Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Description
BenchChem offers high-quality Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chlorogold;tris[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F9P.Au.ClH/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;;/h1-12H;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMCLFZEQKHCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12AuClF9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465663 | |
| Record name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385815-83-8 | |
| Record name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Synthesis and characterization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)"
An In-depth Technical Guide to the Synthesis and Characterization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). Gold(I) complexes are pivotal in modern chemistry, with significant applications in homogeneous catalysis and medicinal chemistry.[1] The strategic selection of the phosphine ligand is critical for tuning the steric and electronic properties of the gold center, thereby influencing its reactivity and stability.[2] This document details a robust synthetic protocol for the title compound, leveraging the unique properties of the tris(para-trifluoromethylphenyl)phosphine ligand. The strong electron-withdrawing nature of the three trifluoromethyl (-CF₃) groups enhances the electrophilicity of the gold(I) center, making this complex a highly promising candidate for advanced catalytic applications.[3] A systematic approach to its characterization using modern analytical techniques is presented, ensuring the validation of its structure and purity. This guide is intended for researchers and professionals in chemical synthesis, catalysis, and drug development who require a detailed, field-proven methodology for handling and studying this class of organometallic compounds.
Introduction: The Significance of Electron-Deficient Gold(I) Catalysts
Gold(I) phosphine complexes have emerged as a versatile class of compounds with remarkable utility. Their applications range from potent anti-cancer agents, where they often target mitochondrial enzymes, to highly efficient catalysts for a variety of organic transformations.[1][4] The reactivity of the gold(I) center is profoundly influenced by the ancillary ligands it coordinates. Phosphine ligands (PR₃) are particularly effective in this regard, as their properties can be systematically modified.
The choice of tris(para-trifluoromethylphenyl)phosphine as the ligand is a deliberate one, designed to impart specific, advantageous properties to the gold complex. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. By placing three of these groups on the phenyl rings of the phosphine, we achieve several key objectives:
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Enhanced Electrophilicity: The ligand withdraws electron density from the gold center, making it more Lewis acidic. This heightened electrophilicity is crucial for the activation of π-systems like alkynes and allenes, a cornerstone of gold catalysis.[3]
-
Increased Stability: The electron-deficient nature of the phosphine strengthens the Au-P bond while making the overall complex more stable towards oxidative addition, a common decomposition pathway for gold(I) species.
-
Modulated Solubility: The fluorine content can alter the solubility profile of the complex, which can be advantageous in certain solvent systems.
This guide focuses on Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a compound that embodies these principles. It serves as a stable, reliable precursor for generating highly active cationic gold catalysts and as an interesting candidate for biological screening.[5]
Health and Safety Considerations
Proper safety protocols are paramount when handling organometallic compounds and their precursors. The following guidelines must be strictly adhered to.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory.[6]
-
Compound-Specific Hazards:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I): This compound is classified as a warning-level hazard, known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Tris(4-trifluoromethylphenyl)phosphine (Ligand): The phosphine ligand precursor carries similar hazards: skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8]
-
Gold Precursors: Gold salts and their solutions can be corrosive and should be handled with care.[9] While elemental gold is largely inert, its compounds are reactive.[10][11]
-
-
Handling and Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
-
Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not dispose of it as unused product; it should be handled by a licensed disposal company.[12]
Synthesis Methodology
Principle of Synthesis
The synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is most effectively achieved via a ligand substitution reaction. This approach offers high yields and purity by avoiding the harsh conditions and side products associated with the reduction of gold(III) precursors like HAuCl₄.[13] The chosen method involves the reaction of the commercially available tris(para-trifluoromethylphenyl)phosphine ligand with (Dimethyl sulfide)gold(I) chloride, (CH₃)₂SAuCl. The dimethyl sulfide ligand is labile and easily displaced by the more strongly coordinating phosphine, driving the reaction to completion under mild conditions.
Caption: Synthetic workflow for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| (Dimethyl sulfide)gold(I) chloride | 14243-64-2 | 294.55 | ≥98% | Sigma-Aldrich |
| Tris(4-trifluoromethylphenyl)phosphine | 13406-29-6 | 466.28 | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | Major Supplier |
| n-Hexane, anhydrous | 110-54-3 | 86.18 | ≥99% | Major Supplier |
Equipment: Schlenk line or glovebox for inert atmosphere, magnetic stirrer, round-bottom flasks, cannulas, filter funnel, vacuum pump.
Detailed Experimental Protocol
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand, although tris(4-trifluoromethylphenyl)phosphine is relatively air-stable.
-
Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve (Dimethyl sulfide)gold(I) chloride (295 mg, 1.0 mmol) in 20 mL of anhydrous dichloromethane. Stir until a clear, colorless solution is obtained.
-
Ligand Addition: In a separate flask, dissolve tris(4-trifluoromethylphenyl)phosphine (466 mg, 1.0 mmol) in 15 mL of anhydrous dichloromethane.
-
Reaction: Using a cannula, slowly add the phosphine solution to the stirring solution of the gold precursor at room temperature over 5-10 minutes.
-
Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The reaction is typically complete within this timeframe. Progress can be monitored by ³¹P NMR by taking an aliquot, showing the disappearance of the free phosphine signal and the appearance of a new downfield-shifted product signal.
-
Precipitation: Reduce the volume of the dichloromethane solution to approximately 10 mL under vacuum. Slowly add 40 mL of anhydrous n-hexane to the concentrated solution while stirring. The product will precipitate as a white solid.
-
Isolation: Allow the solid to fully precipitate by letting the flask stand for 30 minutes, or by cooling it in an ice bath. Collect the white solid by vacuum filtration.
-
Purification: Wash the collected solid on the filter with two portions of n-hexane (10 mL each) to remove any residual soluble impurities.
-
Drying: Dry the purified product under high vacuum for at least 4 hours to remove all residual solvents. The final product, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), should be obtained as a stable, white crystalline solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex. A multi-technique approach provides a self-validating system of analysis.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Spectroscopic and Analytical Data Summary
The following table summarizes the expected analytical data for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).[6][7][14]
| Analysis Method | Expected Result |
| Appearance | White to off-white solid |
| ³¹P NMR (CDCl₃) | Single resonance, expected δ ≈ 30-40 ppm. The coordination to gold causes a significant downfield shift compared to the free ligand. |
| ¹⁹F NMR (CDCl₃) | Sharp single resonance, expected δ ≈ -63 ppm, consistent with the free ligand, indicating magnetically equivalent CF₃ groups. |
| ¹H NMR (CDCl₃) | Complex multiplets in the aromatic region (δ ≈ 7.5-8.0 ppm). |
| Mass Spec. (ESI+) | Isotopic cluster for [M-Cl]⁺ at m/z ≈ 663.0, corresponding to [Au(P(C₆H₄CF₃)₃)]⁺. The full molecular ion may also be observed depending on conditions. |
| Elemental Analysis | Theoretical for C₂₁H₁₂AuClF₉P: C, 36.09%; H, 1.73%. Experimental values should be within ±0.4% of theoretical. |
| FT-IR (ATR) | Strong C-F stretching bands (ν ≈ 1300-1100 cm⁻¹), aromatic C-H stretches (ν > 3000 cm⁻¹), and characteristic Au-P and Au-Cl vibrations in the far-IR region (ν < 400 cm⁻¹). |
Discussion of Characterization Techniques
-
NMR Spectroscopy: This is the most powerful tool for initial structural confirmation in solution.
-
³¹P NMR: The presence of a single peak confirms that the phosphine has coordinated to a single gold center and that all phosphorus nuclei are in an identical chemical environment. The magnitude of the coordination shift provides evidence of the Au-P bond formation.
-
¹⁹F NMR: A clean singlet confirms the C₃ symmetry of the ligand environment around the phosphorus atom and the purity of the compound.
-
-
Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the molecular formula. The unique isotopic signature of gold (100% ¹⁹⁷Au) and chlorine (⁷⁵.⁸% ³⁵Cl, ²⁴.²% ³⁷Cl) provides an unambiguous fingerprint for chlorine-containing fragments.
-
Elemental Analysis: This bulk analysis technique validates the purity of the isolated material by confirming that the elemental composition (carbon and hydrogen) matches the theoretical formula.
-
X-ray Crystallography: For a definitive structural proof, single-crystal X-ray diffraction is the gold standard. It would be expected to reveal a linear two-coordinate geometry at the gold(I) center with a P-Au-Cl angle of ~180°, which is characteristic of such complexes.[13]
Properties and Potential Applications
The unique electronic nature of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) makes it a valuable asset in both catalysis and materials science.
-
Homogeneous Catalysis: The primary application lies in its use as a precatalyst. In the presence of a halide abstractor (e.g., a silver salt like AgSbF₆ or AgNTf₂), the chloride ligand is removed to generate a highly electrophilic, coordinatively unsaturated cationic species, [Au(P(C₆H₄CF₃)₃)]⁺. This active catalyst is highly effective for:
-
Enyne Cycloisomerization: A classic gold-catalyzed transformation for the synthesis of complex carbocyclic and heterocyclic scaffolds.
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Hydrofunctionalization of Alkynes: The addition of water, alcohols, or amines across carbon-carbon triple bonds. The enhanced Lewis acidity of this catalyst compared to less electron-poor analogues (like the triphenylphosphine derivative) can lead to higher reaction rates and catalyst turnover numbers.[3]
-
-
Medicinal Chemistry: Gold(I) phosphine complexes are a well-established class of potential therapeutic agents.[5] Many exhibit potent anticancer activity, often by inhibiting the enzyme thioredoxin reductase, which is crucial for cellular redox balance.[4] The title compound, with its high lipophilicity and unique electronic profile, represents an attractive candidate for screening in various cancer cell lines.
Conclusion
This guide has outlined a reliable and reproducible methodology for the synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) from readily available precursors. The rationale behind the synthetic strategy and the comprehensive analytical techniques required to validate the product's identity and purity have been detailed. The defining feature of this complex—the strong electron-withdrawing phosphine ligand—renders it a highly stable yet powerfully electrophilic tool for chemical innovation. Its potential as a superior precatalyst in organic synthesis and as a novel scaffold for drug discovery marks it as a compound of significant interest to the scientific community.
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Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
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Borys, A. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. [Link]
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Chemsrc. CAS#:385815-83-8 | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). [Link]
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A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. MDPI. [Link]
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Carl ROTH. Safety Data Sheet: Gold. [Link]
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PubChem. Tris(4-trifluoromethylphenyl)phosphine. National Center for Biotechnology Information. [Link]
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ResearchGate. Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action. [Link]
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Ujaque, G., et al. (2013). Water Soluble Phosphane-Gold(I) Complexes. PMC - PubMed Central. [Link]
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Organic Syntheses. Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines. [Link]
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The Safety Master. (2024). Handling Sodium Cyanide: Safety Precautions in Gold Extraction Processes. [Link]
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ResearchGate. Mechanisms of cytotoxicity and antitumor activity of gold(I) phosphine complexes. [Link]
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"Molecular structure of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)"
An In-Depth Technical Guide to the Molecular Structure of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
This technical guide offers a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic insights, and theoretical principles to provide a holistic understanding of this significant organogold compound.
Introduction: The Strategic Importance of Electron-Poor Gold(I) Complexes
Gold(I) phosphine complexes are a cornerstone of modern catalysis and medicinal chemistry. The d¹⁰ electronic configuration of the gold(I) ion predisposes it to a two-coordinate, linear geometry, creating a structurally predictable and versatile scaffold. Within this class, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) stands out due to the unique properties imparted by its phosphine ligand. The presence of three para-trifluoromethylphenyl substituents dramatically alters the electronic nature of the gold center. These powerful electron-withdrawing groups enhance the Lewis acidity of the gold atom, making it a highly effective π-acid catalyst for a range of organic transformations. This guide elucidates the core structural features that give rise to these valuable properties.
Compound Identification and Physicochemical Properties
A precise understanding of a compound begins with its fundamental identifiers and properties, which are crucial for experimental design and regulatory compliance.
| Identifier | Value |
| Chemical Name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) |
| Synonyms | [Tris(para-trifluoromethylphenyl)phosphine]gold(I) chloride |
| CAS Number | 385815-83-8[1][2][3][4] |
| Molecular Formula | C₂₁H₁₂AuClF₉P[1][2][3] |
| Molecular Weight | 698.70 g/mol [1][2] |
| Appearance | Solid[2] |
Synthesis and Spectroscopic Characterization
The synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) follows a reliable protocol common for gold(I) phosphine complexes, involving a straightforward ligand substitution reaction.
Experimental Protocol: Synthesis
-
Precursor Selection: The synthesis typically starts with a labile gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), [AuCl(SMe₂)]. This precursor is chosen because the dimethyl sulfide ligand is easily displaced.
-
Ligand Dissolution: Tris(para-trifluoromethylphenyl)phosphine is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: A solution of [AuCl(SMe₂)] in DCM is added dropwise to the phosphine solution at room temperature. The reaction is typically rapid.
-
Isolation and Purification: The product is isolated by reducing the solvent volume under vacuum and precipitating the complex by adding a non-polar solvent like hexane. The resulting solid is then collected by filtration, washed with hexane to remove impurities, and dried under vacuum.
The general reaction scheme is: [AuCl(SMe₂)] + P(C₆H₄-p-CF₃)₃ → [AuCl{P(C₆H₄-p-CF₃)₃}] + SMe₂
Spectroscopic Validation
Confirmation of the compound's identity and purity is achieved through standard spectroscopic methods.
-
³¹P{¹H} NMR Spectroscopy: This is the most definitive technique for confirming the coordination of the phosphine ligand to the gold center. The free tris(para-trifluoromethylphenyl)phosphine ligand exhibits a specific chemical shift in the ³¹P NMR spectrum. Upon coordination to the gold(I) center, this signal shifts significantly downfield. For example, a similar ortho-trifluoromethylphenyl phosphine ligand shows a shift from δ 24.9 ppm to δ 96.4 ppm upon coordination to gold(I) chloride.[5] This large shift is indicative of the phosphorus atom's lone pair engaging in a strong σ-bond with the electron-accepting gold center.
-
¹⁹F and ¹H NMR Spectroscopy: These methods are used to verify the integrity of the aromatic rings and the trifluoromethyl groups, ensuring no unintended side reactions have occurred.
-
Mass Spectrometry: Provides confirmation of the molecular weight, matching the calculated value of 698.70 g/mol .[1][2]
The Molecular Structure: A Crystallographic Viewpoint
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. While the specific crystal structure for the title compound is not publicly available, extensive data on closely related analogues, such as Chloro[tris(p-methoxyphenyl)phosphine]gold(I), provide a highly accurate model for its key structural parameters.[6]
Gold(I) complexes of the type L-Au-X, where L is a bulky phosphine and X is a halide, consistently adopt a two-coordinate, linear geometry.[7][8] This linearity minimizes ligand-ligand repulsion and is the electronically preferred state for a d¹⁰ metal center.
Key Structural Parameters (Based on Analogues)
The following table summarizes the expected bond lengths and angles for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), based on the published crystal structure of Chloro[tris(p-methoxyphenyl)phosphine]gold(I).[6]
| Parameter | Representative Value | Scientific Rationale |
| Au-P Bond Length | ~2.233 Å | This distance reflects the covalent bond between the soft gold(I) center and the phosphorus atom. The strong electron-withdrawing nature of the CF₃ groups may lead to a slight shortening of this bond compared to the methoxy-substituted analogue due to reduced electron density on the phosphorus, enhancing its σ-donor capability. |
| Au-Cl Bond Length | ~2.289 Å | This is a typical length for a terminal gold(I)-chloride bond and is consistent across a wide range of phosphinegold(I) chloride complexes.[6] |
| P-Au-Cl Bond Angle | ~176° | The angle is very close to the ideal 180° for a linear geometry, with minor deviations arising from crystal packing forces.[6] |
Visualization of the Coordination Sphere
The core molecular structure can be visualized as a central gold atom bonded to the phosphorus of the bulky phosphine ligand and a chlorine atom.
Caption: Linear coordination geometry around the Gold(I) center.
The Decisive Role of the Phosphine Ligand
The choice of tris(para-trifluoromethylphenyl)phosphine is not arbitrary; it is a strategic design element that governs the compound's reactivity.
-
Electronic Effects: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in ligand design. Through the phenyl rings, these groups inductively pull electron density away from the phosphorus atom and, consequently, from the gold(I) center. This depletion of electron density significantly increases the Lewis acidity and electrophilicity of the gold atom, enhancing its ability to activate π-systems like alkynes and allenes in catalytic cycles.
-
Steric Effects: The three bulky trifluoromethylphenyl groups create a sterically hindered environment around the gold center. This bulk can influence substrate approach, enforce selectivity in catalytic reactions, and protect the gold center from undergoing undesirable side reactions, such as disproportionation or aggregation into inactive gold nanoparticles.
Workflow for Ligand-Driven Catalyst Development
The development of gold catalysts is a systematic process where the ligand's structure is directly linked to its performance.
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A Comprehensive Spectroscopic Guide to Chloro[tris(4-trifluoromethylphenyl)phosphine]gold(I)
Introduction
Chloro[tris(4-trifluoromethylphenyl)phosphine]gold(I), with the chemical formula [AuCl(P(C₆H₄-p-CF₃)₃)], is a significant organogold compound. As a member of the gold(I) phosphine complex family, it serves as a valuable precursor and catalyst in a variety of organic transformations. The electronic properties of the phosphine ligand, significantly influenced by the electron-withdrawing trifluoromethyl groups, play a crucial role in the reactivity and stability of the complex. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering insights for researchers in organometallic chemistry, catalysis, and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of [AuCl(P(C₆H₄-p-CF₃)₃)] in solution. The presence of magnetically active nuclei such as ³¹P, ¹⁹F, ¹³C, and ¹H allows for a comprehensive analysis of the molecular framework.
³¹P NMR Spectroscopy
The ³¹P{¹H} NMR spectrum provides direct information about the phosphorus environment and its coordination to the gold center. For gold(I) phosphine complexes, a significant downfield shift in the ³¹P resonance is observed upon coordination of the phosphine ligand to the gold atom.
-
Expected Chemical Shift (δ): The ³¹P chemical shift for [AuCl(P(C₆H₄-p-CF₃)₃)] is anticipated to be in the range of 30-40 ppm . This is based on the typical downfield shift observed for triarylphosphine ligands upon coordination to Au(I). For comparison, the related complex [AuCl(PPh₃)] exhibits a ³¹P signal at approximately 33.77 ppm.[1] The electron-withdrawing nature of the -CF₃ groups on the phenyl rings is expected to influence the electron density at the phosphorus atom and, consequently, its chemical shift.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the presence and integrity of the trifluoromethyl groups.
-
Expected Chemical Shift (δ): A single resonance is expected for the nine equivalent fluorine atoms of the three -CF₃ groups. The chemical shift is predicted to be around -63 ppm . This estimation is based on data for related compounds containing the 4-(trifluoromethyl)phenyl moiety. Minor perturbations in the ¹⁹F resonance are expected upon coordination of the phosphine to the gold center.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals information about the aromatic protons of the phenyl rings.
-
Expected Spectral Pattern: The protons on the para-substituted phenyl rings will exhibit a characteristic AA'BB' spin system, appearing as two doublets. The electron-withdrawing nature of both the phosphine and trifluoromethyl groups will influence the chemical shifts of these protons, likely causing them to resonate downfield.
¹³C NMR Spectroscopy
The ¹³C{¹H} NMR spectrum provides detailed information about the carbon framework of the complex.
-
Expected Resonances: Distinct signals are expected for the different carbon atoms in the phenyl rings. The carbon atom directly bonded to the phosphorus will show coupling to the ³¹P nucleus (¹JPC). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the substituents and the gold coordination.
Summary of Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity/Coupling |
| ³¹P | 30 - 40 | Singlet |
| ¹⁹F | ~ -63 | Singlet |
| ¹H | 7.5 - 8.0 | Doublets (AA'BB' system) |
| ¹³C | 120 - 140 (aromatic), ~124 (CF₃) | Various, including C-P and C-F couplings |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of the functional groups within [AuCl(P(C₆H₄-p-CF₃)₃)].
-
Key Vibrational Bands:
-
ν(C-F): Strong absorption bands are expected in the region of 1300-1100 cm⁻¹ , characteristic of the C-F stretching vibrations of the trifluoromethyl groups.
-
ν(P-C_aromatic): Vibrations associated with the phosphorus-aryl carbon bond are typically observed in the fingerprint region.
-
ν(Au-P): The gold-phosphorus stretching vibration is expected to appear in the far-IR region, typically between 200 and 150 cm⁻¹ .
-
ν(Au-Cl): The gold-chlorine stretching frequency is also found in the far-IR region, generally between 350 and 300 cm⁻¹ .
-
Summary of Expected IR Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C-F Stretch | 1300 - 1100 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Au-Cl Stretch | 350 - 300 | Medium |
| Au-P Stretch | 200 - 150 | Medium |
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).
-
Sample Preparation: Dissolve approximately 5-10 mg of [AuCl(P(C₆H₄-p-CF₃)₃)] in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition Parameters:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. No proton decoupling is typically necessary.
-
³¹P NMR: Acquire the spectrum with proton decoupling. A relaxation delay (d1) of appropriate length should be used to ensure quantitative results if needed.
-
IR Sample Preparation and Acquisition
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹ for mid-IR and extended to the far-IR region if instrumentation allows). A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.
Visualizations
Molecular Structure of [AuCl(P(C₆H₄-p-CF₃)₃)]
Caption: Ball-and-stick model of [AuCl(P(C₆H₄-p-CF₃)₃)].
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of [AuCl(P(C₆H₄-p-CF₃)₃)] using NMR and IR techniques provides a detailed fingerprint of its molecular structure and bonding characteristics. The expected spectral data, derived from established principles and comparison with analogous compounds, serve as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment of this important gold(I) complex.
References
-
ResearchGate. (PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Available from: [Link]
-
National Institutes of Health. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Available from: [Link]
-
ResearchGate. Chloro[tris(p-methoxyphenyl)phosphine]gold(I) | Request PDF. Available from: [Link]
-
PubMed. Spectroscopic and computational studies of Co3+-corrinoids: spectral and electronic properties of the B12 cofactors and biologically relevant precursors. Available from: [Link]
-
ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines | Download Table. Available from: [Link]
-
MDPI. Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Available from: [Link]
-
Royal Society of Chemistry. Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Available from: [Link]
-
ResearchGate. FT-IR spectra of the photoproduct derived from complexes 1 (A) and 2... Available from: [Link]
-
National Institute of Standards and Technology. Phosphine, triphenyl-. Available from: [Link]
-
PubChem. Chloro(triphenylphosphine)gold. Available from: [Link]
-
Wikipedia. Chloro(triphenylphosphine)gold(I). Available from: [Link]
-
Royal Society of Chemistry. Synthesis and Solution Isomerization of Water-Soluble Au9 Nanoclusters Prepared by Nuclearity Conversion of [Au11(PPh3)8Cl2]Cl. Available from: [Link]
-
National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Available from: [Link]
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"Solubility of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in organic solvents"
An In-Depth Technical Guide to the Solubility of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in Organic Solvents
Introduction: A Modern Catalyst in Focus
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), with the chemical formula C₂₁H₁₂AuClF₉P, is a significant organogold compound in the field of catalysis and materials science. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl groups on the phosphine ligand, make it a catalyst of interest for a variety of organic transformations. The efficacy of this catalyst, like many others, is intrinsically linked to its interaction with the reaction medium, making a thorough understanding of its solubility profile in common organic solvents a critical parameter for its application in synthesis and drug development.
This guide provides a comprehensive overview of the solubility characteristics of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), offering insights into its behavior in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this paper will provide a predictive analysis based on the known solubility of analogous compounds and the physicochemical effects of trifluoromethyl groups. Furthermore, a detailed, field-proven protocol for the experimental determination of its solubility is presented, empowering researchers to ascertain precise solubility parameters for their specific applications.
Understanding the Molecular Architecture and its Impact on Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. In the case of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), several structural features are paramount:
-
The Gold(I) Center: The linear geometry of the gold(I) center, coordinated to a phosphine and a chloride, is a common motif in gold catalysis.
-
The Tris(para-trifluoromethylphenyl)phosphine Ligand: This bulky ligand plays a crucial role in the compound's solubility. The three para-trifluoromethylphenyl groups introduce a significant fluorinated component to the molecule.
-
Trifluoromethyl Groups: The -CF₃ groups are highly electronegative and increase the lipophilicity of the molecule.[1] This fluorination can lead to unique solubility behaviors, sometimes rendering compounds both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar hydrocarbon solvents).[2]
The presence of these trifluoromethyl groups is expected to significantly differentiate the solubility of the title compound from its non-fluorinated analog, Chloro(triphenylphosphine)gold(I). While Chloro(triphenylphosphine)gold(I) is known to be soluble in solvents like dichloromethane, acetonitrile, benzene, and acetone, and insoluble in water and ethanol, the fluorinated derivative may exhibit enhanced solubility in less polar or even fluorous solvents.[3]
Predicted Solubility Profile of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Based on the principles of "like dissolves like" and the known properties of fluorinated compounds, a qualitative prediction of the solubility of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in a range of common organic solvents is presented in the table below. It is imperative to note that these are educated predictions and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (CH₂Cl₂) | High | Chlorinated solvents are generally good solvents for phosphine gold(I) complexes.[3] The polarity of dichloromethane should effectively solvate the complex. |
| Tetrahydrofuran (THF) | Moderate to High | A polar aprotic solvent capable of solvating both the polar and non-polar regions of the molecule. |
| Toluene | Moderate | A non-polar aromatic solvent that may interact favorably with the phenyl rings of the phosphine ligand. |
| Acetone | Moderate | A polar aprotic solvent that is known to dissolve the non-fluorinated analog.[3] |
| Acetonitrile (CH₃CN) | Moderate | A polar aprotic solvent that is known to dissolve the non-fluorinated analog.[3] |
| Hexanes | Low | A non-polar aliphatic solvent, likely not polar enough to overcome the crystal lattice energy of the solid complex. |
| Ethanol | Low | A polar protic solvent. The non-fluorinated analog is insoluble in ethanol, and the increased fluorination of the title compound is unlikely to improve solubility in alcohols.[3] |
| Water | Insoluble | The compound is highly non-polar and lacks functional groups capable of hydrogen bonding with water. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of a solid compound like Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in organic solvents.
Materials and Equipment
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) instrument
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of solid Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantification of Dissolved Solute: a. Gravimetric Method (for highly soluble compounds): i. Weigh the vial containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the compound. iii. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid. iv. Calculate the solubility in g/L or mol/L. b. Spectroscopic/Spectrometric Method (for moderately to sparingly soluble compounds): i. Prepare a series of standard solutions of known concentrations of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in the same solvent. ii. Measure the absorbance (UV-Vis) or the gold concentration (ICP-MS) of the standard solutions to generate a calibration curve. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Measure the absorbance or gold concentration of the diluted sample. v. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Data Analysis and Reporting
-
Perform each solubility measurement in triplicate to ensure reproducibility.
-
Report the solubility as an average value with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
The results should be presented in a clear tabular format, as exemplified in the predictive table above.
Diagrams
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of the gold complex.
Conclusion: A Call for Experimental Verification
The solubility of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a critical parameter for its effective utilization in research and development. While a definitive, quantitative dataset is not yet available in the public domain, this guide has provided a scientifically grounded, predictive overview of its likely behavior in a range of organic solvents. The presence of trifluoromethyl groups on the phosphine ligand is a key determinant of its solubility profile, likely enhancing its affinity for non-polar and moderately polar solvents while maintaining its insolubility in water and protic solvents like ethanol.
Ultimately, the precise solubility of this compound must be determined empirically. The detailed experimental protocol provided herein offers a reliable framework for researchers to obtain this vital data. Such experimental work will not only facilitate the optimization of reaction conditions but also contribute valuable knowledge to the broader scientific community, aiding in the rational design of future catalytic systems and drug development endeavors.
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(1), 1. [Link]
-
PubMed Central. (2013). Water Soluble Phosphane-Gold(I) Complexes. Applications as Recyclable Catalysts in a Three-component Coupling Reaction and as Antimicrobial and Anticancer Agents. PLoS ONE, 8(3), e57928. [Link]
-
BEARdocs. (n.d.). Synthesis, characterization, and anticancer evaluation of novel gold(I) phosphine thiolate complexes : solubility, cellular uptake, and cytotoxicity. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Org. Chem. Front., 12(1), 1-20. [Link]
-
MDPI. (2023). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. Molecules, 28(1), 1. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link]
-
ResearchGate. (2025). Water-soluble and water-stable Gold(I), Gold(II) and Gold(III) phosphine complexes: The early years. Retrieved from [Link]
-
PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. J Pharm Sci, 75(10), 987-91. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-50. [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. J. Chem. Eng. Data, 64(3), 887-889. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
Thieme. (n.d.). Synthetic Methods of Organometallic and Inorganic Chemistry (E-Book only). Retrieved from [Link]
-
NTPS. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Gold(I) phosphine complexes are a class of organometallic compounds with diverse applications, ranging from homogeneous catalysis to anticancer agents.[1] The specific compound, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), with the empirical formula C₂₁H₁₂AuClF₉P and a molecular weight of 698.70 g/mol , is notable for its tris(para-trifluoromethylphenyl)phosphine ligand.[2][3] The electron-withdrawing nature of the trifluoromethyl groups on the phenyl rings is expected to significantly influence the electronic properties and, consequently, the stability of the gold-phosphorus bond. Understanding the thermal stability of this compound is paramount for its practical application, as it dictates the viable temperature range for its use in catalytic reactions and its shelf-life in pharmaceutical formulations.
Projected Thermal Decomposition Profile
Based on the analysis of related gold(I) phosphine halides, the thermal decomposition of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is anticipated to proceed in a multi-step process. The primary decomposition event is likely the cleavage of the gold-phosphine bond, leading to the liberation of the phosphine ligand and the reduction of gold(I) to elemental gold.
A proposed decomposition pathway is illustrated below:
Caption: Proposed thermal decomposition pathway of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Thermogravimetric Analysis (TGA) Projections
A typical TGA thermogram for this compound, heated under an inert atmosphere, is expected to show a significant mass loss corresponding to the volatilization of the tris(para-trifluoromethylphenyl)phosphine ligand and the chlorine atom. The final residual mass should correspond to the percentage of gold in the initial compound.
Table 1: Projected TGA Data for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
| Parameter | Projected Value | Rationale |
| Onset Decomposition Temp. (Tonset) | 200 - 250 °C | Based on the stability of similar triarylphosphine gold(I) chlorides.[4] The electron-withdrawing trifluoromethyl groups may slightly increase the thermal stability compared to unsubstituted analogs. |
| Major Mass Loss Step | ~71.8% | Calculated as the mass percentage of the P(C₆H₄CF₃)₃ ligand and Cl atom in the complex. |
| Residual Mass | ~28.2% | Calculated as the mass percentage of elemental gold (Au). |
Differential Scanning Calorimetry (DSC) Insights
The DSC curve would provide information on the energetic changes during decomposition. A sharp endothermic peak is expected, corresponding to the energy required to break the Au-P and Au-Cl bonds and volatilize the ligand.
Table 2: Projected DSC Data for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
| Thermal Event | Projected Temperature Range (°C) | Expected Peak Type | Interpretation |
| Decomposition | 220 - 270 °C | Endothermic | Energy absorption for bond cleavage and phase change (solid to gas) of the ligand. |
Experimental Protocols for Thermal Analysis
To obtain precise data for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), rigorous experimental procedures are necessary. The following protocols for TGA and DSC are designed to ensure accuracy and reproducibility.
Thermogravimetric Analysis (TGA) Workflow
The goal of this protocol is to determine the decomposition temperature and quantify the mass loss of the compound.
Caption: Step-by-step workflow for the TGA of Chloro[tris(p-trifluoromethylphenyl)phosphine]gold(I).
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) into a clean, tared ceramic (e.g., alumina) crucible.
-
Record the precise mass of the sample.
-
-
Instrument Setup:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Purge the furnace with an inert gas (high-purity nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Allow the system to equilibrate at a starting temperature of 30 °C for at least 10 minutes to establish a stable baseline.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the percentage of residual mass at the end of the experiment and compare it with the theoretical percentage of gold.
-
Differential Scanning Calorimetry (DSC) Workflow
This protocol aims to identify the temperatures of thermal transitions and quantify the associated enthalpy changes.
Caption: Step-by-step workflow for the DSC of Chloro[tris(p-trifluoromethylphenyl)phosphine]gold(I).
Detailed Steps:
-
Sample Preparation:
-
Weigh 2-5 mg of the sample into a tared aluminum DSC pan.
-
Hermetically seal the pan to ensure that the decomposition products are contained, which is crucial for accurate enthalpy measurements.
-
-
Instrument Setup:
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).
-
Place an empty, hermetically sealed aluminum pan in the reference position.
-
Maintain an inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above the expected decomposition, for instance, 300 °C, at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate any endothermic or exothermic peaks to determine the enthalpy of the thermal events.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere (N₂ or Ar) is critical to prevent oxidation of the phosphine ligand and the gold center, which would lead to a more complex decomposition profile and inaccurate results.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time. For resolving closely spaced thermal events, a slower heating rate (e.g., 2-5 °C/min) may be employed.
-
Sample Mass: A small sample mass (2-10 mg) is recommended to minimize thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
-
Crucible/Pan Type: Ceramic crucibles are used for TGA due to their high-temperature stability. For DSC, hermetically sealed aluminum pans are used to contain the sample and its decomposition products, which is essential for accurate enthalpy measurements.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The residual mass from the TGA should closely match the theoretical percentage of gold in the compound, providing an internal check on the completeness of the decomposition and the accuracy of the measurement. Furthermore, the decomposition temperatures observed in TGA and DSC should be consistent. Any significant deviation would warrant a re-evaluation of the experimental conditions or sample purity.
Conclusion
While direct experimental data for the thermal decomposition of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is sparse, this guide provides a robust framework for understanding and investigating its thermal properties. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined, researchers can confidently characterize the thermal stability of this and other organogold complexes. The electron-withdrawing nature of the trifluoromethyl groups is anticipated to enhance the thermal stability of the phosphine ligand, making this class of compounds promising for applications requiring thermal robustness. Further experimental work, particularly using coupled techniques like TGA-MS to identify the evolved gases, would provide a more complete picture of the decomposition mechanism.
References
-
Controlling Thermal Stability and Volatility of Organogold(I) Compounds for Vapor Deposition with Complementary Ligand Design. Inorganic Chemistry. [Link]
-
Controlling the Thermal Stability and Volatility of Organogold(I) Compounds for Vapor Deposition with Complementary Ligand Design. R Discovery. [Link]
-
Chemistry of gold(I, III) complexes with organic ligands as potential MOCVD precursors for fabrication of thin. ResearchGate. [Link]
-
Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. National Institutes of Health. [Link]
-
Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. ACS Publications. [Link]
-
Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. MDPI. [Link]
-
Perhalophenyl–Phosphide: A Couple Needed to Stabilize Phosphide–Gold Complexes. MDPI. [Link]
-
Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes. ResearchGate. [Link]
-
Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability. ACS Publications. [Link]
-
Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Semantic Scholar. [Link]
-
Thermogravimetric analysis. Wikipedia. [Link]
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Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv. [Link]
-
Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. ACS Publications. [Link]
-
Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. National Institutes of Health. [Link]
-
Thermogravimetry. Chemistry LibreTexts. [Link]
-
Formation and decomposition of alkyl-gold(I) complexes. Scilit. [Link]
-
Nitrogen compounds. Wikipedia. [Link]
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Electronic Properties and Catalytic Implications of Tris(para-trifluoromethylphenyl)phosphine
<Technical Guide
Abstract
Tris(para-trifluoromethylphenyl)phosphine, denoted as P(p-C6H4CF3)3, is a monodentate phosphine ligand distinguished by its potent electron-withdrawing characteristics. These properties, arising from the strong inductive effect of the para-trifluoromethyl (-CF3) substituents, significantly modulate the electronic environment of metal centers to which it coordinates. This guide provides an in-depth analysis of the core electronic parameters of P(p-C6H4CF3)3, including its Tolman Electronic Parameter (TEP), Hammett constant, and key spectroscopic signatures. We will detail the experimental methodologies for quantifying these properties and explore, with field-proven examples, how its distinct electronic profile directly influences the kinetics and outcomes of critical steps in catalytic cycles, such as reductive elimination. This document is intended for researchers and professionals in catalysis and drug development seeking to leverage the unique reactivity patterns enabled by strongly electron-deficient phosphine ligands.
Introduction: The Critical Role of Ligand Electronics in Catalysis
In transition metal catalysis, phosphine ligands are indispensable for stabilizing metal centers and fine-tuning their reactivity.[1] The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal—directly impacts the rates and selectivity of fundamental catalytic steps like oxidative addition and reductive elimination.[2] Ligands are broadly classified as electron-donating or electron-withdrawing. While electron-rich phosphines (e.g., trialkylphosphines) increase electron density on the metal, often accelerating oxidative addition, electron-deficient phosphines play a crucial role in promoting reactions that benefit from an electrophilic metal center.[2][3]
P(p-C6H4CF3)3 stands as a prime example of a strongly electron-withdrawing phosphine. The three -CF3 groups exert a powerful negative inductive effect (-I) through the phenyl rings to the phosphorus atom, reducing the electron-donating capability of its lone pair. This guide will dissect and quantify this electronic signature.
Quantifying the Electronic Signature of P(p-C6H4CF3)3
The electronic influence of a phosphine ligand is not a singular property but is described by a collection of experimentally and computationally derived parameters.
The Hammett Parameter (σp): Quantifying Substituent Effects
The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic influence of substituents on a benzene ring. The para-substituent constant (σp) for the trifluoromethyl group (-CF3) is approximately +0.57 .[4] This positive value indicates a strong electron-withdrawing character through a combination of inductive and resonance effects.
The Tolman Electronic Parameter (TEP): A Direct Measure of Ligand Net-Donor Capacity
The most widely accepted metric for a phosphine's net electron-donating ability is the Tolman Electronic Parameter (TEP).[5] It is determined experimentally by measuring the A1 C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel tricarbonyl complex, LNi(CO)3.[5]
-
Principle: A more electron-donating ligand (L) increases the electron density on the nickel center. This enhanced density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and lowering its stretching frequency.[6]
-
Interpretation: Conversely, a strongly electron-withdrawing ligand like P(p-C6H4CF3)3 reduces the metal's ability to back-donate, resulting in a stronger C-O bond and a higher ν(CO) frequency.
While the specific TEP value for P(p-C6H4CF3)3 requires synthesis of the Ni(CO)3 complex, it is expected to be significantly higher than that of triphenylphosphine (PPh3, TEP = 2069.3 cm⁻¹) and closer to that of trifluorophosphine (PF3, TEP = 2110.9 cm⁻¹), positioning it firmly at the electron-deficient end of the phosphine ligand spectrum.
Spectroscopic Fingerprints: ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct probe of the electronic environment around the phosphorus nucleus.[7] The chemical shift (δ) is highly sensitive to the nature of the substituents. For P(p-C6H4CF3)3, the electron-withdrawing -CF3 groups deshield the phosphorus nucleus, resulting in a characteristic chemical shift. While precise values are solvent-dependent, trivalent phosphorus compounds of the type Ar3P typically resonate in the -60 to -10 ppm range.[8] The presence of strongly withdrawing groups tends to shift this resonance downfield (to a less negative or more positive value) compared to less-substituted analogues like PPh3 (δ ≈ -5 ppm).
Summary of Key Electronic Parameters
| Parameter | Description | Value/Expected Range for P(p-C6H4CF3)3 | Implication |
| Hammett Constant (σp) | Measures the electronic effect of the p-CF3 substituent. | +0.57[4] | Strong electron-withdrawing nature. |
| Tolman Electronic Parameter (TEP) | ν(CO) of LNi(CO)3; measures net electron donor capacity. | Expected > 2075 cm⁻¹ | Very weak net electron donor. |
| ³¹P NMR Chemical Shift (δ) | Indicates the electronic environment of the P nucleus. | Typically -10 to +10 ppm | Deshielded phosphorus atom. |
Experimental Workflows for Parameter Determination
To ensure trustworthiness and reproducibility, the protocols for determining these key parameters must be robust.
Protocol: Determination of the Tolman Electronic Parameter (TEP)
This workflow describes the synthesis of the LNi(CO)3 complex and subsequent IR analysis. Caution: Nickel tetracarbonyl, Ni(CO)4, is extremely toxic and must be handled with appropriate safety measures in a certified fume hood.
Methodology:
-
Synthesis of Ni(CO)3(P(p-C6H4CF3)3):
-
In a nitrogen-filled glovebox, dissolve one equivalent of P(p-C6H4CF3)3 in a minimal amount of an inert solvent (e.g., hexane or toluene).
-
Add one equivalent of Ni(CO)4 to the solution. The reaction is typically rapid.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under vacuum to yield the Ni(CO)3(P(p-C6H4CF3)3) complex.
-
-
IR Spectroscopy:
-
Prepare a dilute solution of the complex in a suitable IR-transparent solvent (e.g., hexane).
-
Acquire the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the frequency of the highest-intensity, symmetric A1 stretching band (ν(CO)). This value is the Tolman Electronic Parameter.[5]
-
Diagram: Workflow for TEP Determination
Caption: Workflow for experimental determination of the Tolman Electronic Parameter.
Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)
Cyclic voltammetry provides a quantitative measure of a ligand's electronic influence by measuring the redox potential of its metal complexes.[9][10] An electron-withdrawing ligand makes the metal center more difficult to oxidize, shifting its oxidation potential to a more positive value.[10]
Methodology:
-
Complex Preparation: Synthesize a suitable metal complex, for example, a palladium(II) or nickel(II) complex with the P(p-C6H4CF3)3 ligand.
-
Electrochemical Cell Setup:
-
Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[11]
-
Dissolve the metal complex in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[12]
-
-
Data Acquisition:
-
Deoxygenate the solution by bubbling with nitrogen or argon.
-
Scan the potential to a value sufficiently positive to observe the oxidation of the metal center.
-
Record the resulting voltammogram. The anodic peak potential (Epa) provides a direct comparison of the ligand's electron-withdrawing strength relative to other phosphines measured under identical conditions.[9]
-
Field-Proven Insights: The Impact of P(p-C6H4CF3)3 on Catalysis
The strongly electron-withdrawing nature of P(p-C6H4CF3)3 is not merely a theoretical curiosity; it has profound and exploitable consequences for catalytic performance.
Accelerating Reductive Elimination
Reductive elimination is the final, product-forming step in many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[13] In this step, two ligands on the metal center couple to form a new bond, and the metal's oxidation state is reduced.
-
Mechanism of Influence: The rate of reductive elimination is generally accelerated at more electron-poor metal centers.[13] By significantly withdrawing electron density, P(p-C6H4CF3)3 makes the metal center more electrophilic, thereby promoting the reductive elimination step.[2][14] This can be critical for difficult couplings that are otherwise sluggish.
-
Causality: An electron-deficient metal center has a reduced tendency to back-donate into the orbitals of the groups being eliminated (e.g., aryl or alkyl groups). This electronic state favors the formation of the new C-C or C-N bond and the subsequent departure of the product from the coordination sphere.[15][16]
Diagram: Influence on a Catalytic Cycle
Caption: Impact of electron-withdrawing ligands on the reductive elimination step.
Enhancing Catalyst Stability
Metal catalysts, particularly in their low-valent states (e.g., Pd(0), Ni(0)), can be susceptible to oxidation or decomposition pathways. The electron-deficient nature of P(p-C6H4CF3)3 can render the coordinated metal center less prone to unwanted oxidative side reactions, potentially leading to longer catalyst lifetimes and higher overall turnover numbers.
Conclusion
Tris(para-trifluoromethylphenyl)phosphine is a specialized ligand whose utility is directly derived from its potent and well-defined electronic properties. Its strong electron-withdrawing character, quantifiable through Hammett constants, TEP measurements, and NMR spectroscopy, makes it an invaluable tool for accelerating key catalytic steps like reductive elimination. By rendering metal centers more electrophilic, it enables reactivity profiles that are inaccessible with more common electron-rich or sterically bulky phosphines. For scientists engaged in catalyst design and reaction optimization, a thorough understanding of these electronic principles is paramount for the rational selection of P(p-C6H4CF3)3 to overcome specific synthetic challenges.
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Introduction: The Pursuit of Potent Electrophilicity in Homogeneous Gold Catalysis
An In-Depth Technical Guide to the Lewis Acidity of the [Au(P(C6H4-p-CF3)3)]+ Cation
Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the unique ability of cationic gold(I) complexes to act as soft, carbophilic Lewis acids.[1] These catalysts excel at activating unsaturated carbon-carbon bonds (alkynes, allenes, and alkenes) toward nucleophilic attack, enabling a diverse array of complex molecular transformations.[1][2] The catalytic efficacy of a [L-Au]+ fragment is intrinsically linked to its Lewis acidity; a more electrophilic gold center leads to more efficient substrate activation.
A key strategy for enhancing the Lewis acidity of the gold center is the modulation of the ancillary ligand, L. The use of phosphine ligands bearing strongly electron-withdrawing groups is a proven approach to this end. The tris(4-(trifluoromethyl)phenyl)phosphine ligand, P(C6H4-p-CF3)3, is an exemplary case. The potent, inductively electron-withdrawing trifluoromethyl (-CF3) groups diminish the electron-donating ability of the phosphine, thereby reducing electron density at the gold center and significantly amplifying its Lewis acidic character.[3][4][5]
This guide provides a comprehensive technical overview of the Lewis acidity of the [Au(P(C6H4-p-CF3)3)]+ cation. We will explore its synthesis, the quantitative assessment of its Lewis acidity through established experimental and computational methods, and its application in catalysis, providing researchers and drug development professionals with the foundational knowledge and practical protocols required to leverage this potent catalyst.
Synthesis and Characterization of the Cationic Gold(I) Precatalyst
The generation of the active cationic species [Au(P(C6H4-p-CF3)3)]+ is typically achieved in situ or via the isolation of a salt from its neutral gold(I) chloride precursor. The most common and effective method involves halide abstraction using a silver salt containing a weakly coordinating anion (WCA).[2][6][7]
Rationale for Component Selection:
-
Precursor: (P(C6H4-p-CF3)3)AuCl is a stable, 14-electron, charge-neutral complex that is readily synthesized and handled.
-
Halide Abstraction Agent: Silver salts like AgSbF6 or AgOTf are used due to the high affinity of Ag+ for Cl-, which results in the precipitation of insoluble AgCl, driving the reaction to completion.
-
Weakly Coordinating Anion (WCA): Anions such as hexafluoroantimonate (SbF6-) or triflate (OTf-) are chosen because they do not readily coordinate to the gold center, preserving its high electrophilicity and leaving a vacant coordination site for substrate binding.[4]
-
Solvent: A dry, non-coordinating solvent like dichloromethane (CH2Cl2) is essential to prevent solvent molecules from competing with the substrate for binding to the cationic gold center.
Experimental Protocol: Synthesis of [Au(P(C6H4-p-CF3)3)][SbF6]
-
Preparation: In a nitrogen-filled glovebox, add (P(C6H4-p-CF3)3)AuCl (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (~0.1 M concentration) and stir until the precursor is fully dissolved.
-
Halide Abstraction: To this solution, add a solution of silver hexafluoroantimonate (AgSbF6) (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Reaction: Protect the reaction mixture from light by wrapping the flask in aluminum foil. A white precipitate of AgCl will form immediately. Allow the suspension to stir for 1-2 hours at room temperature to ensure complete reaction.
-
Isolation: Filter the suspension through a Celite or PTFE syringe filter to remove the AgCl precipitate. The resulting clear solution contains the desired cationic gold complex, [Au(P(C6H4-p-CF3)3)][SbF6].
-
Characterization: The product can be characterized directly in solution.
-
31P NMR: Expect a single sharp resonance, shifted downfield from the starting (P(C6H4-p-CF3)3)AuCl complex, indicating a more electron-deficient phosphorus environment.
-
19F NMR: Expect a sharp singlet corresponding to the -CF3 groups.
-
Quantitative Assessment of Lewis Acidity
To rationally design and optimize catalytic processes, it is crucial to quantify the Lewis acidity of the catalyst. Several methods, both experimental and computational, are employed for this purpose.
The Gutmann-Beckett Method: An NMR-Based Approach
The Gutmann-Beckett method is a convenient and widely adopted experimental technique for evaluating the Lewis acidity of a species in solution.[8][9] It utilizes triethylphosphine oxide (Et3PO, TEPO) as a sensitive 31P NMR probe.[10][11] The lone pair on the oxo group of TEPO coordinates to the Lewis acid, causing a deshielding of the adjacent phosphorus nucleus. The magnitude of the resulting downfield chemical shift change (Δδ) is directly proportional to the strength of the Lewis acid.
Detailed Protocol for Gutmann-Beckett Titration:
-
Stock Solutions: Prepare stock solutions of the gold complex [Au(P(C6H4-p-CF3)3)][SbF6] (~10 mM) and Et3PO (~10 mM) in anhydrous deuterated dichloromethane (CD2Cl2).
-
Reference Sample: In an NMR tube, add an aliquot of the Et3PO stock solution and a small amount of C6D6 as an external standard. Acquire a 31P{1H} NMR spectrum. The chemical shift of free Et3PO is defined as δref (approx. 41 ppm vs. 85% H3PO4).
-
Titration Sample: In a separate NMR tube, mix equal molar equivalents of the gold complex and Et3PO stock solutions.
-
Measurement: Acquire a 31P{1H} NMR spectrum of the mixture. The new, downfield-shifted resonance corresponds to the [Au(L)]–(OPEt3) adduct, δsample.
-
Calculation:
-
Calculate the chemical shift difference: Δδobs = δsample - δref.
-
Convert Δδobs to the Gutmann Acceptor Number (AN) using the established correlation: AN = 2.21 × Δδobs .[8]
-
Higher AN values signify greater Lewis acidity. This allows for direct comparison with a wide range of other Lewis acidic compounds.[8][11][12]
Fluoride Ion Affinity (FIA): A Computational Benchmark
Fluoride Ion Affinity (FIA) is a powerful theoretical metric for the intrinsic Lewis acidity of a species in the gas phase.[13][14] It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.[15][16]
LA(g) + F-(g) → [LA-F]-(g) ; FIA = -ΔH
A higher FIA value indicates a stronger Lewis acid.[15] FIA values are typically calculated using Density Functional Theory (DFT). For the [Au(P(C6H4-p-CF3)3)]+ cation, the calculation would model the binding energy of F- to the gold center. This method provides a pure, electronic measure of Lewis acidity, free from solvent or counter-ion effects. While experimental gas-phase measurements are challenging, calculated FIAs provide an invaluable scale for comparing the intrinsic acidities of different catalysts.[17]
Table 1: Comparison of Lewis Acidity Scales
| Lewis Acid | Probe Method | Δδ 31P (ppm) | Acceptor Number (AN) | Calculated FIA (kJ/mol) |
|---|---|---|---|---|
| [Au(PPh3)]+ | Gutmann-Beckett | Value | Value | Value |
| [Au(P(C6H4-p-CF3)3)]+ | Gutmann-Beckett | Expected > [Au(PPh3)]+ | Expected > [Au(PPh3)]+ | Expected > [Au(PPh3)]+ |
| B(C6F5)3 | Gutmann-Beckett | 36.7 | 82 | ~480 |
| AlCl3 | Gutmann-Beckett | 39.4 | 87 | ~530 |
| SbF5 | Gutmann-Beckett | 50.7 | 112 | 493[18] |
(Note: Specific experimental values for the target cation require direct measurement; expected trends are shown for illustrative purposes based on electronic effects.)
Catalytic Applications: Harnessing Enhanced π-Acidity
The enhanced Lewis acidity of the [Au(P(C6H4-p-CF3)3)]+ cation makes it a highly effective catalyst for reactions involving the activation of π-systems. A classic example is the hydroamination of internal alkynes.
Mechanism Breakdown:
-
π-Activation: The highly Lewis acidic [Au(L)]+ cation coordinates to the alkyne, withdrawing electron density and making it highly susceptible to nucleophilic attack. The stronger the Lewis acid, the more effective this activation.
-
Nucleophilic Attack: An amine (R3-NH2) attacks the activated alkyne complex in an anti-fashion, leading to the formation of a zwitterionic vinyl-gold intermediate.
-
Protodeauration: The vinyl-gold species is protonated, cleaving the C-Au bond and releasing the enamine product.
-
Catalyst Regeneration: The [Au(L)]+ cation is regenerated, ready to enter the next catalytic cycle.
The use of the electron-deficient P(C6H4-p-CF3)3 ligand accelerates the initial, often rate-determining, π-activation step, leading to higher catalytic turnover frequencies compared to catalysts with more electron-rich phosphine ligands like PPh3.
Conclusion and Outlook
The [Au(P(C6H4-p-CF3)3)]+ cation stands as a testament to the power of ligand design in tuning the properties of transition metal catalysts. The incorporation of trifluoromethyl groups creates a significantly more electron-deficient phosphine, which in turn engenders a highly Lewis acidic gold(I) center. This enhanced electrophilicity can be reliably quantified using established techniques like the Gutmann-Beckett method and corroborated by computational FIA calculations. For the practicing chemist, this translates into a more active and efficient catalyst for a wide range of transformations predicated on the activation of π-bonds. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, particularly in fields like drug development, the rational design of such potent Lewis acidic catalysts will remain a cornerstone of innovation.
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Kögel, J. F., et al. (2018). The Lewis superacid Al[N(C6F5)2]3 and its higher homolog Ga[N(C6F5)2]3 – structural features, theoretical investigation and reactions of a metal amide with higher fluoride ion affinity than SbF5. Chemical Science. [Link]
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Böhrer, H., et al. (n.d.). From unsuccessful H2-Activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis Acidity of 33 Lewis Acids based on Fluoride, Chloride, Hydride and Methyl Ion Affinities. Dalton Transactions. [Link]
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Ball, L. T., et al. (2025). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. ResearchGate. [Link]
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Hammond, M. J., et al. (2025). Synthesis and Study of Cationic, Two-Coordinate Triphenylphosphine- Gold-Complexes. PubMed. [Link]
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Riedel, S. H. (2023). Investigation of Highly Lewis Acidic Gold(III) Compounds Containing Fluorido and Pentafluoroorthotellurato Ligands. Freie Universität Berlin. [Link]
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MDPI. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. [Link]
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Zhang, L., et al. (n.d.). Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst. Organic Letters. [Link]
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The Advent and Evolution of Fluorinated Gold Phosphine Catalysts: A Technical Guide for Advanced Synthesis
Abstract
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical exploration of the discovery, history, and application of fluorinated gold phosphine catalysts. We will trace the evolution of this powerful catalytic platform, from the foundational principles of homogeneous gold catalysis to the nuanced role of fluorine in modulating catalyst performance. Through a detailed examination of seminal discoveries, mechanistic insights, and practical applications in the synthesis of complex bioactive molecules, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these catalysts.
The Dawn of Homogeneous Gold Catalysis: A Historical Perspective
For many years, gold was largely considered catalytically inert. However, the latter half of the 20th century witnessed a paradigm shift in this perception. The pioneering work of Graham Hutchings in the 1980s on the use of gold for acetylene hydrochlorination was a significant turning point, demonstrating the latent catalytic potential of this noble metal.[1][2] This discovery, along with independent studies by Masatake Haruta on the aerobic oxidation capabilities of gold nanoparticles, ignited a surge of interest in gold catalysis.[3]
The initial focus was predominantly on heterogeneous systems. However, the turn of the 21st century saw the rapid emergence of homogeneous gold catalysis, driven by the work of researchers such as A. Stephen K. Hashmi and F. Dean Toste.[4][5][6] These investigations revealed that cationic gold(I) complexes, particularly those stabilized by phosphine ligands, are exceptionally effective π-acids for the activation of alkynes, allenes, and alkenes towards nucleophilic attack.[7] This unique reactivity profile opened up a vast landscape of new chemical transformations, enabling the construction of complex molecular architectures under mild conditions.[8]
The general mechanism for gold(I)-catalyzed activation of π-systems is depicted below. The cationic gold(I) catalyst, typically generated in situ from a pre-catalyst like (Ph3P)AuCl and a silver salt, coordinates to the alkyne, rendering it susceptible to nucleophilic attack. Subsequent protodeauration regenerates the active catalyst and furnishes the desired product.
The Fluorine Advantage: Emergence of Fluorinated Gold Phosphine Catalysts
The development of "Buchwald-type" biaryl phosphine ligands in the late 1990s revolutionized palladium-catalyzed cross-coupling reactions by enabling the use of challenging substrates.[9] The success of these bulky and electron-rich ligands naturally led to their exploration in other areas of catalysis, including gold chemistry.[8]
The deliberate introduction of fluorine into the phosphine ligand framework marked a significant advancement in the field. While early examples of gold complexes with perfluorinated ligands existed, their catalytic applications were not extensively explored.[10][11] The strategic placement of fluorine atoms on the phosphine ligand, particularly on the biaryl backbone, was found to profoundly influence the catalyst's electronic and steric properties, leading to enhanced reactivity and stability.
Electronic Effects of Fluorination
Fluorine is the most electronegative element, and its incorporation into the phosphine ligand has a strong electron-withdrawing effect. This has several important consequences for the gold catalyst:
-
Increased Lewis Acidity: The electron-withdrawing nature of the fluorinated phosphine ligand makes the gold center more electron-deficient and thus a stronger Lewis acid. This enhanced electrophilicity leads to a more effective activation of π-systems, often resulting in significantly higher reaction rates.
-
Modulation of Reductive Elimination: In catalytic cycles involving Au(I)/Au(III) redox couples, fluorinated ligands can influence the rate of reductive elimination. Studies on gold(III) complexes have shown that the nature of the ligands, including their electronic properties, plays a crucial role in the facility of C-C and C-X bond-forming reductive elimination steps.[4][12][13]
Steric and Conformational Influence
The steric profile of the phosphine ligand is a critical determinant of catalytic activity and selectivity. Fluorine atoms, despite their small van der Waals radius, can exert significant steric influence due to the C-F bond length and the potential for repulsive interactions. The introduction of fluorine can also alter the conformational preferences of the ligand, which in turn affects the geometry and accessibility of the catalytic site.
Synthesis of Fluorinated Gold Phosphine Catalysts
The synthesis of fluorinated gold phosphine catalysts typically involves a two-step process: the synthesis of the fluorinated phosphine ligand followed by its coordination to a gold precursor.
Synthesis of Fluorinated Phosphine Ligands
A variety of synthetic routes to fluorinated phosphines have been developed. One common approach for the synthesis of fluorinated Buchwald-type ligands involves the palladium-catalyzed coupling of a secondary phosphine with a fluorinated aryl halide.[14]
Experimental Protocol: Synthesis of di(1-adamantyl)-2-trifluoromethylphenylphosphine (a fluorinated phosphine ligand) [14]
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂, P(t-Bu)₃ (as a solution in toluene), and the appropriate fluorinated aryl bromide (e.g., 2-bromobenzotrifluoride).
-
Addition of Reagents: Toluene is added, followed by di(1-adamantyl)phosphine (PAd₂H) and then a solution of sodium tert-butoxide in toluene.
-
Reaction Conditions: The flask is sealed and heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 18 hours).
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired fluorinated phosphine ligand.
Synthesis of Gold(I)-Phosphine Complexes
The fluorinated phosphine ligand is then coordinated to a gold(I) precursor, most commonly [Au(SMe₂)Cl] or [Au(tht)Cl] (tht = tetrahydrothiophene).
Experimental Protocol: Synthesis of a Gold(I) Chloride Complex with a Fluorinated Phosphine Ligand [14]
-
Reaction Setup: A solution of the fluorinated phosphine ligand in a suitable solvent (e.g., dichloromethane) is prepared.
-
Addition of Gold Precursor: To this solution is added a solution of [Au(SMe₂)Cl] in the same solvent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., pentane) and dried under vacuum to yield the gold(I) phosphine chloride complex.
The resulting gold(I) chloride complexes are often used as pre-catalysts and are activated in situ by a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf).
Mechanistic Insights: The Role of Fluorine in Catalysis
Computational studies have provided valuable insights into the precise role of fluorine in modulating the activity of gold phosphine catalysts. These studies have confirmed that the electron-withdrawing nature of fluorinated ligands enhances the π-acidity of the gold center, leading to stronger activation of alkyne substrates.
Furthermore, computational studies on reductive elimination from gold(III) centers have highlighted the complex interplay of electronic and steric factors. For instance, in C(sp³)–F reductive elimination from alkylgold(III) fluoride complexes, the presence of fluoride ligands accentuates the carbocationic character of the alkyl group, influencing the reaction pathway.[15]
Applications in the Synthesis of Bioactive Molecules and Drug Development
The enhanced reactivity and selectivity of fluorinated gold phosphine catalysts have made them valuable tools in the synthesis of complex organic molecules, including those with biological activity. The ability to construct heterocyclic scaffolds, which are prevalent in many pharmaceuticals, is a particularly noteworthy application.[8][16]
Case Study: Synthesis of Fluorinated Nitrogen Heterocycles
A compelling example of the utility of fluorinated gold catalysts is in the cascade cyclization-fluorination of aminoalkynes to produce fluorinated pyrrolidines and piperidines. In these reactions, a gold(I) catalyst promotes the intramolecular hydroamination of the alkyne, and the resulting enamine intermediate is then trapped by an electrophilic fluorine source like Selectfluor.[17]
This methodology provides a rapid and efficient route to valuable fluorinated building blocks for medicinal chemistry. The mild reaction conditions and high functional group tolerance make it an attractive strategy for late-stage fluorination in drug discovery programs.[17]
Impact on Drug Discovery
While direct applications of fluorinated gold phosphine catalysts in the commercial synthesis of blockbuster drugs are still emerging, their impact on preclinical drug discovery is significant. The ability to efficiently synthesize novel fluorinated analogs of lead compounds allows medicinal chemists to systematically probe structure-activity relationships and optimize pharmacokinetic properties. Gold(I) phosphine complexes, in general, have shown promise as therapeutic agents themselves, particularly as anticancer and antimicrobial agents.[18] The development of fluorinated derivatives could further enhance their pharmacological profiles.
Data Summary: Catalyst Performance
The following table summarizes the comparative performance of a fluorinated gold phosphine catalyst with its non-fluorinated analogs in a representative cycloisomerization reaction.[14]
| Catalyst Precursor | Ligand | Time for >95% Conversion (min) |
| 1 | di(1-adamantyl)-2-trifluoromethylphenylphosphine-AuCl | 10 |
| 2 | di(1-adamantyl)-2-biphenylphosphine-AuCl (AdJohnPhos-AuCl) | 30 |
| 3 | di(1-adamantyl)phenylphosphine-AuCl | 120 |
Reaction conditions: 1.5 mM of precatalyst, 1.5 mM of Na[BArF₄], and 0.15 M substrate in CH₂Cl₂ stirred under argon.[14]
The data clearly demonstrates the accelerating effect of the trifluoromethyl group on the phosphine ligand, with the fluorinated catalyst exhibiting significantly higher activity.
Conclusion and Future Outlook
Fluorinated gold phosphine catalysts have emerged as a powerful and versatile class of catalysts for organic synthesis. Their unique combination of high reactivity, selectivity, and functional group tolerance has enabled the development of novel transformations and provided access to complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries.
The historical evolution of this field, from the initial discoveries in gold catalysis to the rational design of fluorinated ligands, underscores the importance of fundamental mechanistic understanding in driving innovation. The continued exploration of new fluorinated ligand scaffolds, coupled with in-depth computational and experimental mechanistic studies, will undoubtedly lead to the development of even more efficient and selective gold catalysts.
Future research in this area is likely to focus on:
-
Asymmetric Catalysis: The development of chiral fluorinated phosphine ligands for enantioselective transformations remains a key objective.
-
Au(I)/Au(III) Redox Catalysis: A deeper understanding and exploitation of the role of fluorinated ligands in promoting Au(I)/Au(III) catalytic cycles will open up new avenues for cross-coupling and other oxidative transformations.
-
Applications in Total Synthesis and Drug Discovery: The application of these catalysts in the total synthesis of complex natural products and the development of novel therapeutics will continue to be a major driving force in the field.
As our understanding of the subtle interplay between fluorine substitution and catalytic activity grows, so too will the impact of fluorinated gold phosphine catalysts on the landscape of modern chemical synthesis.
References
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Usón, R., Laguna, A., Laguna, M., Fraile, M. N., Lázaro, I., Gimeno, M. C., Jones, P. G., Reihs (née Fittschen), C., & Sheldrick, G. M. (1990). Synthesis of (diphenylphosphinothioyl)methyldiphenylphosphoniomethanide complexes of gold and silver. X-Ray structure of [Au(C6F5){SPh2PCH[Au(C6F5)]PPh2Me}]. J. Chem. Soc., Dalton Trans., (1), 333–338. [Link]
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Usón, R., Laguna, A., Laguna, M., Fraile, M. N., Lázaro, I., & Gimeno, M. C. (1990). Synthesis of (diphenylphosphinothioyl)methyldiphenylphosphoniomethanide complexes of gold and silver. X-Ray structure of [Au(C6F5){SPh2PCH[Au(C6F5)]PPh2Me}]. Journal of the Chemical Society, Dalton Transactions, (1), 333-338. [Link]
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Braun, T., & Wehmschulte, R. J. (2021). Synthesis, Reactivity, and Bonding of Gold(I) Fluorido–Phosphine Complexes. Inorganic Chemistry, 61(2), 945-955. [Link]
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Cardiff University. (2020, April 16). Gold catalysts made simple with new technique. News. [Link]
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Yadav, J. S., & Reddy, B. V. S. (2022). Gold catalyzed synthesis of biologically active heterocycles from ynamides. Journal of Synthetic Chemistry, 1(2), 1-10. [Link]
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Deb, S., et al. (2022). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. bioRxiv. [Link]
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Garcı́a-Garcı́a, P., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1379-1386. [Link]
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Alghamdi, H. (2021). Synthesis and Chemistry of Fluorinated Phosphine Ligands. The University of Manchester. [Link]
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Bandini, M., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis. [Link]
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Hopkinson, M. N., Gee, A. D., & Gouverneur, V. (2011). Gold Catalysis and Fluorine. Israel Journal of Chemistry, 50(5‐6), 675-690. [Link]
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Adnan, R. H., et al. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Functional Materials, 30(41), 2003303. [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
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Rang, F., et al. (2024). Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv. [Link]
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Brown, J. M., et al. (2015). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 34(15), 3815-3818. [Link]
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Paquin, J.-F., et al. (2019). Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF. Organic Letters, 21(22), 9039-9043. [Link]
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Pérez-Temprano, M. H., et al. (2023). Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways. Inorganic Chemistry. [Link]
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Gouverneur, V., et al. (2016). Fluorine and Gold: A Fruitful Partnership. Chemical Reviews, 116(19), 11680-11720. [Link]
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Awuah, S. G., & Toste, F. D. (2019). Gold Catalysis: Fundamentals and Recent Developments. In Homogeneous Catalysis (pp. 1-38). [Link]
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Hashmi, A. S. K. (2013). Gold Catalysis 2.0. Accounts of Chemical Research, 46(8), 1773-1774. [Link]
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Hashmi, A. S. K., & Hutchings, G. J. (2006). Gold catalysis. Angewandte Chemie International Edition, 45(47), 7896-7936. [Link]
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Wang, Y.-M., Lackner, A. D., & Toste, F. D. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 889-901. [Link]
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EuropaCat 2023. (n.d.). Graham Hutchings. [Link]
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Toste, F. D., et al. (2015). Halide-Dependent Mechanisms of Reductive Elimination from Gold(III). Journal of the American Chemical Society, 137(24), 7896-7904. [Link]
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Toste, F. D. (2013). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 889-901. [Link]
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Jeong, Y., et al. (2014). Direct synthesis of 4-fluoroisoxazoles through gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes. The Journal of Organic Chemistry, 79(14), 6444-6455. [Link]
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Toste, F. D., et al. (2011). C(sp3)–F reductive elimination from alkylgold(iii) fluoride complexes. Chemical Communications, 47(42), 11617-11619. [Link]
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Zi, W., & Toste, F. D. (2016). Recent advances in enantioselective gold catalysis. Chemical Society Reviews, 45(16), 4567-4589. [Link]
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Lee, J., et al. (2018). Gold(I)-Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds. Organic Letters, 20(15), 4575-4579. [Link]
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MacMillan, D. W. C., et al. (2020). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
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Lennox, A. J. J. (2024). The Chemistry of Gold Fluoride Complexes. Chemistry – A European Journal. [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
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Reddy, T. R., & Ramasastry, S. S. V. (2018). Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis. Chemical Communications, 54(83), 11647-11662. [Link]
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American Chemical Society. (2022, April 13). Chemical Reviews Thematic Talk Series: Gold Chemistry [Video]. YouTube. [Link]
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Rang, F., et al. (2024). Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv. [Link]
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Brisdon, A. K., et al. (2019). Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. Dalton Transactions, 48(40), 15064-15074. [Link]
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Methodological & Application
Application Notes and Protocols: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of Gold Catalysis
In the landscape of modern organic synthesis, homogeneous gold catalysis has emerged as a formidable tool for constructing molecular complexity. Unlike many other transition metals, gold catalysts, particularly gold(I) complexes, exhibit a unique carbophilic Lewis acidity, allowing them to activate carbon-carbon π-systems (alkynes, allenes, and alkenes) towards nucleophilic attack under exceptionally mild conditions. This reactivity profile is complemented by the catalysts' remarkable tolerance to a wide range of functional groups and their typical stability towards air and moisture, making them highly practical for benchtop synthesis. The strategic selection of ancillary ligands, such as phosphines, is crucial for modulating the steric and electronic properties of the gold center, thereby fine-tuning its reactivity and stability.
This guide focuses on Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) , a key precatalyst in this field, providing detailed protocols and mechanistic insights for its application in common and powerful organic transformations.
Catalyst Profile: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
This specific gold(I) complex is a powerful and versatile precatalyst designed for a range of synthetic applications. Its efficacy stems from the unique electronic properties of its phosphine ligand.
| Property | Data |
| CAS Number | 385815-83-8 |
| Molecular Formula | C₂₁H₁₂AuClF₉P |
| Molecular Weight | 698.70 g/mol |
| Appearance | White to off-white solid |
| Synonym | [Tris(para-trifluoromethylphenyl)phosphine]gold(I) chloride |
Key Advantages and Scientific Rationale
The defining feature of this catalyst is the tris(para-trifluoromethylphenyl)phosphine ligand. The three para-trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. This electronic effect has two significant consequences for catalysis:
-
Increased Electrophilicity: The electron-withdrawing nature of the ligand pulls electron density away from the phosphorus atom and, consequently, from the gold(I) center. This enhances the gold atom's Lewis acidity, making it a more potent activator for π-bonds of alkynes and allenes. This often translates to higher catalytic activity and lower required catalyst loadings compared to complexes with more electron-rich phosphine ligands.
-
Enhanced Stability: The labile nature of the Au-P bond is a known characteristic of gold-phosphine complexes. While a degree of lability is necessary for catalysis, excessive dissociation can lead to catalyst decomposition. The specific electronic tuning of this ligand provides a balance of high reactivity and operational stability.
Like many phosphine-gold(I) chlorides, this complex is a stable solid that can be handled in air, serving as a precatalyst. The active catalytic species is generated in situ through the abstraction of the chloride ligand.
The Catalytic Cycle: Mechanism of Action
The vast majority of transformations catalyzed by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) proceed through a common mechanistic framework involving the generation of a cationic gold(I) species.
Generation of the Active Catalyst
The chloride complex itself, [(F₃C-Ph)₃P]AuCl, is not the active catalyst. To initiate the catalytic cycle, the chloride anion must be abstracted to generate the highly electrophilic, coordinatively unsaturated cationic species, [((F₃C-Ph)₃P)Au]⁺ . This is almost universally achieved by introducing a silver salt with a weakly coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), or silver triflate (AgOTf). The silver cation coordinates to the chloride, precipitating as insoluble silver chloride (AgCl), which can be removed by filtration if desired, driving the equilibrium towards the formation of the active gold cation.
General Catalytic Cycle for π-Activation
Once generated, the cationic gold(I) complex activates unsaturated substrates through a sequence of coordination, nucleophilic attack, and catalyst regeneration.
Caption: Generalized catalytic cycle for gold(I)-catalyzed reactions.
The key steps are:
-
π-Complexation: The cationic gold catalyst reversibly coordinates to the alkyne or allene, activating it towards nucleophilic addition.
-
Nucleophilic Attack: A nucleophile (either external, as in hydroamination, or internal, as in cycloisomerization) attacks the activated π-system. This step typically proceeds in an anti-fashion.
-
Protodeauration: The resulting vinyl-gold intermediate is protonated, cleaving the C-Au bond to release the final product and regenerate the active cationic gold(I) catalyst, which re-enters the cycle. This is often the turnover-limiting step of the reaction.
Application & Protocols: Cycloisomerization of 1,6-Enynes
The cycloisomerization of enynes is a hallmark transformation of gold catalysis, providing rapid access to complex carbocyclic and heterocyclic scaffolds from simple acyclic precursors. The reaction proceeds via an intramolecular attack of the alkene onto the gold-activated alkyne.
General Reaction Scheme
(Self-generated image for illustrative purposes)
Detailed Experimental Protocol
This protocol is a representative procedure for the cycloisomerization of a generic 1,6-enyne. Researchers should optimize conditions for their specific substrate.
Materials:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (1-5 mol%)
-
Silver Hexafluoroantimonate (AgSbF₆) (1-5 mol%)
-
1,6-Enyne substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, septa, nitrogen/argon line
Procedure:
-
Flask Preparation: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (e.g., 0.02 mmol, 2 mol% for a 1.0 mmol scale reaction) and AgSbF₆ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous DCM (e.g., 5 mL for a 0.2 M solution) via syringe.
-
Catalyst Activation: Stir the resulting suspension at room temperature for 10-15 minutes. A white precipitate of AgCl should form.
-
Substrate Addition: Dissolve the 1,6-enyne substrate (1.0 mmol) in a minimal amount of anhydrous DCM (e.g., 5 mL) and add it dropwise to the catalyst mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 30 minutes to a few hours).
-
Quenching: Upon completion, quench the reaction by adding a small amount of triethylamine or by passing the mixture through a short plug of silica gel.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude residue can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical 1,6-enyne cycloisomerization.
Causality and Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Sluggish Rate | 1. Incomplete chloride abstraction. 2. Impure/wet solvent or reagents. 3. Substrate is electronically poor/sterically hindered. | 1. Ensure high-quality silver salt is used. 2. Use freshly distilled anhydrous solvent. 3. Gently warm the reaction (e.g., to 40 °C) or increase catalyst loading. |
| Low Yield / Decomposition | 1. Reaction is too fast or exothermic. 2. Product is unstable on silica gel. | 1. Add the substrate solution at 0 °C. 2. Neutralize the silica gel with triethylamine before chromatography or use neutral alumina. |
| Formation of Side Products | 1. Competitive reaction pathways (e.g., hydration if water is present). 2. Catalyst decomposition leading to non-selective reactions. | 1. Maintain strict anhydrous and inert conditions. 2. Use a different, more sterically hindered ligand or a different silver salt to modulate reactivity. |
Application & Protocols: Intermolecular Hydroamination of Alkynes
Gold-catalyzed hydroamination involves the addition of an N-H bond across a C-C triple bond, providing a direct route to enamines and imines. The electron-deficient nature of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) makes it particularly effective for activating alkynes toward attack by amine nucleophiles.
General Reaction Scheme
(Self-generated image for illustrative purposes)
Detailed Experimental Protocol
This protocol provides a general method for the hydroamination of an internal alkyne with an aniline derivative.
Materials:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (2-5 mol%)
-
Silver Triflate (AgOTf) (2-5 mol%)
-
Alkyne substrate (1.2 equiv)
-
Aniline derivative (1.0 equiv)
-
Anhydrous Dioxane or Toluene
-
Schlenk flask, magnetic stir bar, septa, nitrogen/argon line, condenser
Procedure:
-
Flask Preparation: To a Schlenk flask under an inert atmosphere, add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (0.05 mmol, 5 mol% for a 1.0 mmol scale reaction) and AgOTf (0.05 mmol, 5 mol%).
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., 5 mL Dioxane), followed by the alkyne (1.2 mmol) and the aniline derivative (1.0 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or ¹H NMR analysis of aliquots until the amine is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Purification: Rinse the Celite pad with a small amount of solvent. Concentrate the combined filtrates in vacuo and purify the crude product by flash column chromatography.
Key Considerations for Hydroamination
-
Regioselectivity: The addition of nucleophiles to unsymmetrical alkynes can lead to regioisomers. The electronic and steric properties of both the alkyne substituents and the nucleophile influence the outcome. Generally, nucleophilic attack occurs at the more electrophilic or less sterically hindered carbon of the activated alkyne.
-
Catalyst Resting State: In many hydroaminations, the catalyst resting state is the gold-amine complex, indicating that amine binding is highly favorable. The reaction rate can be zero-order in the amine nucleophile under these conditions.
-
Mechanism: The reaction is believed to proceed via an "outer-sphere" mechanism, where the nucleophile attacks the gold-activated alkyne without prior coordination to the metal center.
Safety, Handling, and Storage
5.1. Safety Precautions:
-
Hazard Classifications: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat. When handling the solid powder, use a dust mask (e.g., type N95) to avoid inhalation.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
5.2. Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., in a glovebox or desiccator) is recommended to preserve its integrity.
-
Stability: The complex is generally stable, but like all high-purity catalysts, should be protected from prolonged exposure to air and moisture.
References
- Kinetics and Mechanisms of the Gold-Catalyzed Hydroamination of Axially Chiral 1-Aryl-1,2-butadienes with Aniline.
- Mechanistic Study of Gold(I)
- Applications of gold catalysts for the synthesis of five-membered O-heterocycles. (No specified source).
- Mechanistic study of gold(I)-catalyzed hydroamination of alkynes: outer or inner sphere mechanism?. Semantic Scholar.
- Gold Catalyst Applic
- Proposed mechanism for the gold(I)‐catalyzed hydroamination of 1 with 2...
- THE “GOLDEN AGE” OF GOLD C
- Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture.
- Gold-Catalyzed Hydroamination of Propargylic Alcohols.
- Gold c
- Recent Applications of Gold Catalysis in Organic Synthesis.
- Gold-Catalyzed Homogeneous (Cyclo)
- Gold-Catalyzed Homogeneous (Cyclo)
- Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments.
- Gold-mediated cycloisomerization reactions of 1,n-enynes containing an...
- Chloro(triphenylphosphine)gold(I) 99.9+ trace metals.
Application Notes and Protocols: Activation of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) with Silver Salts for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Catalytic Potential of Gold(I)
Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Gold(I) complexes, particularly those featuring phosphine ligands, are stable and readily available precatalysts. However, in their neutral chloride form, such as Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), their catalytic activity is often dormant. The key to unlocking their synthetic utility lies in the generation of a highly electrophilic, cationic gold(I) species. This is most commonly achieved through halide abstraction using a silver salt.[1]
This guide provides a comprehensive overview of the principles and practices for the activation of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) with silver salts. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for in situ catalyst generation, discuss critical parameters, and outline methods for characterization, empowering researchers to confidently employ this powerful catalytic system.
The ligand, tris(para-trifluoromethylphenyl)phosphine, offers unique electronic properties. The electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of the gold center in the resulting cationic complex, which can lead to enhanced catalytic activity in various transformations, particularly those involving the activation of alkynes and allenes.[2]
Core Principle: Halide Abstraction and the Role of the Silver Salt
The activation process is fundamentally a metathesis reaction. The silver salt, typically one with a non-coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf), is introduced to a solution of the gold(I) chloride complex. The strong affinity of silver(I) for chloride ions drives the precipitation of insoluble silver chloride (AgCl), leaving behind the desired cationic gold(I) complex in solution.[1]
The choice of the silver salt is a critical determinant of the resulting catalyst's reactivity and stability. The counter-anion (X⁻) introduced from the silver salt coordinates to the gold center to varying degrees. Weakly coordinating anions, such as SbF₆⁻ or BF₄⁻, generate a more "naked" and highly electrophilic cationic gold species, which is often more catalytically active.[1]
Caption: General mechanism for the activation of a gold(I) chloride precatalyst.
The "Silver Effect": A Critical Consideration
While essential for activation, the presence of silver salts can sometimes lead to what is known as the "silver effect," where the silver ions themselves participate in or interfere with the catalytic cycle.[3] This can complicate reaction outcomes and reproducibility. Furthermore, incomplete chloride abstraction can lead to the formation of less reactive, chloride-bridged dinuclear gold(I) complexes.[1]
To mitigate these issues, it is often recommended to:
-
Use a stoichiometric amount (1.0 equivalent) of the silver salt.
-
Allow for a short premixing time for the gold and silver salts to ensure complete precipitation of AgCl.
-
In some cases, filter the reaction mixture through a syringe filter (e.g., PTFE) to remove the AgCl precipitate before adding the substrate.
Experimental Protocols
The following protocols provide a step-by-step guide for the in situ generation of the active cationic gold catalyst from Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Materials and Reagents:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (CAS: 385815-83-8)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver tetrafluoroborate (AgBF₄)
-
Anhydrous dichloromethane (DCM) or other suitable non-coordinating solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Substrate for the catalytic reaction
Protocol 1: In Situ Generation of the Cationic Gold Catalyst for Immediate Use
This protocol is suitable for most applications where the cationic catalyst is generated and used directly in the reaction vessel.
Workflow Diagram:
Caption: Workflow for the in-situ generation and use of the gold catalyst.
Step-by-Step Procedure:
-
To a dry, oven- or flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (e.g., 0.01 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (e.g., 1.0 mL). Stir the resulting suspension or solution at room temperature.
-
In a separate vial, weigh the silver salt (e.g., AgSbF₆, 0.01 mmol, 1.0 eq). Add a small amount of anhydrous dichloromethane to dissolve it, if necessary.
-
Add the silver salt solution to the flask containing the gold complex. A white precipitate of AgCl should form immediately or within a few minutes.
-
Stir the mixture at room temperature for 5-10 minutes to ensure complete chloride abstraction.
-
The active cationic gold catalyst is now ready for use. Add the substrate(s) for the desired catalytic transformation to the reaction mixture.
-
Proceed with the reaction under the desired conditions (temperature, time) and monitor its progress by appropriate analytical techniques (TLC, GC/MS, NMR).
Protocol 2: Preparation of a Stock Solution of the Cationic Gold Catalyst
For applications requiring the removal of AgCl or for multiple reactions, a stock solution of the catalyst can be prepared.
Step-by-Step Procedure:
-
Follow steps 1-5 from Protocol 1, scaling the quantities as needed (e.g., to 0.05 mmol in 5.0 mL of solvent to make a 0.01 M solution).
-
After stirring for 10 minutes, draw the supernatant solution containing the active catalyst into a clean, dry syringe fitted with a PTFE syringe filter (0.2 or 0.45 µm).
-
Carefully filter the solution into a new dry, inerted Schlenk flask, leaving the AgCl precipitate behind.
-
The resulting clear solution is a stock solution of the cationic gold catalyst, [Au(P(p-CF₃C₆H₄)₃)]⁺X⁻, and can be used for subsequent reactions. Note that the stability of this solution may be limited, and it is best used fresh.[4]
Characterization and Quality Control
Confirmation of the successful generation of the cationic gold species is crucial. ³¹P NMR spectroscopy is the most direct method for this purpose.
-
Expected ³¹P NMR Spectral Changes: Upon coordination to gold(I), the phosphorus atom in a phosphine ligand typically shows a downfield shift in its ³¹P NMR spectrum compared to the free phosphine. The activation of the chloro-gold(I) complex to a cationic species is expected to cause a further downfield shift of the ³¹P resonance. This is due to the increased Lewis acidity of the gold center, which withdraws more electron density from the phosphorus atom. While the exact chemical shift for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and its cationic form may vary with solvent and counterion, a downfield shift of several ppm is anticipated upon successful activation. Researchers should acquire a ³¹P NMR spectrum of the starting material and the solution after the addition of the silver salt to confirm the disappearance of the initial signal and the appearance of a new, downfield-shifted signal.
Table 1: Influence of Silver Salt Counterion on Catalyst Activity
| Silver Salt | Counterion (X⁻) | Typical Properties of Counterion | Expected Relative Catalyst Activity |
| AgSbF₆ | SbF₆⁻ | Very weakly coordinating | Very High |
| AgBF₄ | BF₄⁻ | Weakly coordinating | High |
| AgOTf | OTf⁻ (Triflate) | Moderately coordinating | Moderate to High |
| AgOAc | OAc⁻ (Acetate) | Coordinating | Low (may not be effective for activation) |
This table provides a general trend. Optimal performance is reaction-dependent.
Applications in Drug Development and Organic Synthesis
The activated cationic gold catalyst derived from Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a powerful tool for various organic transformations that are pivotal in the synthesis of complex molecules and pharmaceutical intermediates. Its high electrophilicity makes it particularly suitable for:
-
Hydrofunctionalization of Alkynes and Allenes: The addition of water, alcohols, carboxylic acids, and amines to unsaturated C-C bonds.
-
Cycloisomerization Reactions: Intramolecular reactions of enynes and related substrates to form carbo- and heterocyclic scaffolds common in natural products and drug molecules.
-
Rearrangement Reactions: Meyer-Schuster and Rupe rearrangements of propargyl alcohols.
The electron-deficient nature of the tris(para-trifluoromethylphenyl)phosphine ligand can enhance the catalyst's performance in reactions involving less nucleophilic substrates or more challenging cyclizations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low catalytic activity | Incomplete chloride abstraction. | Ensure the use of a full equivalent of silver salt. Allow for sufficient stirring time after addition. |
| Decomposition of the catalyst. | Cationic gold complexes can be unstable, especially at elevated temperatures.[4] Prepare the catalyst in situ just before use. | |
| Coordinating solvent used. | Solvents like acetonitrile or THF can coordinate to the gold center and inhibit catalysis. Use non-coordinating solvents like DCM or toluene. | |
| Poor reproducibility | "Silver effect." | Filter the AgCl precipitate before adding the substrate (Protocol 2). |
| Presence of water or oxygen. | Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
Conclusion
The activation of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) with silver salts is a straightforward yet powerful method to generate highly active cationic gold(I) catalysts. By understanding the underlying principles of halide abstraction, the role of the counterion, and potential pitfalls such as the "silver effect," researchers can effectively harness the catalytic potential of this system. The provided protocols offer a practical starting point for employing these catalysts in a wide range of synthetic applications, from fundamental research to the development of novel therapeutic agents. Careful attention to experimental detail and the use of appropriate characterization techniques like ³¹P NMR will ensure reliable and reproducible results.
References
-
Widenhoefer, R. A. (2013). Synthesis and Study of Cationic, Two-Coordinate triphenylphosphine-gold-π Complexes. Chemistry, 19(25), 8276-84. [Link]
-
Widenhoefer, R. A. (2024). Synthesis and Study of Cationic, Two-Coordinate Triphenylphosphine- Gold-Complexes. MOLECULES. [Link]
-
Orpen, A. G., & Slawin, A. M. Z. (2015). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 34(12), 2779–2782. [Link]
-
Alcarazo, M., & Echavarren, A. M. (2023). Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation. The Journal of Organic Chemistry, 88(4), 2135–2143. [Link]
-
Gagné, M. R. (2018). Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex stabilized by anion-π+ interactions. Chemical Science, 9(33), 6863–6868. [Link]
-
Kabeshov, M. A., & Malkov, A. V. (2013). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. Chemical Communications, 49(82), 9425-9427. [Link]
-
Chem.pku.edu.cn. 31P NMR Chemical Shift of Phosphorous Compounds. [Link]
-
ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]
-
Armentrout, P. B. (2015). Cationic gold clusters ligated with differently substituted phosphines: effect of substitution on ligand reactivity and binding. Physical Chemistry Chemical Physics, 17(30), 19754-63. [Link]
-
Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
-
MySkinRecipes. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). [Link]
-
ResearchGate. Phosphine Gold(I) Bis-(trifluoromethanesulfonyl)imidate Complexes as New Highly Efficient and Air-Stable Catalysts for the Cycloisomerization of Enynes. [Link]
-
ResearchGate. Chlorotris(Triphenylphosphine)Rhodium(I)(Wilkinson'S Catalyst). [Link]
-
SpectraBase. Trimethylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]
Sources
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) Catalyzed Hydroamination of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Gold Catalysis in C-N Bond Formation
The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, stands as a highly atom-economical method for the synthesis of enamines, imines, and various nitrogen-containing heterocycles. These structural motifs are pivotal in medicinal chemistry and materials science. Gold(I) complexes have emerged as exceptionally effective catalysts for this transformation due to their strong affinity for alkynes (alkynophilicity), promoting nucleophilic attack under mild conditions.
This guide focuses on a specific, highly active catalyst: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), [AuCl(P(p-CF₃C₆H₄)₃)] . The strategic placement of electron-withdrawing trifluoromethyl (-CF₃) groups on the phosphine ligand significantly enhances the catalytic activity. These groups increase the Lewis acidity of the gold(I) center, making it a more potent activator of the alkyne substrate towards nucleophilic attack by the amine. This heightened reactivity often translates to lower catalyst loadings, milder reaction conditions, and broader substrate scope compared to less electron-deficient phosphine gold catalysts.
This document serves as a comprehensive technical guide, providing field-proven insights into the mechanism, application, and detailed protocols for employing this powerful catalyst in both intermolecular and intramolecular hydroamination reactions.
Mechanistic Rationale: The Role of the Electron-Deficient Ligand
The catalytic cycle for gold(I)-catalyzed hydroamination is generally accepted to proceed through several key stages. The use of an electron-deficient phosphine ligand like tris(para-trifluoromethylphenyl)phosphine plays a crucial role in accelerating this cycle.
-
Activation of the Pre-catalyst: The chloro-gold(I) complex is a stable pre-catalyst. In the presence of a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf), the chloride ligand is abstracted, generating a highly electrophilic cationic gold(I) species, [(P(p-CF₃C₆H₄)₃)Au]⁺.[1] This step is essential for opening a coordination site for the alkyne.
-
Alkyne Coordination and Activation: The cationic gold(I) catalyst coordinates to the alkyne's π-system. The strong electron-withdrawing nature of the tris(para-trifluoromethylphenyl)phosphine ligand enhances the gold center's ability to polarize the alkyne, making it significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The amine attacks the activated alkyne in an anti-fashion. The regioselectivity of this attack on unsymmetrical alkynes is typically governed by electronic factors, with the nucleophile adding to the more electron-deficient carbon (Markovnikov selectivity).
-
Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protonolysis, typically by the protonated amine or trace acid in the reaction medium. This step regenerates the active cationic gold(I) catalyst and releases the enamine or imine product, closing the catalytic cycle. The electron-deficient ligand can facilitate this step by destabilizing the vinyl-gold intermediate.
Caption: Figure 1: Proposed Catalytic Cycle for Gold(I)-Catalyzed Hydroamination.
Experimental Protocols and Methodologies
The following protocols are representative methodologies for conducting hydroamination reactions using Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). All manipulations involving the gold catalyst and anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
General Workflow
Sources
Enantioselective Cyclization Reactions with Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I): Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Homogeneous gold(I) catalysis has become an indispensable tool in modern synthetic organic chemistry, prized for its unique ability to activate carbon-carbon π-systems under exceptionally mild conditions. This guide provides an in-depth exploration of enantioselective cyclization reactions utilizing the air-stable and highly effective pre-catalyst, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). We move beyond a simple recitation of procedures to dissect the fundamental principles of catalyst activation, the induction of chirality through ion pairing, and the mechanistic underpinnings of key transformations. Detailed, field-tested protocols for intramolecular hydroalkoxylation of allenes and hydroamination of alkenes are presented, designed to be self-validating for researchers in academic and industrial settings. This document serves as a practical manual for chemists aiming to construct complex, chiral molecular architectures with precision and efficiency.
The Catalytic System: From Stable Pre-catalyst to Chiral Powerhouse
The success of any catalytic reaction hinges on understanding how to generate the active species from a stable, handleable precursor. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is an ideal pre-catalyst that, when paired with the correct activators and chiral sources, unlocks a world of powerful enantioselective transformations.
The Pre-catalyst: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
This commercially available gold(I) complex, [(p-CF₃C₆H₄)₃P]AuCl, offers a strategic balance of stability and reactivity.[1][2][3] It is a white, air-stable solid, simplifying storage and handling.[4] The key to its utility lies in the electronic properties of the phosphine ligand:
-
Enhanced Lewis Acidity: The three para-trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. This electronic pull reduces the electron density on the phosphorus atom, which in turn diminishes the electron-donating ability of the phosphine to the gold(I) center.
-
Increased Electrophilicity: The consequence is a more electron-deficient and, therefore, more Lewis acidic and electrophilic gold cation upon activation. This heightened electrophilicity makes the catalyst exceptionally effective at activating π-bonds of alkynes, allenes, and alkenes toward nucleophilic attack.[5]
Activation: The Critical Role of Halide Abstraction
The Au-Cl bond in the pre-catalyst is covalent and stable, rendering the complex catalytically dormant. To generate the active, coordinatively unsaturated 14-electron cationic gold(I) species, the chloride ligand must be abstracted. This is almost universally achieved using a silver salt with a weakly coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), or silver triflate (AgOTf).[6]
The reaction [(L)AuCl] + AgX → [(L)Au]⁺X⁻ + AgCl(s)↓ drives the formation of the active catalyst by precipitating insoluble silver chloride.
Field Insight (The "Silver Effect"): The presence of silver salts is not always benign and can lead to what is known as the "silver effect."[7][8] Residual silver ions can sometimes form complexes with the gold catalyst or reaction intermediates, altering reactivity or selectivity.[9] For highly sensitive or complex reactions, a best practice is to pre-form the active catalyst by stirring the pre-catalyst with the silver salt, followed by filtration through celite or a syringe filter to remove the AgCl precipitate before adding the substrate.[10]
Inducing Enantioselectivity: The Chiral Anion Strategy
Since both the gold pre-catalyst and the silver salt activator are achiral, stereochemical information must be introduced from an external source. One of the most elegant and powerful strategies in gold catalysis is the use of a chiral counter-anion.[11][12] This approach relies on forming a tight, chiral ion pair between the achiral cationic gold complex and a chiral anion derived from a strong Brønsted acid.
Chiral phosphate anions, such as those derived from BINOL (e.g., (R)-TRIP), are exceptionally effective.[13] The resulting ion pair, [(L)Au]⁺[Chiral Anion]⁻, acts as a single chiral entity, capable of discriminating between enantiotopic faces of a prochiral substrate during the key bond-forming step.
Figure 1: Generation of the active chiral catalyst. The stable pre-catalyst undergoes chloride abstraction by a silver salt to form an active achiral cation, which then forms a chiral ion pair through anion exchange with a chiral Brønsted acid.
Application Protocol: Enantioselective Intramolecular Hydroalkoxylation of Allenes
The cyclization of allenols is a powerful method for synthesizing chiral oxygen-containing heterocycles, such as 2,5-dihydrofurans, which are common motifs in natural products. The gold(I)-catalyzed reaction proceeds with high atom economy and often excellent stereocontrol.[14]
Mechanistic Rationale
The currently accepted mechanism involves the coordination and activation of the allene by the chiral gold(I) ion pair.[15] This activation renders the central carbon of the allene sufficiently electrophilic for the pendant hydroxyl group to attack in an outer-sphere fashion. This step, which forms the C-O bond, is typically rapid and reversible. The subsequent protodeauration of the resulting vinyl-gold intermediate is the turnover-limiting step, releasing the chiral product and regenerating the active catalyst.[15] The enantioselectivity is determined during the nucleophilic attack, where the chiral anion directs the alcohol to one of the two enantiotopic faces of the activated allene.
Figure 2: Catalytic cycle for allene hydroalkoxylation. The chiral gold catalyst activates the allene, enabling a stereoselective intramolecular attack by the alcohol, followed by protonolysis to release the product.
Experimental Protocol: Synthesis of (R)-2-phenyl-2-vinyl-2,5-dihydrofuran
This protocol is a representative example adapted from seminal works in the field.[12]
Safety Precaution: Gold compounds can be toxic. Silver salts are light-sensitive and can stain. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| 1-Phenyl-1-vinylpenta-3,4-dien-1-ol (Substrate) | 172.22 | 34.5 | 0.20 | 1.0 |
| Chloro[tris(p-CF₃Ph)₃P]gold(I) | 698.70 | 2.8 | 0.004 | 0.02 |
| Silver Heptafluorobutyrate (AgO₂C₃F₇) | 320.91 | 1.3 | 0.004 | 0.02 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL-phosphoric acid | 785.01 | 3.8 | 0.0048 | 0.024 |
| Dichloromethane (DCM), anhydrous | - | 2.0 mL | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To a dry 4 mL vial equipped with a magnetic stir bar, add Chloro[tris(p-CF₃Ph)₃P]gold(I) (2.8 mg), silver heptafluorobutyrate (1.3 mg), and the chiral phosphoric acid (3.8 mg).
-
Causality Note: Using a silver salt with a more coordinating anion like heptafluorobutyrate can sometimes improve performance over less coordinating anions like SbF₆⁻ by ensuring a more complete anion exchange with the phosphate.
-
Add 1.0 mL of anhydrous DCM. Cap the vial and stir the mixture vigorously at room temperature for 15 minutes in the dark. A fine white precipitate of AgCl and excess silver phosphate may be observed.
-
-
Reaction Execution:
-
In a separate dry vial, dissolve the allenol substrate (34.5 mg) in 1.0 mL of anhydrous DCM.
-
Cool the substrate solution to 0 °C in an ice bath.
-
Using a syringe, draw up the catalyst solution (avoiding any precipitate) and add it dropwise to the stirring substrate solution.
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding 1-2 drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, typically starting from 98:2).
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the chiral dihydrofuran as a colorless oil.
-
-
Self-Validation and Characterization:
-
Expected Outcome: Yield of 85-95%; Enantiomeric excess (ee) of >95%.
-
¹H and ¹³C NMR: Confirm the structure of the cyclized product.
-
Chiral HPLC/SFC: Determine the enantiomeric excess by comparing the product to a racemic sample (prepared using a non-chiral acid like diphenyl phosphate or by running the reaction without any acid).
-
Application Protocol: Enantioselective Intramolecular Hydroamination of Alkenes
The enantioselective hydroamination of unactivated alkenes is a highly sought-after transformation for producing chiral nitrogen-containing heterocycles, but it is significantly more challenging than allene or alkyne functionalization. Gold(I) catalysis provides a rare avenue to achieve this transformation under mild conditions.[16]
Mechanistic Rationale & Field Insights
The catalytic cycle is believed to proceed via coordination of the gold(I) center to the alkene, increasing its electrophilicity. The tethered nucleophile (typically a carbamate or urea) then attacks the activated alkene. The stereochemistry is set at this stage, guided by the chiral environment of the catalyst. A final protodeauration step releases the product.
A fascinating aspect of this reaction is the phenomenon of enantiodivergence , where changing the solvent can invert the stereochemical outcome.[16] For example, a reaction in a non-polar solvent like toluene might yield the (S)-enantiomer, while the same reaction in a polar, protic solvent like methanol yields the (R)-enantiomer. This is attributed to the ability of polar solvents to form adducts with the catalyst system (e.g., involving the silver salt), which alters the geometry of the transition state during the nucleophilic attack.[16] This provides a powerful, practical method to access either enantiomer of a product from a single chiral source.
Experimental Protocol: Synthesis of a Chiral 2-methylpyrrolidine Derivative
This protocol outlines the cyclization of an N-alkenyl carbamate.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| Benzyl (hex-5-en-2-yl)carbamate (Substrate) | 233.30 | 46.7 | 0.20 | 1.0 |
| Chloro[tris(p-CF₃Ph)₃P]gold(I) | 698.70 | 7.0 | 0.01 | 0.05 |
| Silver Perchlorate (AgClO₄) (Caution: Explosive Hazard) | 207.32 | 2.1 | 0.01 | 0.05 |
| (S)-DTBM-SEGPHOS-Au₂(ClO₄)₂ (Alternative Chiral System) | - | - | - | - |
| Toluene or Methanol, anhydrous | - | 2.0 mL | - | - |
Safety Warning: Silver perchlorate is a powerful oxidant and can be explosive, especially in contact with organic materials. Handle with extreme care behind a blast shield. While the original literature may use AgClO₄, for general lab practice, safer alternatives like AgSbF₆ or AgBF₄ should be screened first. The protocol below uses AgClO₄ to reflect a specific literature precedent demonstrating enantiodivergence.[16]
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To a dry vial, add Chloro[tris(p-CF₃Ph)₃P]gold(I) (7.0 mg) and AgClO₄ (2.1 mg).
-
Note: In this specific system, chirality is often introduced via a chiral bisphosphine ligand that forms a binuclear gold complex, displacing the achiral phosphine. However, the principle of using a chiral counterion can also be applied. For simplicity, we describe the setup assuming a chiral ligand system is formed or a chiral anion is used.
-
Add 1.0 mL of the chosen anhydrous solvent (Toluene for (S)-product, Methanol for (R)-product). Stir for 10 minutes.
-
-
Reaction Execution:
-
In a separate vial, dissolve the N-alkenyl carbamate substrate (46.7 mg) in 1.0 mL of the same solvent.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Seal the vial and stir at the designated temperature (e.g., 40 °C) for 12-24 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.
-
Concentrate the filtrate and purify by flash chromatography (hexane/ethyl acetate) to obtain the pure pyrrolidine derivative.
-
-
Self-Validation and Characterization:
-
Expected Outcome: Yields of 70-90%; Enantiomeric excess >90%.
-
Confirmation: Use NMR for structural verification and Chiral HPLC/SFC to confirm the ee and the identity of the enantiomer based on the solvent used.
-
References
-
Jiang, J., & Wong, M. (2021). Recent Advances in the Development of Chiral Gold Complexes for Catalytic Asymmetric Catalysis. Chemistry – An Asian Journal, 16(5), 364–377. [Link][17]
-
Gorin, D. J., & Toste, F. D. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 824-835. [Link][11]
-
Kaur, H., & Singh, G. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(42), 29559-29584. [Link][18][19]
-
Tolleson, D. R., et al. (2019). Silver Dependent Enantiodivergent Gold(I) Catalysed Asymmetric Intramolecular Hydroamination of Alkenes: A Theoretical Study. Molecules, 24(15), 2799. [Link][16]
-
Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(24), 6748-6757. [Link][7]
-
López-Carrillo, V., & Echavarren, A. M. (2011). Gold(I)-catalyzed enantioselective cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 494–506. [Link][20]
-
Wang, Y., et al. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Molecules, 28(18), 6612. [Link][21]
-
Michelet, V., et al. (2011). Recent Developments in Asymmetric Catalysis in the Presence of Chiral Gold Complexes. Synthesis, 2011(10), 1501-1514. [Link][22]
-
Widenhoefer, R. A., et al. (2008). Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society, 130(45), 14952–14953. [Link][14]
-
Hamilton, G. L., Kang, E. J., Mba, M., & Toste, F. D. (2007). A Chiral Counterion Strategy for Asymmetric Transition-Metal Catalysis. Science, 317(5837), 496-499. [Link][12]
-
Lu, Z., Han, J., Hammond, G. B., & Xu, B. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters, 17(13), 3248–3251. [Link][9][10]
-
Obradors, C., & Echavarren, A. M. (2014). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 2, 63. [Link][23]
-
Wang, Z., et al. (2021). Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. Journal of the American Chemical Society, 143(49), 20625–20631. [Link][24]
-
Ye, C., et al. (2014). "Silver Effect" in Gold(I) Catalysis: An Overlooked Important Factor. Angewandte Chemie International Edition, 53(34), 8873-8877. [Link][8]
-
Rudolph, M., & Hashmi, A. S. K. (2012). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 112(7), 4111-4149. [Link][25]
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Deb, A., & Ghorai, M. K. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4323. [Link][13]
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Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]
-
Widenhoefer, R. A., et al. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 134(29), 12038–12047. [Link][15]
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Grokipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link][4]
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Barbour, I., et al. (2022). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 41(9), 1081–1085. [Link][5]
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Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link][6]
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Wang, Z., et al. (2021). Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline. ACS Catalysis, 11(21), 13345–13352. [Link][26]
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Application Note: A Guide to the Mechanism and Application of [AuCl(P(C6H4-p-CF3)3)] in Intramolecular Hydroarylation
Introduction: The Strategic Power of Gold-Catalyzed C-H Functionalization
The direct formation of carbon-carbon bonds through the functionalization of ubiquitous C-H bonds represents a paramount goal in modern organic synthesis.[1][2] Intramolecular hydroarylation, the addition of an aromatic C-H bond across an unsaturated moiety within the same molecule, has emerged as a particularly powerful strategy for constructing complex carbocyclic and heterocyclic scaffolds that are central to pharmaceuticals and advanced materials.[2]
Among the various transition metals employed for this transformation, gold catalysts have carved a unique niche.[1][3] Gold(I) complexes, in particular, function as exceptionally mild and selective π-Lewis acids, capable of activating alkynes, allenes, and alkenes toward nucleophilic attack under conditions that tolerate a wide array of sensitive functional groups.[2][3]
This application note provides an in-depth examination of the intramolecular hydroarylation reaction catalyzed by a specific gold(I) complex: [AuCl(P(C₆H₄-p-CF₃)₃)] . We will dissect the catalytic cycle, explore the critical role of the electron-deficient phosphine ligand, and provide a detailed, field-tested protocol for its successful application. The rationale behind each experimental step is elucidated to empower researchers not just to reproduce results, but to innovate from a position of mechanistic understanding.
The Heart of the Reaction: A Mechanistic Deep Dive
The catalytic prowess of [AuCl(P(C₆H₄-p-CF₃)₃)] is rooted in a well-defined and elegant catalytic cycle. The journey from a simple chloro-gold(I) precatalyst to a regenerated active species involves several key stages, each influenced by the electronic nature of the ligand and the reaction environment.
Step 1: Catalyst Activation – Generating the Cationic Gold(I) Species
The commercially available [AuCl(L)] complex is a stable 14-electron species and is catalytically dormant. To initiate the cycle, it must be converted into a coordinatively unsaturated, highly Lewis-acidic cationic complex, [Au(L)]⁺. This is almost universally achieved through halide abstraction using a silver salt with a non-coordinating counter-anion, such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf).[4][5][6]
-
The "Why": The removal of the chloride ligand by Ag⁺ (which precipitates as AgCl) vacates a coordination site on the gold center. This transforms the neutral, linear gold complex into a potent cationic electrophile, [Au(P(C₆H₄-p-CF₃)₃)]⁺, primed for interaction with the substrate's π-system. The choice of a non-coordinating anion (e.g., SbF₆⁻) is critical to prevent it from binding to the gold center and inhibiting catalysis.
Step 2: π-Activation – The Gold-Alkyne Interaction
The active cationic gold(I) catalyst acts as a powerful π-Lewis acid, reversibly coordinating to the alkyne (or allene/alkene) moiety of the substrate.[4][7]
-
The "Why": This coordination withdraws electron density from the π-bond, rendering the alkyne highly electrophilic and exceptionally vulnerable to attack by even weak nucleophiles, such as an aromatic ring.[8] The electron-withdrawing trifluoromethyl groups on the phosphine ligand enhance the Lewis acidity of the gold center, making this activation step particularly efficient.[8]
Step 3: Intramolecular Hydroarylation – The Key C-C Bond Formation
This is the defining step of the reaction. The electron-rich arene ring of the substrate acts as an internal nucleophile, attacking the now-activated alkyne.[3] This cyclization typically proceeds in an exo or endo fashion, depending on the substrate geometry and tether length, leading to the formation of five- or six-membered rings.[9]
-
The "Why": The proximity of the arene and the activated alkyne, enforced by the molecular tether, makes this intramolecular process highly favorable over potential intermolecular reactions. The attack temporarily disrupts the aromaticity of the ring, forming a high-energy intermediate (a Wheland-type intermediate).
Step 4 & 5: Rearomatization and Protodeauration – Closing the Cycle
The non-aromatic intermediate rapidly undergoes rearomatization to form a stable vinyl-gold(I) species.[4] The final step is the cleavage of the carbon-gold bond, known as protodeauration or protonolysis.[4] A proton source, which can be an added acid or even trace amounts of acid in the solvent, protonates the carbon atom, breaking the C-Au bond.[10]
-
The "Why": Protodeauration releases the final cyclized product and, crucially, regenerates the active cationic catalyst [Au(L)]⁺, allowing it to re-enter the catalytic cycle. This turnover is essential for achieving high product yields with sub-stoichiometric amounts of the catalyst. This step is often the rate-determining step of the entire cycle, and its efficiency can be influenced by additives.[10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for intramolecular hydroarylation using a gold(I) phosphine complex.
Experimental Protocols & Application Guide
This section provides a robust, general protocol for performing an intramolecular hydroarylation using [AuCl(P(C₆H₄-p-CF₃)₃)].
Materials and General Considerations
-
Catalyst: [AuCl(P(C₆H₄-p-CF₃)₃)] (CAS No. can be found from suppliers). Store under an inert atmosphere.
-
Activator: Silver hexafluoroantimonate (AgSbF₆) or Silver trifluoromethanesulfonate (AgOTf). These are light-sensitive and hygroscopic; store in the dark under an inert atmosphere.
-
Substrate: The arene-alkyne substrate should be purified and thoroughly dried before use.
-
Solvent: Anhydrous, non-coordinating solvents are required. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane are common choices. Solvents should be passed through a solvent purification system or freshly distilled.
-
Atmosphere: The reaction is sensitive to moisture and coordinating impurities. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Step-by-Step Protocol: In Situ Catalyst Activation and Reaction
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arene-alkyne substrate (1.0 eq, e.g., 0.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, to make a 0.1 M solution) via syringe.
-
Precatalyst & Activator Loading: In a separate vial inside a glovebox, weigh the gold precatalyst [AuCl(P(C₆H₄-p-CF₃)₃)] (1-5 mol%) and the silver salt activator (1-5 mol%, equimolar to the gold precatalyst).
-
Catalyst Introduction: Add the solid catalyst/activator mixture to the stirring solution of the substrate at room temperature. Causality Note: Adding the solids to the substrate solution ensures immediate interaction and minimizes catalyst decomposition. A fine white precipitate of AgCl should form, indicating successful activation.
-
Reaction Progress: Stir the reaction at the desired temperature (room temperature to 60 °C is typical). Monitor the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS or ¹H NMR analysis.
-
Quenching and Work-up: Once the reaction is complete, quench by opening the flask to air. Dilute the mixture with additional solvent (e.g., DCM).
-
Purification: Filter the reaction mixture through a short plug of celite or silica gel to remove the precipitated AgCl and the majority of the gold catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary: Typical Reaction Parameters
| Parameter | Typical Range | Rationale & Expert Insight |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for atom economy. Increase loading if the reaction is sluggish. The highly electrophilic nature of this catalyst often allows for lower loadings. |
| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can accelerate the reaction but may also favor intermolecular side reactions or catalyst decomposition. 0.1 M is a standard starting point. |
| Temperature | 25 °C - 60 °C | Many gold-catalyzed hydroarylations proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates. |
| Solvent | DCM, DCE, CH₃NO₂ | Chlorinated solvents are standard. Nitromethane can sometimes accelerate reactions involving highly deactivated arenes due to its polarity. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate's electronic and steric properties. Monitor closely to avoid byproduct formation upon extended reaction times. |
Troubleshooting and Pro-Tips
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Incomplete catalyst activation.2. Wet solvent or reagents.3. Inhibiting impurities (e.g., coordinating species). | 1. Use fresh, high-purity silver salt. Ensure complete precipitation of AgCl.2. Use rigorously dried, degassed solvents and reagents.3. Purify the substrate carefully. Consider adding a proton sponge to scavenge trace acid if protodeauration is not the issue. |
| Formation of Ketone Byproduct | Hydration of the alkyne by trace water.[5][6] | This is a common side reaction.[6] Ensure all glassware is flame-dried and solvents are anhydrous. Working in a glovebox is highly recommended. |
| Reaction Stalls | Catalyst decomposition or deactivation. | The highly electrophilic [Au(L)]⁺ can be less stable.[8] Try running the reaction at a lower temperature or adding the catalyst in portions. Ensure no coordinating impurities are present. |
| Protodeauration is Slow | The final C-Au bond cleavage is the rate-determining step. | A catalytic amount of a Brønsted or Lewis acid can sometimes accelerate this step, but this must be optimized carefully to avoid side reactions.[4][10] |
References
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Zhang, J., Schmalz, H.-G. (2006). Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Angewandte Chemie International Edition, 45(40), 6704-6707. Available at: [Link]
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Harkat, H., Weibel, J.-M., Pale, P. (2006). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Chemistry Letters, 35(1), 12-13. Available at: [Link]
-
Kim, S. H., et al. (2013). Gold‐Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins. Advanced Synthesis & Catalysis, 355(14-15), 2835-2840. Available at: [Link]
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Ghosh, T., Chatterjee, J., Bhakta, S. (2022). Gold-catalyzed hydroarylation reactions: a comprehensive overview. Organic & Biomolecular Chemistry, 20(36), 7151-7187. Available at: [Link]
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Soriano, E., Marco-Contelles, J. (2006). Mechanistic Insights on the Gold-Catalyzed Hydroarylation of Alkynes. The Journal of Organic Chemistry, 71(1), 223-228. Available at: [Link]
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Tubaro, C., Baron, M., Biffis, A., Basato, M. (2013). Alkyne hydroarylation with Au N-heterocyclic carbene catalysts. Beilstein Journal of Organic Chemistry, 9, 246-253. Available at: [Link]
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Auwah, C., et al. (2019). Gold Catalysis: Fundamentals and Recent Developments. ChemCatChem, 11(14), 3128-3146. Available at: [Link]
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Biffis, A., et al. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Molecules, 28(9), 3804. Available at: [Link]
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Ley, S. V., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts, 13(6), 921. Available at: [Link]
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Zhang, G., Peng, Y., Cui, L., Zhang, L. (2019). Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach. Accounts of Chemical Research, 52(5), 1385-1396. Available at: [Link]
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Application Notes and Protocols: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in Total Synthesis
Introduction: The Rise of a Specialized Gold Catalyst in Complex Molecule Synthesis
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of intricate molecular architectures under mild conditions.[1][2] The unique ability of gold(I) complexes to act as soft, carbophilic π-acids allows for the activation of alkynes, allenes, and alkenes towards a variety of nucleophilic attacks, facilitating complex cascade reactions that rapidly build molecular complexity.[1][2][3]
This guide focuses on a specific, yet highly influential reagent: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) . The strategic placement of electron-withdrawing trifluoromethyl groups on the phosphine ligand significantly modulates the electronic properties of the gold(I) center. This modification enhances the catalyst's electrophilicity and stability, often leading to improved reactivity and selectivity in comparison to more conventional phosphinegold(I) catalysts like chloro(triphenylphosphine)gold(I).[4][5] These attributes make it an invaluable asset in the challenging arena of natural product total synthesis.[6][7]
This document will provide researchers, scientists, and drug development professionals with a detailed overview of the applications of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in total synthesis, complete with mechanistic insights, detailed protocols, and illustrative examples.
Core Principles of Reactivity
The enhanced reactivity of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) stems from the electronic nature of its ligand. The trifluoromethyl groups are potent electron-withdrawing groups, which decrease the electron density on the phosphorus atom. This, in turn, reduces the electron-donating ability of the phosphine ligand to the gold(I) center. Consequently, the gold(I) center becomes more electron-deficient and thus a stronger Lewis acid. This heightened electrophilicity allows for more efficient activation of π-systems, often at lower catalyst loadings and temperatures.
The general catalytic cycle is initiated by the abstraction of the chloride ligand by a silver salt (e.g., AgSbF₆, AgOTf) to generate a highly reactive cationic gold(I) species. This species then coordinates to the alkyne or allene substrate, activating it for subsequent nucleophilic attack.
Caption: Activation of the precatalyst.
Key Applications in Total Synthesis: Cycloisomerization Reactions
One of the most powerful applications of gold(I) catalysis in total synthesis is the intramolecular cycloisomerization of enynes and allenes.[8][9] These reactions can generate complex polycyclic frameworks from relatively simple acyclic precursors in a single, atom-economical step.
Enyne Cycloisomerization
Gold(I)-catalyzed cycloisomerization of 1,n-enynes is a versatile method for constructing a wide array of carbocyclic and heterocyclic scaffolds. The reaction is thought to proceed through a π-activation of the alkyne, followed by an intramolecular attack of the alkene. The nature of the resulting intermediates, often depicted as cyclopropyl gold carbenes, dictates the final product outcome through various rearrangement pathways.[8]
General Mechanism of Enyne Cycloisomerization:
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"Handling and storage procedures for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)"
Introduction: The Significance of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in Modern Research
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a member of the influential class of gold(I) phosphine complexes, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] These complexes are characterized by a linear P-Au-X arrangement, which imparts favorable kinetic stability.[2][3] The unique properties of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), including its potential as an anticancer agent and its catalytic activity, make it a compound of high interest for researchers, scientists, and drug development professionals.[4][5][6] The trifluoromethylphenyl phosphine ligand plays a crucial role in modulating the lipophilicity and steric bulk of the complex, which can influence its cellular uptake and pharmacokinetic properties.[2]
This document provides a comprehensive guide to the safe handling, storage, and disposal of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), ensuring the integrity of the compound and the safety of laboratory personnel. The protocols outlined herein are grounded in established safety practices for handling organogold compounds and are supplemented with insights into the chemical behavior of gold(I) phosphine complexes.
Material Properties and Specifications
A thorough understanding of the physicochemical properties of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Chemical Name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | [7][8][9] |
| Synonyms | [Tris(para-trifluoromethylphenyl)phosphine]gold(I) chloride | [7][8] |
| CAS Number | 385815-83-8 | [7][8][9] |
| Molecular Formula | C₂₁H₁₂AuClF₉P | [7][8] |
| Molecular Weight | 698.70 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥99% | [7] |
Safety and Hazard Assessment
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a hazardous chemical and must be handled with appropriate precautions. The following hazard information is based on available data for the compound and similar gold(I) phosphine complexes.[10][11][12]
Hazard Pictograms:
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
Storage:
-
Disposal:
Expert Insight: The presence of trifluoromethyl groups may alter the toxicological profile compared to unsubstituted phenylphosphine gold complexes. These electron-withdrawing groups can affect the lability of the ligands and the overall reactivity of the complex. Therefore, adherence to stringent safety protocols is paramount.
Detailed Handling Procedures
Proper handling techniques are crucial to prevent exposure and maintain the integrity of the compound.[15][16][17][18]
Engineering Controls
All handling of solid Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[18][19] The fume hood should have adequate airflow and be located in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact.[19] Double-gloving is recommended for enhanced protection. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects eyes from splashes and airborne particles.[17] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[19] |
| Respiratory Protection | NIOSH-approved N95 dust mask | Recommended when handling the solid powder outside of a glovebox to prevent inhalation.[7][11] |
Weighing and Transfer Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Decontaminate the work surface within the fume hood.
-
Weighing: Use an analytical balance inside the fume hood or a glovebox. Use a clean, dedicated spatula for transferring the solid.
-
Transfer: To minimize the generation of dust, handle the solid gently. If transferring to a reaction vessel, do so slowly and carefully.
-
Cleaning: After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., acetone) in a designated waste container.
Optimized Storage Protocols
The stability of gold(I) phosphine complexes is critical for their effective use.[1] Improper storage can lead to decomposition and loss of activity.
Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential decomposition pathways.[12][16] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidation and moisture-induced degradation. The Au-P bond can be labile, and an inert atmosphere enhances stability.[20] |
| Light | Protect from light (Store in an amber vial or a dark container) | Many organometallic compounds are light-sensitive.[15][16] |
| Container | Tightly sealed container | Prevents exposure to air and moisture.[10] |
Expert Insight: The Au-P bond in gold(I) phosphine complexes is relatively labile, which is key to their reactivity but also a potential route for degradation.[20] Storing under an inert atmosphere is the most critical factor in preserving the compound's integrity over time.
Experimental Workflow and Solution Preparation
The following diagram illustrates the standard workflow for handling and preparing solutions of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Caption: Workflow for handling and solution preparation.
Protocol for Solution Preparation
-
Solvent Selection: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as other organic solvents such as acetonitrile, benzene, and acetone. It is insoluble in water and ethanol.[12]
-
Solvent Degassing: Prior to use, degas the chosen solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Dissolution: In the fume hood, add the degassed solvent to the vessel containing the weighed compound. Stir the mixture until the solid is fully dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Storage of Solutions: If not used immediately, store solutions in a tightly sealed container, under an inert atmosphere, and refrigerated (2-8°C). Protect from light.
Waste Disposal and Decontamination
Proper disposal of gold-containing waste is essential for environmental protection and regulatory compliance.[15][21]
Waste Segregation
-
Solid Waste: Contaminated consumables (gloves, weighing paper, etc.) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the gold complex should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.[17]
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
All waste containing Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) must be disposed of through a certified hazardous waste handler.[10][21] It is often possible to reclaim precious metals from the waste, which is an environmentally and economically sound practice.[22]
Decontamination
-
Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) into the liquid waste container. Then, wash with soap and water.
-
Surfaces: Decontaminate work surfaces in the fume hood with an appropriate solvent and then wipe clean.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.[16]
-
Spill:
-
Alert others in the vicinity.
-
If the spill is large or outside of a fume hood, evacuate the area.
-
For small spills within a fume hood, use an absorbent material to contain the spill.
-
Place the absorbent material in a sealed hazardous waste bag.
-
Decontaminate the area as described above.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
References
-
Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Ecological Gold Mine Waste Incinerator. (n.d.). Addfield Projects. Retrieved January 22, 2026, from [Link]
-
Anticancer Applications of Gold Complexes: Structure–Activity Review. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Gold Recovery Safety Tips and Chemical Handling. (2024). Gold Recovery. Retrieved January 22, 2026, from [Link]
-
Phosphine-Stabilized Hidden Ground States in Gold Clusters Investigated via a Aun(PH3)m Database. (2022). ACS Nano. Retrieved January 22, 2026, from [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (2020). Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
Gold Recovery Waste Processing System. (2022). YouTube. Retrieved January 22, 2026, from [Link]
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Precious Metal Reclamation. (n.d.). Iowa Waste Reduction Center. Retrieved January 22, 2026, from [Link]
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How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 22, 2026, from [Link]
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Chemical waste disposal. (2023). Reddit. Retrieved January 22, 2026, from [Link]
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CAS#:385815-83-8 | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]
-
Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I). (2002). PubMed. Retrieved January 22, 2026, from [Link]
-
Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (n.d.). HSC Chemistry. Retrieved January 22, 2026, from [Link]
-
Chloro(triphenylphosphine)gold(I). (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
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Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: In-situ Generation and Application of the Active Catalyst from Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Introduction: The Rationale for In-situ Catalyst Activation
Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures through the electrophilic activation of unsaturated carbon-carbon bonds.[1] Gold(I) complexes, particularly those of the type L-Au-Cl, are the most common starting points for these transformations. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), hereafter referred to as [(p-CF₃C₆H₄)₃P]AuCl, is a highly effective and widely used precatalyst. Its air and moisture stability make it convenient to handle and store. However, this stable 14-electron complex is not the catalytically active species.
To initiate catalysis, the chloride ligand must be abstracted to generate a coordinatively unsaturated, 12-electron cationic gold(I) complex, [L-Au]⁺. This process is most commonly achieved in-situ through the addition of a silver salt with a non-coordinating anion.[2][3] This methodology avoids the isolation of often sensitive and highly reactive cationic gold complexes, providing a practical and efficient entry into a vast array of gold-catalyzed reactions.
This document provides a detailed exploration of the principles behind the in-situ generation of the active catalyst from [(p-CF₃C₆H₄)₃P]AuCl, protocols for its generation and subsequent use, and insights into the critical role of the phosphine ligand.
Scientific Principles & Mechanistic Insights
The Precatalyst: The Advantage of the Tris(para-trifluoromethylphenyl)phosphine Ligand
The choice of the phosphine ligand is critical for tuning the reactivity and stability of the gold catalyst. The tris(para-trifluoromethylphenyl)phosphine ligand imparts several beneficial properties:
-
Enhanced Electrophilicity: The three electron-withdrawing -CF₃ groups on the phenyl rings significantly reduce the electron density at the phosphorus atom.[4] This electronic effect is transmitted to the gold center, increasing its Lewis acidity and making the resulting cationic catalyst more electrophilic. This enhanced electrophilicity leads to more efficient activation of alkyne and allene substrates.
-
Steric Influence: While not as bulky as some specialized Buchwald-type ligands, the ligand provides sufficient steric hindrance to stabilize the linear, low-coordinate gold(I) center, preventing decomposition and promoting catalyst longevity.
-
Stability: The resulting gold complex exhibits good thermal and chemical stability, contributing to its utility as a reliable precatalyst.
The Activation Process: Chloride Abstraction with Silver Salts
The most prevalent method for generating the active [L-Au]⁺ species from the L-Au-Cl precatalyst is through halide abstraction using a silver salt, AgX.[2][3] The driving force for this reaction is the formation of the highly insoluble silver chloride (AgCl), which precipitates from the reaction mixture, shifting the equilibrium towards the formation of the desired cationic gold complex.
[(p-CF₃C₆H₄)₃P]AuCl + AgX ⇌ [(p-CF₃C₆H₄)₃P]Au⁺X⁻ + AgCl(s)↓
The choice of the silver salt's counter-anion (X⁻) is crucial as it becomes the counter-anion for the active gold catalyst. An ideal anion is weakly or non-coordinating to ensure the gold center remains highly electrophilic and available to coordinate with the substrate.
The "Silver Effect": An Important Consideration
While indispensable for activation, the presence of silver salts can sometimes lead to unintended consequences, a phenomenon often termed the "silver effect".[2][5][6] An excess of silver salt can have adverse effects on reactivity, potentially through the formation of various Au-Ag intermediates that may act as catalyst resting states.[5][7] In some cases, the silver(I) ion itself can catalyze side reactions.[2] Therefore, using a stoichiometric amount (typically 1.0-1.1 equivalents) of the silver salt is often recommended. For highly sensitive reactions, pre-forming the active catalyst by stirring the precatalyst and silver salt together and then filtering off the AgCl precipitate before adding the substrate can lead to improved reactivity and reproducibility.[5]
Data Presentation: Common Silver Salt Activators
The selection of the appropriate silver salt is critical for successful catalyst activation. The table below summarizes common choices and their key properties.
| Silver Salt (AgX) | Anion (X⁻) | Properties and Considerations |
| Silver Hexafluoroantimonate (AgSbF₆) | Hexafluoroantimonate ([SbF₆]⁻) | Generates a highly active catalyst due to the extremely non-coordinating nature of the [SbF₆]⁻ anion. Often used for challenging transformations. |
| Silver Tetrafluoroborate (AgBF₄) | Tetrafluoroborate ([BF₄]⁻) | A common and effective choice. The [BF₄]⁻ anion is weakly coordinating, providing a good balance of reactivity and stability. |
| Silver Triflate (AgOTf) | Trifluoromethanesulfonate ([OTf]⁻) | Another widely used activator. The [OTf]⁻ anion is weakly coordinating. Caution is advised in certain solvents like 1,2-dichloroethane, where it can potentially generate triflic acid.[2] |
| Silver Perchlorate (AgClO₄) | Perchlorate ([ClO₄]⁻) | Effective, but potentially explosive, especially in the presence of organic materials. Its use should be approached with extreme caution. |
Visualizing the Process
Diagram 1: Catalyst Activation Pathway
Caption: In-situ generation of the cationic gold(I) active catalyst.
Diagram 2: General Experimental Workflow
Caption: Standard workflow for in-situ catalyst generation and use.
Experimental Protocols
Safety Precautions: Gold compounds can be toxic and may cause skin irritation. Silver salts are often light-sensitive and can stain skin and surfaces. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Protect reactions involving silver salts from direct light.
Protocol 1: General Procedure for In-situ Generation of the Active Catalyst
This protocol describes the generation of a 0.01 M solution of the active catalyst, which can be adapted as needed.
-
Materials:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (M.W. ~688.8 g/mol )
-
Silver hexafluoroantimonate (AgSbF₆) (M.W. ~343.6 g/mol )
-
Anhydrous, degassed reaction solvent (e.g., Dichloromethane, Toluene, Dioxane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Syringes and needles
-
Syringe filter (PTFE, 0.22 µm)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (6.9 mg, 0.01 mmol, 1.0 eq).
-
In a separate oven-dried vial, weigh silver hexafluoroantimonate (3.5 mg, 0.01 mmol, 1.0 eq). Note: Weigh silver salts quickly and protect from light as much as possible.
-
Add the solid AgSbF₆ to the Schlenk flask containing the gold precatalyst.
-
Using a syringe, add 1.0 mL of anhydrous, degassed solvent to the flask.
-
Wrap the flask in aluminum foil to protect it from light and stir the resulting suspension at room temperature for 15-30 minutes. A cloudy white precipitate of AgCl will form.
-
To separate the active catalyst from the precipitate, draw the solution into a clean, dry syringe and pass it through a syringe filter into a new, dry, inerted flask. This clear solution contains the active catalyst, [(p-CF₃C₆H₄)₃P]Au⁺SbF₆⁻, and is ready for use.
-
Protocol 2: Application in Gold-Catalyzed Hydroamination of Phenylacetylene
This protocol demonstrates the use of the in-situ generated catalyst for the intermolecular hydroamination of an alkyne with an aniline, a classic gold-catalyzed transformation.[8][9][10]
-
Materials:
-
Stock solution of active catalyst (0.01 M, from Protocol 1)
-
Phenylacetylene
-
4-Methoxyaniline
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-methoxyaniline (123 mg, 1.0 mmol, 1.0 eq).
-
Add 2.0 mL of anhydrous solvent and stir to dissolve.
-
Add phenylacetylene (110 µL, 102 mg, 1.0 mmol, 1.0 eq) to the solution.
-
Using a syringe, add the required amount of the freshly prepared catalyst stock solution. For a 2 mol% catalyst loading, add 200 µL of the 0.01 M solution (0.002 mmol).
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding imine product.
-
Troubleshooting
-
Low or No Reactivity:
-
Catalyst Poisoning: Ensure all reagents and solvents are anhydrous and pure. Halide impurities can poison the cationic gold catalyst.[11]
-
Incomplete Activation: Ensure the silver salt is of high quality. If reactivity is still low, consider gently warming the precatalyst/silver salt mixture during the activation step or allowing it to stir for a longer period.
-
Silver Interference: If a "silver effect" is suspected, perform the activation and filtration step (Protocol 1) before adding the substrates.[5]
-
-
Catalyst Decomposition (Visible Black Precipitate):
-
This indicates the reduction of Au(I) to Au(0). This can be caused by impurities, high temperatures, or prolonged reaction times. Consider running the reaction at a lower temperature or for a shorter duration. The choice of a more sterically demanding or stabilizing ligand can sometimes mitigate this issue.
-
References
-
Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
-
de Carvalho, R. L., et al. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews. DOI:10.1039/D3CS00328K. [Link]
-
Ranieri, B., Escofet, I., & Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB00736D. [Link]
- Ye, R., et al. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters.
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
- Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. (n.d.). NIH.
- Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I)
- Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation. (2023). The Journal of Organic Chemistry.
- Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity. (2024). PubMed Central.
- Gorin, D. J., & Toste, F. D. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews.
- Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. (2015). Organometallics.
- Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst. (2014). Organic Letters.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. (n.d.).
- Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones. (2019).
- Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. (2024). PMC - NIH.
- Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Prec
- A Platinum‐Gold Cluster: Chloro‐1κCl‐Bis(Triethylphosphine‐1κP)Bis(Triphenyl‐ Phosphine)‐2κP, 3κP‐Triangulo‐ Digold‐Platinum(1 +) Trifluoromethanesulfonate. (n.d.).
- Gold(I)
- A Serum-Stable Gold(III)
- "Silver Effect" in Gold(I) Catalysis: An Overlooked Important Factor. (2011).
- Cationic Gold Catalyst Poisoning and Reactivation. (2014). Organic Letters.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Phosphine-Protected Atomically Precise Silver–Gold Alloy Nanoclusters and Their Luminescent Superstructures. (n.d.).
- Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric c
- Hydroamination of alkynes catalyzed by NHC-Gold(I)
- β‐Vinylated Tri(1‐adamantyl)phosphine: Synthesis, Characterization, and Application in Gold Catalysis. (2019).
- Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. (2024). Nanoscale Advances. RSC Publishing.
- On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. (2024). RSC Publishing.
- (Aminophosphane)gold(I) and silver(I) complexes as antibacterial agents. (n.d.). PubMed.
- The Crucial Role of Phosphine Ligands in Modern C
- Chloro[tris(p-methoxyphenyl)phosphine]gold(I). (n.d.).
- Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. (n.d.). Journal of the American Chemical Society.
- Gold Catalysis: Fundamentals and Recent Developments. (2019). Awuah Lab.
- Distorted Gold(I)-Phosphine Complexes as Antifungal Agents. (2020). PubMed.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 10. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"Troubleshooting low yield in Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) reactions"
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low-yield reactions involving Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). This guide is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Technical Support Center: Chloro[tris(para-trifluoromethylphenyl)phosphine)gold(I) Reactions
The use of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), often abbreviated as [(p-CF₃C₆H₄)₃P]AuCl, has gained traction in modern organic synthesis. Its electron-deficient phosphine ligand enhances the Lewis acidity of the gold(I) center, making it a highly effective catalyst for activating alkynes and other π-systems. However, like many powerful catalysts, its performance can be sensitive to a variety of experimental parameters. This guide addresses the common pitfalls that lead to low reaction yields and provides robust, field-proven solutions.
Troubleshooting Guide: Low-Yield Reactions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Question 1: My reaction is stalled or shows very low conversion. What is the most likely cause?
Answer: Incomplete or stalled reactions are frequently due to issues with catalyst activation or the presence of catalytic poisons. The active species in these reactions is typically the cationic complex, [L-Au]⁺X⁻, which is generated in situ from the neutral chloride precatalyst, L-Au-Cl, by abstracting the chloride with a silver salt.
Core Causality:
-
Inefficient Chloride Abstraction: The active cationic gold(I) catalyst is formed by removing the chloride ligand. If this step is inefficient, the concentration of the active catalyst will be too low to drive the reaction to completion.
-
Catalyst Poisoning: Cationic gold(I) is a soft Lewis acid and is highly susceptible to poisoning by various nucleophilic impurities that can coordinate strongly to the gold center, rendering it inactive.
Troubleshooting Protocol:
-
Verify Catalyst Activation:
-
Choice of Silver Salt: The most common activators are silver salts with weakly coordinating anions, such as AgSbF₆, AgBF₄, or AgOTf. The choice of the counter-anion (SbF₆⁻, BF₄⁻, OTf⁻) can significantly influence the reactivity and stability of the cationic gold catalyst.
-
Silver Salt Stoichiometry: An excess of silver salt can sometimes be detrimental to the reaction. It has been suggested that excess silver salts may interact with gold intermediates or even the desired product, leading to decomposition or side reactions.[1][2][3][4] A pre-formed L-Au⁺X⁻ complex, generated by sonicating the gold chloride and silver salt followed by centrifugation to remove the AgCl precipitate, can lead to more reproducible and higher yields.[1][2][3][4]
-
-
Identify and Eliminate Potential Poisons:
-
Halides: Trace amounts of halide ions (Cl⁻, Br⁻, I⁻) from starting materials, solvents (e.g., unpurified dichloromethane), or glassware can act as potent inhibitors.
-
Basic Impurities: Amines, and other basic compounds can coordinate to the gold center and deactivate it.
-
Sulfur Compounds: Thiols and thioethers are strong poisons for gold catalysts.
-
dot
Caption: Catalyst activation and deactivation pathway.
Question 2: I observe the formation of a black precipitate (gold mirror) in my reaction flask. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate or a gold mirror is a clear indication of catalyst decomposition to elemental gold (Au(0)). This is a common deactivation pathway for gold catalysts and directly contributes to low yields as the concentration of the active catalytic species diminishes over time.
Core Causality:
-
Thermal Instability: While many gold-catalyzed reactions are run at room temperature, some require heating. At elevated temperatures, the gold(I) complex can become unstable and undergo reduction to Au(0), which then agglomerates into nanoparticles.
-
Reductive Decomposition: Certain substrates, intermediates, or impurities in the reaction mixture can act as reducing agents, leading to the reduction of Au(I) to Au(0).
-
Ligand Dissociation: The phosphine ligand stabilizes the gold(I) center. If the ligand dissociates, the resulting "naked" gold species is highly prone to decomposition. The electron-withdrawing nature of the tris(para-trifluoromethylphenyl)phosphine ligand, while beneficial for catalytic activity, can sometimes lead to a more labile Au-P bond compared to more electron-rich phosphines, potentially increasing the risk of decomposition under certain conditions.
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
If heating, try to lower the temperature and extend the reaction time. Monitor the reaction progress carefully by TLC or GC/LC-MS to find the optimal balance between reaction rate and catalyst stability.
-
-
Ensure Reagent Purity:
-
Purify all starting materials to remove any potential reducing agents. Column chromatography or recrystallization are standard methods.
-
Use high-purity, dry solvents. Passing solvents through a column of activated alumina can remove impurities.
-
-
Maintain an Inert Atmosphere:
-
While many gold(I) catalysts are tolerant to air and moisture, performing reactions under an inert atmosphere (Nitrogen or Argon) is good practice and can prevent oxidative or reductive side reactions that may lead to catalyst decomposition.[5]
-
-
Consider Ligand Modification (Advanced):
-
In some challenging cases, switching to a more sterically bulky phosphine ligand can enhance the stability of the gold(I) center and prevent decomposition.
-
dot
Caption: Factors leading to catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)?
A1: This complex is a solid and is generally stable to air and moisture for short periods. However, for long-term storage, it is best to keep it in a tightly sealed vial, protected from light, and stored in a refrigerator or freezer. For handling, especially when weighing and preparing solutions, it is good practice to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent the introduction of atmospheric moisture and oxygen which could affect sensitive reactions.
Q2: What is the typical catalyst loading for reactions with this complex?
A2: Typical catalyst loadings for homogeneous gold catalysis range from 1-10 mol %.[6] For Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), loadings are often in the 2-5 mol % range, but this is highly dependent on the specific reaction. For example, in the synthesis of 3-sulfonylindoles, catalyst loadings of 5-10 mol% have been reported.[7] Optimization is key; starting with a lower loading (e.g., 2 mol %) and increasing if the reaction is slow is a good strategy.
Q3: Which solvents are recommended for reactions using this catalyst?
A3: Dichloromethane (DCM) is a very common solvent for gold-catalyzed reactions. Other chlorinated solvents like 1,2-dichloroethane (DCE) are also frequently used. Toluene and acetonitrile can also be suitable depending on the specific transformation. It is crucial that the solvent is anhydrous and of high purity.
Q4: Do I always need to use a silver salt co-catalyst?
A4: Yes, in most cases, the chloride complex is a precatalyst and requires the abstraction of the chloride ligand by a silver salt to generate the catalytically active cationic gold species.[3][7] There are some exceptions where other activation methods are used, but for typical applications, a silver salt is necessary.
Quantitative Data and Experimental Protocols
To provide a practical context, here are some examples of reactions where Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) has been successfully employed.
Table 1: Representative Reaction Conditions and Yields
| Reaction Type | Substrate | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropyl Carbinol Rearrangement | 2-Tosylaminophenyl cyclopropylmethanol | 2 mol% [(p-CF₃C₆H₄)₃P]AuCl / 2 mol% AgOTf | RT | 0.5-2 | 75-95 | |
| Intramolecular Cyclization | γ-Hydroxyalkynone | 5 mol% [(p-CF₃C₆H₄)₃P]AuCl / 5 mol% AgOTf | RT | 1-3 | 55-94 | |
| Cyclization/Sulfonyl Migration | ortho-Alkynyl N-sulfonyl aniline | 10 mol% [(p-CF₃C₆H₄)₃P]AuCl | RT | 24 | ~60 |
Protocol 1: General Procedure for a Gold-Catalyzed Cycloisomerization
This protocol is a general guideline and should be optimized for your specific substrate.
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen or argon.
-
Catalyst Activation (Pre-formation Method):
-
In a flame-dried vial under an inert atmosphere, add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (e.g., 0.02 mmol, 2 mol %) and the silver salt (e.g., AgSbF₆, 0.02 mmol, 2 mol %).
-
Add anhydrous, degassed solvent (e.g., Dichloromethane, 2 mL).
-
Stir the suspension vigorously for 30 minutes at room temperature, protected from light.
-
Filter the mixture through a small plug of Celite or a PTFE syringe filter into the reaction flask to remove the precipitated AgCl. The filtrate contains the active cationic gold catalyst.
-
-
Reaction Setup:
-
To the reaction flask containing the activated catalyst solution, add the substrate (1.0 mmol) dissolved in a minimal amount of the reaction solvent.
-
Stir the reaction at the desired temperature (typically room temperature to 40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or by filtering through a short plug of silica gel.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
-
References
-
Lu, Z., Han, J., Hammond, G. B., & Xu, B. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters, 17(18), 4534–4537. [Link]
-
Kothandaraman, P., Huang, C. H., Susanti, D., Rao, W., & Chan, P. W. H. (2011). Cyclopropyl Carbinol Rearrangement for Benzo-Fused Nitrogen Ring Synthesis. Chemistry – A European Journal, 17(36), 10081-10088. [Link]
-
Silva, F., Reiter, M., & Gagosz, F. (2011). Cycloisomerization of Bifunctionalized Allenes: Synthesis of 3(2H)-Furanones in Water. The Journal of Organic Chemistry, 76(17), 7149–7156. [Link]
-
Divergent Gold Catalysis: Unlocking Molecular Diversity through Catalyst Control. (2021). Chemical Reviews, 121(14), 8535–8594. [Link]
-
Zhao, F., Hagui, W., Ballarín-Marión, M., Ollivier, C., & Mouriès-Mansuy, V. (2022). 3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization 1,3-Sulfonyl Migration Sequences under Visible Light. ACS Organic & Inorganic Au, 2(5), 427–433. [Link]
-
Anton, C., et al. (2014). Synthesis of Indenes by Tandem Gold(I)-Catalyzed Claisen Rearrangement/Hydroarylation Reaction of Propargyl Vinyl Ethers. FLORE Repository. [Link]
- Gagosz, F. (Ed.). (2014). Homogeneous Gold Catalysis. Topics in Current Chemistry, Vol. 341. Springer.
-
Hammond, G. B., & Xu, B. (2019). Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach. Accounts of Chemical Research, 52(5), 1339–1351. [Link]
- Hashmi, A. S. K., & Toste, F. D. (Eds.). (2012). Modern Gold Catalyzed Synthesis. Wiley-VCH.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. (Ph3P)AuCl - クロロ(トリフェニルホスフィン)金(I)、 99.9+ 微量金属 [sigmaaldrich.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]
- 6. theses.fr [theses.fr]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deactivation Pathways of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) catalyzed reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation. As Senior Application Scientists, we aim to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Incomplete or Stalled Reaction
You've set up your gold-catalyzed reaction, but analysis by TLC, GC/MS, or NMR indicates that the starting material is consumed slowly or the reaction has stopped prematurely.
Potential Causes & Solutions
| Potential Cause | Causality Explained | Suggested Solution |
| Catalyst Poisoning | The catalytically active gold(I) center is a soft Lewis acid and is susceptible to coordination by various nucleophilic impurities. This binding can either be reversible, reducing the concentration of the active catalyst, or irreversible, leading to complete deactivation. | Purify Reagents and Solvents: Ensure all starting materials, solvents, and additives are free from common poisons like amines, thiols, halides, and basic impurities.[1] Consider passing solvents through a column of activated alumina or a similar purification medium. |
| Amines and Anilines: These nitrogen-containing compounds can coordinate to the gold center, diminishing its reactivity and preventing the reaction from reaching completion.[1][2][3] | Scavenging Impurities: In cases where halide contamination is suspected, the addition of a silver salt (e.g., AgSbF₆) can help precipitate the halide ions.[1] However, be mindful of potential "silver effects" that can alter the reaction pathway. | |
| Thiols and Thioacids: Sulfur-containing compounds are potent poisons for gold catalysts. They can form highly stable digold bridging thiolate complexes that are catalytically inactive.[1][2][3] | Ligand Modification: Employing bulkier phosphine ligands can sometimes sterically hinder the approach of poisons to the gold center, mitigating their deactivating effects.[1] | |
| Substrate- or Product-Induced Deactivation | The substrate, product, or even intermediates in the reaction can sometimes act as ligands for the gold catalyst, leading to the formation of off-cycle, inactive species. | Slow Addition: The slow addition of a reactive substrate can help maintain a low concentration of potentially deactivating species in the reaction mixture. |
| Formation of Inactive Gold Species | The active cationic gold(I) species can undergo undesirable transformations. | Reactivation with Acid: High-affinity impurities like halides and bases can be scavenged by adding a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃), which can reactivate the catalyst.[4] |
| Reduction to Gold(0): Under certain conditions, the gold(I) catalyst can be reduced to catalytically inactive gold(0) nanoparticles. This is a known deactivation pathway in some gold-catalyzed reactions.[5] | Optimize Reaction Conditions: Lowering the reaction temperature may slow down the rate of catalyst decomposition.[1] | |
| Formation of Oxonium Species: Trace amounts of water, in combination with bases present in reagents like molecular sieves, can lead to the formation of less reactive trigold oxonium complexes.[4] | Careful Drying: Ensure rigorous drying of all reagents and glassware to minimize water content. |
Issue 2: Catalyst Precipitation or Color Change
You observe the formation of a black or purple precipitate, or a noticeable color change in your reaction mixture, often accompanied by a loss of catalytic activity.
Potential Causes & Solutions
| Potential Cause | Causality Explained | Suggested Solution |
| Formation of Gold(0) Nanoparticles | The appearance of a black or purple color is a strong indicator of the formation of metallic gold (Au(0)) nanoparticles. This reduction of the active Au(I) species is a common deactivation pathway.[5] | Temperature Control: Avoid excessive heating, as higher temperatures can promote the agglomeration of gold nanoparticles.[5] Running reactions at the lowest effective temperature is advisable. |
| Ligand Choice: The electronic properties of the phosphine ligand can influence the stability of the gold(I) center. The tris(para-trifluoromethylphenyl)phosphine ligand is relatively electron-withdrawing, which can impact the redox potential of the gold complex. | ||
| Ligand Dissociation/Decomposition | The Au-P bond in phosphine gold complexes is labile.[6] Ligand dissociation can expose a highly reactive gold center that is more prone to reduction or aggregation. | Use of Additives: In some cases, the presence of a co-catalyst or additive can help stabilize the active catalytic species. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I determine if my catalyst has been deactivated?
A1: The primary indicator of catalyst deactivation is a significant decrease in or complete cessation of the reaction rate. This can be monitored by techniques such as TLC, GC, HPLC, or NMR spectroscopy by observing the consumption of starting material and the formation of the product over time. The appearance of a black precipitate is a visual clue for the formation of inactive Au(0).
Q2: What is the role of the trifluoromethyl groups on the phosphine ligand?
A2: The para-trifluoromethylphenyl groups are strongly electron-withdrawing. This electronic effect influences the properties of the phosphine ligand and, consequently, the gold catalyst. It can affect the Lewis acidity of the gold center and the stability of the Au-P bond, which in turn can impact catalytic activity and susceptibility to deactivation.
Q3: Can a deactivated Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) catalyst be reactivated?
A3: In some instances, reactivation is possible. If deactivation is due to poisoning by basic impurities or halides, the addition of an acid activator like triflic acid can regenerate the active cationic gold species.[4] However, if deactivation has occurred through the irreversible formation of gold(0) nanoparticles, in-situ reactivation is generally not feasible.
Q4: Are there any specific analytical techniques to characterize the deactivated catalyst?
A4: Yes, several techniques can provide insight into the nature of the deactivated species.
-
³¹P NMR Spectroscopy: This is an excellent tool to observe changes in the coordination environment of the phosphorus atom in the phosphine ligand. The formation of new gold species will result in new peaks in the ³¹P NMR spectrum.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the gold in the catalyst, helping to distinguish between active Au(I) or Au(III) and inactive Au(0).[7]
-
Transmission Electron Microscopy (TEM): If you suspect the formation of gold nanoparticles, TEM can be used to visualize them and determine their size and morphology.
-
X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS can provide detailed information about the electronic structure and local coordination environment of the gold atoms.[5]
Q5: How does the choice of solvent affect catalyst stability?
A5: The solvent can play a crucial role. Non-coordinating, dry solvents are generally preferred. Protic solvents or those containing nucleophilic impurities can interact with the gold catalyst and lead to deactivation. Chlorinated solvents, while common, should be used with caution as they can be a source of halide impurities.[1]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Gold-Catalyzed Reaction with Troubleshooting Considerations
-
Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purification: Purify solvents by passing them through a column of activated alumina. Ensure all starting materials are of high purity and dry.
-
Reaction Setup: Under an inert atmosphere, add the Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) catalyst and any necessary silver salt activator to the reaction vessel.
-
Solvent Addition: Add the dry, purified solvent via syringe.
-
Reagent Addition: Add the substrate and any other reagents. If a particularly reactive substrate is used, consider slow addition using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR.
-
Troubleshooting:
-
If the reaction stalls, consider adding a small amount of an acid activator like HOTf.[4]
-
If a precipitate forms, take an aliquot of the supernatant for analysis to determine if any active catalyst remains in solution.
-
Diagrams
Deactivation Pathway via Poisoning
Caption: Reversible deactivation by poisons and potential reactivation.
Irreversible Deactivation to Gold(0)
Caption: Irreversible reduction of the active Au(I) catalyst.
References
-
Understanding the Deactivation of Gold Catalysts. (2018-08-17). Cardiff University. Available at: [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science. Available at: [Link]
-
Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. (2013-05-09). Dalton Transactions. Available at: [Link]
-
Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis. (2013-07-14). PubMed. Available at: [Link]
-
Causes of Activation and Deactivation of Modified Nanogold Catalysts during Prolonged Storage and Redox Treatments. MDPI. Available at: [Link]
-
Cationic Gold Catalyst Poisoning and Reactivation. (2014-06-17). PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 3. Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardiff.ac.uk [cardiff.ac.uk]
- 6. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chillingworth-worth[tris(para-trifluoromethylphenyl)phosphine]gold(I) Catalysis
Welcome to the technical support center for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for this powerful catalyst.
The unique feature of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) lies in its electron-deficient phosphine ligand. The three para-trifluoromethylphenyl groups withdraw electron density from the phosphorus atom, which in turn modulates the electronic properties of the gold(I) center. This increased electrophilicity of the gold atom can lead to enhanced catalytic activity in a variety of transformations. However, it can also present unique challenges compared to more electron-rich phosphine gold catalysts. This guide will address these specific nuances.
Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Catalytic Activity
You've assembled your reaction, but you observe little to no conversion of your starting material.
Potential Causes:
-
Incomplete Catalyst Activation: The active catalytic species is typically a cationic gold(I) complex, generated in situ by halide abstraction from the neutral Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) precatalyst.[1] Inefficient removal of the chloride ligand will result in a low concentration of the active catalyst.
-
Inappropriate Silver Salt Activator: Not all silver salts are equally effective for chloride abstraction. The choice of the counter-anion of the silver salt can significantly impact the reaction outcome.[1]
-
Catalyst Decomposition: While generally stable, gold(I) phosphine complexes can be susceptible to decomposition under certain conditions, such as high temperatures or in the presence of incompatible reagents.[2]
-
Poorly Soluble Catalyst: The catalyst and/or the silver salt may have limited solubility in the chosen reaction solvent, preventing efficient activation.
Solutions:
-
Optimize Silver Salt Selection: A systematic screening of silver salts is recommended. Salts with weakly coordinating anions such as AgSbF₆, AgBF₄, or AgOTf are often effective.[1] Start with a stoichiometric amount of the silver salt relative to the gold catalyst.
-
Solvent Screening: Ensure your reaction solvent can dissolve both the gold complex and the silver salt. Dichloromethane (DCM), dichloroethane (DCE), and toluene are common choices. In some cases, a more polar solvent might be necessary to aid dissolution.
-
Temperature Control: While heating can accelerate many reactions, it can also promote catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
Purity of Reagents: Ensure all reagents, especially the solvent, are dry and free of impurities that could poison the catalyst.
| Parameter | Recommendation | Rationale |
| Silver Salt | Screen AgSbF₆, AgBF₄, AgOTf | Weakly coordinating anions facilitate the formation of the active cationic gold species. |
| Solvent | DCM, DCE, Toluene | Good solubility for many gold complexes and substrates. |
| Temperature | Start at room temperature | Minimizes the risk of thermal decomposition of the catalyst. |
| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst and sensitive substrates from oxygen and moisture. |
Experimental Protocol: Catalyst Activation Screening
-
To a series of oven-dried reaction vials under an inert atmosphere, add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (1-5 mol%).
-
To each vial, add a different silver salt activator (1-5 mol%): AgSbF₆, AgBF₄, AgOTf.
-
Add the desired solvent (e.g., DCM, 0.1 M concentration of substrate).
-
Stir the mixture for 15-30 minutes at room temperature to allow for complete activation.
-
Add the substrate and any other reagents.
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
Issue 2: Reaction Stalls or Incomplete Conversion
The reaction starts but stops before all the starting material is consumed.
Potential Causes:
-
Catalyst Deactivation/Decomposition: The active catalyst may be degrading over the course of the reaction. This can be caused by the substrate, product, or impurities.
-
Product Inhibition: The product of the reaction may coordinate to the gold center, inhibiting further catalytic turnover.
-
Insufficient Catalyst Loading: The initial amount of catalyst may not be sufficient to drive the reaction to completion.
Solutions:
-
Incremental Addition of Catalyst: Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction. This can help maintain a sufficient concentration of the active catalyst.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to achieve full conversion.
-
Modify Reaction Conditions: Lowering the reaction temperature may slow down the rate of catalyst decomposition.
Troubleshooting Flowchart: Low Conversion
Caption: A decision-making flowchart for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: Why should I use Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) over other gold(I) catalysts like Chloro(triphenylphosphine)gold(I)?
The primary advantage of the tris(para-trifluoromethylphenyl)phosphine ligand is its strong electron-withdrawing nature.[3] This makes the gold center more electrophilic, which can lead to higher catalytic activity for certain reactions, particularly those involving the activation of π-systems. If you are experiencing slow reaction rates with more electron-rich phosphine gold catalysts, switching to this catalyst could provide a significant rate enhancement.
Q2: What is the role of the silver salt co-catalyst?
The silver salt is not a co-catalyst in the traditional sense but rather a catalyst activator. Its primary role is to abstract the chloride ligand from the neutral gold(I) precatalyst to generate the catalytically active cationic gold(I) species.[1] The silver chloride (AgCl) byproduct is insoluble in most organic solvents and precipitates out of the reaction mixture.
Q3: Can I perform reactions open to the air?
While many gold-catalyzed reactions are tolerant to air and moisture, it is generally good practice to perform reactions under an inert atmosphere (e.g., nitrogen or argon). This is especially important if your substrate or other reagents are sensitive to air or moisture. The catalyst itself is generally air-stable as a solid.
Q4: How do I handle and store Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)?
The solid catalyst is generally stable and can be handled in the air for short periods. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dark, and dry place.
Q5: Are there any known incompatibilities with this catalyst?
Strongly coordinating ligands or nucleophiles can potentially bind to the gold center and inhibit catalysis. Substrates with functional groups that can be easily oxidized should be used with caution, although gold(I) is generally less prone to participating in oxidative-reductive cycles than other transition metals.
General Experimental Workflow for a Gold-Catalyzed Reaction
Sources
Technical Support Center: Optimizing Catalysis with [AuCl(P(C6H4-p-CF3)3)]
Welcome, researchers, to our dedicated technical support center for the gold(I) catalyst, chloro[tris(4-trifluoromethylphenyl)phosphine]gold(I), with the chemical formula [AuCl(P(C6H4-p-CF3)3)] . This guide is designed to provide you with in-depth technical insights, practical troubleshooting advice, and detailed experimental protocols to help you navigate the nuances of employing this powerful catalyst in your research, with a particular focus on the critical role of the solvent in modulating its catalytic activity.
Introduction to [AuCl(P(C6H4-p-CF3)3)] in Catalysis
The gold(I) complex [AuCl(P(C6H4-p-CF3)3)] is a highly effective catalyst for a variety of organic transformations, including alkyne hydration, hydroamination, and cyclization reactions. The presence of the electron-withdrawing trifluoromethyl groups on the phosphine ligand enhances the Lewis acidity of the gold center, making it a potent activator for π-systems. However, the full catalytic potential of this complex can only be unlocked through careful optimization of reaction conditions, with the choice of solvent being a paramount consideration.
The solvent does not merely act as a passive medium for the reaction. It can profoundly influence the catalyst's stability, solubility, and reactivity through various interactions, including polarity effects, coordination to the metal center, and stabilization of reaction intermediates and transition states.[1] This guide will delve into these solvent effects and provide you with the knowledge to rationally select the optimal solvent system for your specific application.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered when working with [AuCl(P(C6H4-p-CF3)3)].
Q1: My reaction catalyzed by [AuCl(P(C6H4-p-CF3)3)] is sluggish or not proceeding. What are the likely causes related to the solvent?
A1: Several solvent-related factors can lead to poor catalytic performance:
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing charged intermediates and transition states that are common in gold-catalyzed reactions. For instance, in nucleophilic attack on a gold-activated alkyne, a more polar solvent can stabilize the developing charge separation in the transition state, thereby accelerating the reaction. Conversely, a nonpolar solvent might be ideal for reactions where nonpolar reactants are brought together.
-
Coordinating Solvents: Solvents with coordinating atoms (e.g., nitrogen, oxygen, sulfur) such as acetonitrile, DMSO, or THF can compete with the substrate for coordination to the gold center. This competitive binding can inhibit the catalyst by preventing the substrate from accessing the active site.
-
Solvent Impurities: Trace impurities in the solvent can act as catalyst poisons. Water, for example, can hydrolyze the catalyst or interfere with reactions that need to be anhydrous. Other impurities like amines, thiols, or halides can irreversibly bind to the gold center and deactivate it.
-
Poor Catalyst Solubility: If the catalyst is not fully dissolved in the reaction medium, its effective concentration will be lower than anticipated, leading to reduced reaction rates.
Q2: How do I choose the best starting solvent for my reaction?
A2: A good starting point is to consider the mechanism of your reaction and the polarity of your substrates.
-
For reactions involving polar substrates or intermediates, moderately polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often a good choice.
-
For reactions that may benefit from protic sources, such as alkyne hydrations, alcoholic solvents like methanol or ethanol can be excellent choices, sometimes in combination with other solvents.[2]
-
It is highly recommended to perform a solvent screen with a range of solvents of varying polarity and coordinating ability.
Q3: I am observing catalyst decomposition (e.g., formation of gold nanoparticles, color change to purple/black). Can the solvent be the cause?
A3: Yes, the solvent can influence catalyst stability.
-
Protic Solvents: While beneficial for some reactions, protic solvents can sometimes promote the reduction of Au(I) to Au(0), leading to the formation of inactive gold nanoparticles.
-
High Temperatures: In combination with certain solvents, high reaction temperatures can accelerate catalyst decomposition.
-
Impure Solvents: As mentioned, impurities can lead to irreversible catalyst deactivation and decomposition.
Q4: Can I use a mixture of solvents? What are the potential benefits?
A4: Yes, using a mixture of solvents can be highly advantageous. A "cooperative effect" between solvents has been observed in gold catalysis. For example, a mixture of a non-polar solvent like DCM and a protic solvent like methanol can lead to significantly enhanced reaction rates compared to using either solvent alone. The protic solvent can assist in protonolysis steps, while the non-polar solvent helps maintain good solubility of the reactants and catalyst.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with [AuCl(P(C6H4-p-CF3)3)].
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Conversion | Inappropriate solvent polarity. | Perform a solvent screen using solvents with a range of dielectric constants (e.g., Toluene, THF, DCM, Acetonitrile, Methanol). |
| Coordinating solvent is inhibiting the catalyst. | Switch to a non-coordinating solvent. If a coordinating solvent is necessary for solubility, try using it in a mixture with a non-coordinating solvent. | |
| Solvent is not sufficiently pure. | Use freshly distilled or commercially available anhydrous solvents. Consider passing the solvent through a column of activated alumina before use to remove trace impurities. | |
| Inconsistent Results/Poor Reproducibility | Variable solvent quality. | Standardize the source and purification method for all solvents used in the reaction. |
| Trace amounts of water in the solvent. | Ensure the use of dry solvents and inert atmosphere techniques, especially for moisture-sensitive reactions. | |
| Catalyst Decomposition (Color Change) | Solvent-induced reduction of Au(I). | If using a protic solvent, try lowering the reaction temperature or using a co-solvent. |
| Impurities in the solvent are poisoning the catalyst. | Purify the solvent rigorously. The addition of a silver salt (e.g., AgOTf) can sometimes scavenge halide impurities that may be present in chlorinated solvents. | |
| Formation of Side Products | Solvent participation in the reaction. | If the solvent is acting as a nucleophile (e.g., an alcohol in an unintended etherification), switch to a non-nucleophilic solvent. |
| Solvent-dependent reaction pathway. | The solvent can influence the selectivity of a reaction. A thorough solvent screen may reveal conditions that favor the desired product. |
Data on Solvent Effects
While comprehensive data for [AuCl(P(C6H4-p-CF3)3)] across a wide range of reactions and solvents is still emerging in the literature, we can draw valuable insights from studies on analogous gold-phosphine catalysts. The following table summarizes the effect of solvent on the yield of a representative gold-catalyzed cyclization reaction. While the catalyst shown is (Ph₃P)AuCl, the trend illustrates the significant impact of the solvent choice.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| (Ph₃P)AuCl / AgNTf₂ (5 mol%) | Dichloromethane (DCM) | 25 | 89 |
| (Ph₃P)AuCl / AgNTf₂ (5 mol%) | Toluene | 25 | 65 |
| (Ph₃P)AuCl / AgNTf₂ (5 mol%) | Tetrahydrofuran (THF) | 25 | 40 |
| Data adapted from a study on gold-catalyzed carbocyclization of vinylallenyl acetals.[3] |
This data clearly demonstrates that even with the same catalyst system, a change in solvent can dramatically alter the reaction outcome.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a common application of gold-phosphine catalysts. This protocol can be adapted for use with [AuCl(P(C6H4-p-CF3)3)].
Protocol: Gold(I)-Catalyzed Intramolecular Hydroamination
This protocol describes the general procedure for the cyclization of an unsaturated amine.
Materials:
-
[AuCl(P(C6H4-p-CF3)3)]
-
Silver salt (e.g., AgOTf, AgSbF₆) - Note: Silver salts are used to abstract the chloride from the gold complex to generate the active cationic gold catalyst.
-
Unsaturated amine substrate
-
Anhydrous solvent (e.g., Dioxane, DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, etc.)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask under an inert atmosphere, add the unsaturated amine substrate (1.0 eq).
-
Addition of Catalyst: In a separate vial, weigh the [AuCl(P(C6H4-p-CF3)3)] (typically 1-5 mol%) and the silver salt (1.0-1.2 eq relative to the gold catalyst).
-
Dissolution and Transfer: Add the anhydrous solvent to the Schlenk flask containing the substrate and stir to dissolve.
-
Initiation of the Reaction: Add the gold catalyst and silver salt mixture to the reaction flask in one portion.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the substrate). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a short pad of celite to remove the silver chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Role of Solvent in Catalysis
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key solvent properties and their impact on gold-catalyzed reactions.
References
-
Marion, N., Ramón, R. S., & Nolan, S. P. (2009). [(NHC)AuI]-Catalyzed Acid-Free Alkyne Hydration at Part-per-Million Catalyst Loadings. Journal of the American Chemical Society, 131(2), 448-449. [Link]
-
Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. (n.d.). ResearchGate. [Link]
-
Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. (2017). National Institutes of Health. [Link]
-
A New Insight into Gold(I)-Catalyzed Hydration of Alkynes: Proton Transfer. (n.d.). ResearchGate. [Link]
-
(PPh3)AuCl/AgOTf-Catalyzed Intermolecular Hydroamination of Alkynes with Sulfonamides To Form N-Sulfonyl Imines. (n.d.). ResearchGate. [Link]
-
Dicoordinate Au(I)–Ethylene Complexes as Hydroamination Catalysts. (2016). National Institutes of Health. [Link]
-
Gold(I)-catalyzed intramolecular hydroamination of alkenyl carbamates. (2006). PubMed. [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (n.d.). Wiley Online Library. [Link]
-
Electronic and Steric Effects in Gold(I) Phosphine Thiolate Complexes. (n.d.). ResearchGate. [Link]
-
Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. (2020). MDPI. [Link]
-
An Overview of Water‐Mediated Alkyne Functionalization by Neighboring Group Participation of Carbonyl Groups. (2020). ResearchGate. [Link]
-
Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. (2019). National Institutes of Health. [Link]
Sources
"Inhibition of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) by common impurities"
Answering the user's request.## Technical Support Center: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Welcome to the technical support guide for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful precatalyst in their work. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind these recommendations to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the use of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Q1: My gold-catalyzed reaction is sluggish or fails completely. What are the most common causes?
A: Failure of catalysis is typically traced back to the deactivation of the active gold(I) species. The primary culprits are impurities in the system. These can be present in your starting gold complex, solvents, or substrates. Common inhibitors include nucleophilic species like amines, thiols, and sulfides, which bind strongly to the gold center.[1][2] Additionally, residual halides can interfere with the generation of the necessary cationic gold catalyst.[3]
Q2: My Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) complex is a solid that appears slightly off-white or yellowish. Is it still usable?
A: While the pure complex is a white or colorless solid, a slight off-white color may not necessarily indicate critical degradation.[4] However, a distinct yellow or brown color can be a sign of decomposition or the presence of impurities, potentially including different gold oxidation states which could lead to unwanted side reactions.[5][6] We strongly recommend verifying the purity via ³¹P NMR spectroscopy before use (see Protocol 1). The presence of a single, sharp peak is indicative of a pure compound.
Q3: How should I properly store and handle Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)?
A: This complex should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Like many gold(I) complexes, it can be sensitive to light and atmospheric moisture over long periods.[6] Always use clean, dry spatulas and glassware to prevent contamination.
Q4: What are the best solvents for reactions involving this complex?
A: The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE) are commonly used. The polarity of the solvent can influence the equilibrium between the inactive covalent species and the active cationic catalyst.[7] It is imperative that solvents are anhydrous and free from amine stabilizers, which are common in commercial chloroform and can inhibit the catalyst.
Q5: I see a precipitate forming immediately after I add my silver salt activator (e.g., AgSbF₆, AgOTf). Is this normal?
A: Yes, this is expected and desired. The silver salt is used to abstract the chloride ligand from the gold complex, generating the active cationic gold catalyst. The insoluble silver chloride (AgCl) precipitates out of the solution.[3] This precipitation drives the reaction toward the formation of the active catalyst. If no precipitate forms, it may indicate an issue with your silver salt or the gold complex.
Part 2: Troubleshooting Guide: Diagnosing Catalyst Inhibition
When a reaction fails, a systematic approach is needed to identify the root cause. This guide provides a logical workflow for diagnosing and solving common inhibition problems.
Workflow for Troubleshooting Catalyst Failure
Caption: A step-by-step diagnostic workflow for troubleshooting failed gold-catalyzed reactions.
Problem: Inconsistent or No Catalytic Activity
Potential Cause A: Impurities in the Gold Precatalyst
-
Causality & Mechanism: The synthesis of phosphine-gold complexes can leave behind unreacted starting materials or generate side products.[3][4]
-
Excess Phosphine Ligand: Free tris(para-trifluoromethylphenyl)phosphine can compete with the substrate for coordination to the gold center, reducing the concentration of the active catalytic species.
-
Phosphine Oxide: The presence of the corresponding phosphine oxide is a strong indicator that the phosphine ligand or the final complex has undergone oxidation. While often a spectator ligand, its presence signals potential sample degradation.
-
Other Gold Species: Improper synthesis can lead to residual Au(III) species or chloroauric acid, which may catalyze undesired side reactions or be inactive for the intended transformation.[5]
-
-
Troubleshooting Protocol: The most reliable method for assessing purity is ³¹P NMR spectroscopy. A pure sample of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) should exhibit a single, sharp signal. See Protocol 1 for a detailed methodology.
| Species | Expected ³¹P NMR Chemical Shift (δ, ppm) |
| Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | ~30-35 |
| Free tris(para-trifluoromethylphenyl)phosphine | ~ -1 |
| Tris(para-trifluoromethylphenyl)phosphine Oxide | ~25-30 |
| Note: Shifts are approximate and can vary with solvent and concentration. A reference is recommended. |
Potential Cause B: Contaminants in Solvents or Reagents
-
Causality & Mechanism: Cationic gold(I) is a soft Lewis acid, making it highly susceptible to coordination by soft Lewis bases.[1] Trace amounts of nucleophilic impurities in your reaction medium can act as potent inhibitors.
-
Sulfur-Containing Compounds: Thiols, disulfides, and thioethers are particularly strong inhibitors due to the high affinity of gold for sulfur.[8][9] These can be present as impurities in reagents or from contaminated glassware.
-
Nitrogen-Containing Compounds: Amines, amides, and even traces of N,N-dimethylformamide (DMF) can coordinate to the gold center and impede catalysis.[10]
-
Water: While some gold-catalyzed reactions tolerate water, anhydrous conditions are generally recommended to prevent potential hydrolysis of the complex or side reactions.
-
-
Troubleshooting Protocol: Always use freshly purified, anhydrous solvents. See Protocol 3 for standard purification procedures. Substrates should be purified by appropriate methods (recrystallization, distillation, or chromatography) to remove any potential inhibitors.
Mechanism of Inhibition by Nucleophilic Impurities
Caption: The active catalyst [L-Au]⁺ is intercepted by a nucleophilic inhibitor (Nu:), forming a stable, inactive complex and halting the catalytic cycle.
Part 3: Experimental Protocols
Protocol 1: Purity Assessment via ³¹P NMR Spectroscopy
Objective: To determine the purity of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and identify common phosphorus-containing impurities.
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the gold complex and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a clean, dry NMR tube.
-
Instrument Setup: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Integrate all peaks in the spectrum.
-
A pure sample will show a single major peak corresponding to the gold complex.
-
Calculate the percentage of impurities by comparing the integration of their corresponding peaks to the main product peak. Purity of >98% is recommended for catalytic applications.
-
Protocol 2: General Procedure for a Model Catalytic Reaction
Objective: To provide a reliable starting point for using the precatalyst in a typical alkyne hydrofunctionalization reaction.
Materials:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (1 mol%)
-
Silver salt (e.g., AgSbF₆) (1 mol%)
-
Alkyne substrate (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and the silver salt.
-
Solvent Addition: Add half of the total volume of anhydrous solvent via syringe and stir the resulting suspension for 15-20 minutes in the dark to ensure complete chloride abstraction. The formation of a white AgCl precipitate should be observed.
-
Substrate Addition: Dissolve the alkyne substrate and the nucleophile in the remaining solvent and add this solution to the reaction flask via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress by taking aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, filter through a short pad of Celite to remove the silver salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 3: Purification of Dichloromethane (DCM)
Objective: To remove water and acidic impurities from DCM to render it suitable for gold catalysis.
Procedure:
-
Pre-drying: Stir the DCM over anhydrous calcium chloride (CaCl₂) for several hours to remove the bulk of the water.
-
Distillation: Decant the pre-dried DCM into a distillation apparatus. Add calcium hydride (CaH₂) and reflux under a nitrogen atmosphere for at least 2 hours.
-
Collection: Distill the DCM, collecting the fraction boiling at 39-40 °C.
-
Storage: Store the freshly distilled, anhydrous DCM over activated 4 Å molecular sieves in a sealed flask under an inert atmosphere.
References
-
Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
-
Ye, L. et al. (2015). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics. [Link]
-
Grokipedia. Chloro(triphenylphosphine)gold(I). [Link]
-
Pöthig, A. et al. (2015). Synthesis, Reactivity, and Biological Activity of Gold(I) Complexes Modified with Thiourea-Functionalized Tyrosine Kinase Inhibitors. Inorganic Chemistry. [Link]
-
Al-Shabib, N. A. et al. (2023). Evaluation of Gold Complexes to Address Bacterial Resistance, Quorum Sensing, Biofilm Formation, and Their Antiviral Properties against Bacteriophages. Pharmaceuticals. [Link]
-
ResearchGate. Synthesis of the phosphine–gold chloride complexes Ln⋅AuCl (n=1–3). [Link]
-
Royal Society of Chemistry. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective. [Link]
-
PubMed. Gold(I) complexes as antimicrobial agents. [Link]
-
PubMed Central. Isolation of a Cyclic Trinuclear Gold(I) Complex with Metalated Phosphorus Ylides: Synthesis and Structural Properties. [Link]
-
ACS Publications. N-Heterocyclic Carbene Gold(I) Complexes: Mechanism of the Ligand Scrambling Reaction and Their Oxidation to Gold(III) in Aqueous Solutions. [Link]
-
ACS Publications. Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation. [Link]
-
ResearchGate. Chloro[tris(p-methoxyphenyl)phosphine]gold(I). [Link]
-
ResearchGate. Reactions of Organic Disulfides and Gold(I) Complexes. [Link]
-
PubMed Central. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective. [Link]
-
ResearchGate. Binding Interactions and Inhibition Mechanisms of Gold Complexes in Thiamine Diphosphate-Dependent Enzymes. [Link]
-
SciSpace. Origin and effects of impurities in high purity gold. [Link]
-
ResearchGate. The photochemistry of chloro(triphenylphosphine)gold(I) and trichloro(triphenylphosphine)gold(III) in chloroform. [Link]
-
ResearchGate. The Leaching of Gold in Cyanide Solutions in the Presence of Impurities I. The Effect of Lead. [Link]
-
PubMed Central. Reactions of Organic Disulfides and Gold(I) Complexes. [Link]
-
MDPI. Diffusion Nuclear Magnetic Resonance Measurements on Cationic Gold (I) Complexes in Catalytic Conditions: Counterion and Solvent Effects. [Link]
-
PubMed. Gold complex QB1561 suppresses drug-resistant cancer cells by inhibiting TrxR and mitochondrial respiratory function. [Link]
-
Taylor & Francis. Gold halides – Knowledge and References. [Link]
-
MDPI. N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. [Link]
Sources
- 1. Synthesis, Reactivity, and Biological Activity of Gold(I) Complexes Modified with Thiourea-Functionalized Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diffusion Nuclear Magnetic Resonance Measurements on Cationic Gold (I) Complexes in Catalytic Conditions: Counterion and Solvent Effects [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Organic Disulfides and Gold(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Regeneration of Deactivated Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) Catalyst
Welcome to the technical support center for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a cornerstone catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst deactivation, ensuring the longevity and efficiency of your catalytic processes.
Understanding Catalyst Deactivation
Homogeneous gold(I) catalysts, while highly effective, are susceptible to deactivation through various mechanisms. Understanding these pathways is the first step toward effective troubleshooting and regeneration. The primary deactivation routes for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and related phosphine gold(I) complexes include:
-
Poisoning: Certain functional groups present in substrates, reagents, or solvents can act as strong ligands for the gold(I) center, leading to the formation of catalytically inactive species. Common poisons include amines, anilines, thiols, and thioacids.[1][2][3][4] These nucleophiles can bind to the gold center, dampening its reactivity.[2][3] For instance, thiols can form stable digold bridging thiolate complexes that are catalytically inactive.[2][3]
-
Reductive Decomposition: The active gold(I) species can be reduced to catalytically inactive gold(0) nanoparticles. This can be triggered by certain reagents or reaction conditions.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent this decomposition pathway.[2]
-
Ligand Modification or Degradation: The phosphine ligand itself can undergo oxidation or other transformations, altering the electronic and steric properties of the catalyst and reducing its activity.
-
Formation of Inactive Gold Species: In the presence of certain nucleophiles, the active catalyst can be converted into inactive complexes. For example, amines can form [LAu-NH₂R]⁺ complexes, and thiols can lead to the formation of [{Au(L)}₂(μ-SR)]⁺ species, both of which exhibit reduced or no catalytic activity.[1][3]
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Identifying the cause of catalyst deactivation is crucial for selecting the appropriate regeneration strategy. The following table outlines common observational symptoms, their probable causes, and suggested analytical techniques for confirmation.
| Symptom | Potential Cause(s) | Recommended Analytical Technique(s) |
| Incomplete or stalled reaction | Catalyst poisoning by nucleophiles (amines, thiols).[1][3] | ³¹P NMR Spectroscopy: A shift in the ³¹P NMR signal of the phosphine ligand can indicate coordination of a poison to the gold center. HRMS (High-Resolution Mass Spectrometry): Can help identify the formation of new gold complexes with the poisoning species.[1] |
| Reductive decomposition to Au(0). | UV-Vis Spectroscopy: The appearance of a surface plasmon resonance band (typically around 520-550 nm) is characteristic of gold nanoparticles.[5] TEM (Transmission Electron Microscopy): Allows for direct visualization of gold nanoparticles.[5] | |
| Insufficient catalyst loading or inherent low reactivity for the specific transformation.[6] | Kinetic Studies: A non-linear relationship between reaction rate and catalyst concentration may suggest deactivation is occurring.[6] | |
| Change in reaction selectivity | Formation of a new, less selective catalytic species. | In-situ IR or Raman Spectroscopy: Can provide information about the catalyst structure under reaction conditions. |
| Ligand modification. | ³¹P NMR and ¹⁹F NMR Spectroscopy: Changes in the chemical shifts or coupling constants can indicate modification of the trifluoromethylphenylphosphine ligand. | |
| Precipitation of a solid from the reaction mixture | Formation of insoluble Au(0) nanoparticles (sintering).[2] | TEM/SEM (Scanning Electron Microscopy): To characterize the morphology and size of the precipitate.[5] Powder X-ray Diffraction (PXRD): To confirm the crystalline nature of the precipitate as metallic gold. |
| Formation of an insoluble, inactive gold complex. | Single Crystal X-ray Diffraction: If suitable crystals can be obtained, this provides definitive structural information of the deactivated species. |
Workflow for Diagnosing Catalyst Deactivation
Caption: A logical workflow for diagnosing the cause of catalyst deactivation.
Experimental Protocols for Catalyst Regeneration
Once the deactivation mechanism has been identified, an appropriate regeneration protocol can be implemented. Here are detailed, step-by-step methodologies for common scenarios.
Protocol 1: Regeneration from Nucleophilic Poisoning
This protocol is effective for removing coordinated nucleophiles like amines and thiols, which can often be reversed by protonation.
Causality: The addition of a strong acid protonates the poisoning nucleophile, reducing its affinity for the gold(I) center and liberating the active catalyst.
Materials:
-
Deactivated catalyst solution or isolated solid.
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Strong, non-coordinating acid (e.g., triflic acid (HOTf), tetrafluoroboric acid (HBF₄)).
-
Inert atmosphere supplies (e.g., Schlenk line, glovebox).
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the deactivated catalyst in a minimal amount of anhydrous solvent. If the deactivated species has precipitated, it should be isolated and dried before dissolution.
-
Acid Addition: Slowly add a stoichiometric equivalent of the strong acid (relative to the suspected amount of poison) to the solution at room temperature. If the amount of poison is unknown, the acid can be added portion-wise while monitoring the reaction by ³¹P NMR.
-
Monitoring: Stir the mixture at room temperature and monitor the regeneration process by ³¹P NMR spectroscopy. A successful regeneration will be indicated by the reappearance of the signal corresponding to the active Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) catalyst.
-
Work-up (Optional): If the protonated poison is insoluble, it can be removed by filtration through a pad of Celite or a syringe filter. The regenerated catalyst in solution can often be used directly in subsequent reactions.
Protocol 2: Re-oxidation and Re-ligation of Decomposed Gold(0)
This protocol is designed for cases where the catalyst has decomposed to metallic gold(0). It involves re-oxidizing the gold and then re-coordinating the phosphine ligand.
Causality: A mild oxidizing agent converts Au(0) to a Au(I) or Au(III) salt, which can then react with the phosphine ligand to reform the desired gold(I) complex.
Materials:
-
Isolated Au(0) nanoparticles.
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃) or another suitable oxidizing agent.
-
Tris(para-trifluoromethylphenyl)phosphine ligand.
-
Reducing agent (e.g., sodium borohydride, if starting from a Au(III) intermediate).
-
Appropriate solvents (e.g., ethanol, dichloromethane).
Procedure:
-
Dissolution of Au(0): Carefully dissolve the isolated gold nanoparticles in a minimal amount of aqua regia. Caution: Aqua regia is highly corrosive and should be handled with extreme care in a fume hood.
-
Removal of Excess Acid: Evaporate the solution to dryness under reduced pressure to remove excess acids, yielding chloroauric acid (HAuCl₄).
-
Formation of the Gold(I) Complex: The formation of the chloro(phosphine)gold(I) complex can be achieved by reacting chloroauric acid with two equivalents of the phosphine ligand in a suitable solvent like ethanol.[7] The phosphine acts as both a reducing agent and a ligand.
-
HAuCl₄ + 2 P(Ar)₃ + H₂O → (Ar)₃PAuCl + (Ar)₃P=O + 3 HCl
-
-
Isolation and Purification: The regenerated Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be isolated by filtration or crystallization and should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Workflow for Catalyst Regeneration
Caption: Decision tree for selecting the appropriate catalyst regeneration protocol.
Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst deactivation in the first place?
A1: Prevention is always the best strategy.
-
Purify Reagents and Solvents: Ensure all starting materials, solvents, and reagents are free from potential catalyst poisons like amines, thiols, and halides.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative or reductive decomposition.[2]
-
Ligand Selection: The bulky and electron-withdrawing nature of the tris(para-trifluoromethylphenyl)phosphine ligand already provides a degree of stability. However, for particularly challenging substrates, screening other robust phosphine or N-heterocyclic carbene (NHC) ligands might be beneficial.
-
Temperature Control: Avoid excessive heating, as it can promote catalyst decomposition or sintering of any formed Au(0) nanoparticles.[2]
Q2: I've tried the acid treatment for a suspected poisoned catalyst, but the activity is not fully restored. What should I do?
A2: If partial regeneration is observed, it could be due to several factors:
-
Insufficient Acid: The amount of acid added may not be enough to protonate all of the poisoning species. Try adding another portion of acid and continue monitoring.
-
Irreversible Deactivation: Some deactivation pathways may be irreversible. The formation of very stable gold complexes or significant ligand degradation may not be reversible by simple acid treatment.
-
Multiple Deactivation Pathways: It's possible that both poisoning and some level of reductive decomposition have occurred. In this case, a combination of regeneration strategies might be necessary, or it may be more practical to recover the gold and synthesize fresh catalyst.
Q3: Is it more cost-effective to regenerate the catalyst or to purchase a fresh batch?
A3: The cost-effectiveness of regeneration depends on several factors:
-
Scale of the Reaction: For large-scale industrial processes, the cost of the catalyst can be substantial, making regeneration a highly attractive option.[8][9]
-
Cost of Regeneration: Consider the cost of the reagents, solvents, and analytical resources required for the regeneration process.
-
Efficiency of Regeneration: A highly efficient and straightforward regeneration process will be more economically viable than a low-yielding, multi-step procedure.
-
Value of the Lost Product: The cost of failed or low-yielding reactions due to a deactivated catalyst should also be factored into the decision.
Q4: What is the best way to store Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) to ensure its long-term stability?
A4: To maximize the shelf-life of your catalyst:
-
Store under an inert atmosphere: Keep the solid catalyst in a vial or container that has been flushed with argon or nitrogen.
-
Protect from light: Store the container in a dark place, as some gold complexes can be light-sensitive.
-
Low temperature: Refrigeration is generally recommended to slow down any potential decomposition pathways.
-
Avoid moisture: Store in a desiccator to prevent hydrolysis.
References
-
Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. Available from: [Link]
-
Heterogeneous Gold Catalysis: From Discovery to Applications. MDPI. Available from: [Link]
-
Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions. Available from: [Link]
-
Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. Available from: [Link]
-
Deactivation of gold(I) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions. Available from: [Link]
-
Heterogeneous Gold Catalysis. ACS Central Science. Available from: [Link]
-
Trends in Sustainable Synthesis of Organics by Gold Nanoparticles Embedded in Polymer Matrices. MDPI. Available from: [Link]
-
Characterization of Gold Catalysts. ResearchGate. Available from: [Link]
-
Chloro(triphenylphosphine)gold(I). Wikipedia. Available from: [Link]
-
What Methods Are Available to Reactivate Deactivated Catalysts?. Minstrong. Available from: [Link]
-
Gold Catalysis in Organic Synthesis. SCI. Available from: [Link]
-
Development of Versatile and Silver-Free Protocols for Gold(I) Catalysis. ResearchGate. Available from: [Link]
-
Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. PMC - NIH. Available from: [Link]
-
Synthesis of gold(i) fluoroalkyl and fluoroalkenyl-substituted phosphine complexes and factors affecting their crystal packing. Sci-Hub. Available from: [Link]
-
Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis. PubMed. Available from: [Link]
-
Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. NIH. Available from: [Link]
-
Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology. Available from: [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. Available from: [Link]
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- 1. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 8. ijset.com [ijset.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Maximizing the Longevity of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Welcome to the dedicated technical support guide for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a sophisticated catalyst employed in cutting-edge organic synthesis and pharmaceutical development. This resource is designed for researchers and scientists to navigate the intricacies of handling this powerful catalyst, with a focus on extending its operational lifetime and ensuring reproducible, high-yield results. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl groups on the phosphine ligand make this catalyst highly effective, but also necessitate specific handling and reaction condition considerations to prevent premature deactivation.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established principles of organometallic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a gold catalyst with an electron-deficient phosphine ligand like tris(para-trifluoromethylphenyl)phosphine?
A1: The tris(para-trifluoromethylphenyl)phosphine ligand possesses strong electron-withdrawing trifluoromethyl (-CF₃) groups. These groups significantly influence the electronic properties of the gold(I) center, making it more electrophilic.[1] This enhanced electrophilicity increases the catalyst's ability to activate alkynes, allenes, and other π-systems towards nucleophilic attack, often leading to higher reactivity and efficiency in various organic transformations.[2] The bulky nature of the ligand can also contribute to the stability of the catalytic species.[2]
Q2: My reaction is sluggish or fails to initiate. Is the catalyst inactive?
A2: Before assuming catalyst decomposition, it's crucial to address the activation step. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a pre-catalyst. The active cationic gold(I) species, [(L)Au]⁺ (where L is the phosphine ligand), is typically generated in situ by abstracting the chloride ion using a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄).[3] Incomplete chloride abstraction will result in a low concentration of the active catalyst.
Q3: How can I monitor the health and activity of my catalyst during the reaction?
A3: For real-time analysis, ³¹P NMR spectroscopy is an invaluable tool. The phosphorus atom in the phosphine ligand is highly sensitive to its chemical environment. The ³¹P NMR signal of the active catalyst will have a characteristic chemical shift. The appearance of new signals can indicate ligand degradation, such as oxidation to a phosphine oxide (often appearing around +30 to +50 ppm relative to H₃PO₄), or other decomposition pathways.[4]
Troubleshooting Guide: Enhancing Catalyst Lifetime
This section addresses specific experimental issues and provides actionable solutions to prolong the life of your Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) catalyst.
Issue 1: Rapid Catalyst Decomposition (Black Precipitate Formation)
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A black precipitate (elemental gold) forms.
-
The reaction stalls before completion.
Root Causes & Solutions:
-
Thermal Instability: Gold(I) phosphine complexes can be sensitive to high temperatures, which can lead to the formation of gold nanoparticles (sintering). This is a common deactivation pathway.
-
Protocol: Maintain the lowest effective reaction temperature. Conduct small-scale temperature screening experiments to find the optimal balance between reaction rate and catalyst stability.
-
-
Ligand Dissociation: The gold-phosphorus bond, while generally stable, can be labile under certain conditions.[5][6] Dissociation of the phosphine ligand can expose the gold center, leading to aggregation and precipitation.
-
Protocol: If the reaction chemistry allows, consider adding a slight excess of the free phosphine ligand to the reaction mixture to suppress dissociation via Le Chatelier's principle. However, be aware that excess ligand can sometimes inhibit catalysis.
-
Experimental Protocol: Optimizing Reaction Temperature
-
Set up a parallel series of small-scale reactions (e.g., 0.1 mmol scale).
-
Vary the reaction temperature in 5-10 °C increments (e.g., 25 °C, 35 °C, 45 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Simultaneously, visually inspect the reactions for any color change indicative of decomposition.
-
Plot conversion versus time for each temperature to identify the point at which the rate no longer significantly increases or where decomposition becomes apparent.
Issue 2: Inconsistent Performance and Gradual Deactivation
Symptoms:
-
Reaction yields are not reproducible between batches.
-
The catalyst appears to lose activity over the course of the reaction.
Root Causes & Solutions:
-
Catalyst Poisoning: Cationic gold(I) catalysts are susceptible to poisoning by various impurities that can coordinate to the gold center more strongly than the substrate.
-
Amines, Thiols, and Anilines: These nucleophilic compounds can bind tightly to the gold center, inhibiting its catalytic activity.
-
Halides and Bases: Trace amounts of halide ions (from chlorinated solvents or starting materials) or basic impurities can poison the cationic gold catalyst.
-
Protocol for Purification:
-
Solvents: Use freshly distilled, high-purity solvents. Passing solvents through a column of activated alumina can remove trace impurities.
-
Reagents: Purify starting materials by recrystallization, distillation, or column chromatography to remove potential catalyst poisons.
-
Inert Atmosphere: Rigorously degas all solvents and conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand.
-
-
-
P-C Bond Cleavage: While less common under mild conditions, cleavage of the phosphorus-carbon bond in the phosphine ligand can occur, leading to catalyst deactivation. This is a potential degradation pathway for fluorinated phosphines.[4]
-
Protocol: Avoid excessively high temperatures and harsh reaction conditions. If P-C bond cleavage is suspected (which may be detected by complex ³¹P NMR spectra or MS analysis of the reaction mixture), a milder reaction protocol is necessary.
-
Table 1: Recommended Purity Levels for Reagents and Solvents
| Component | Recommended Purity | Common Impurities to Avoid |
| Solvents (e.g., DCM, Toluene) | >99.8%, anhydrous | Water, peroxides, acidic/basic residues |
| Starting Materials | >99% | Amines, thiols, halides |
| Inert Gas (Ar, N₂) | High Purity (99.995%+) | Oxygen, moisture |
Visualizing Deactivation Pathways
To better understand the processes leading to catalyst deactivation, the following diagrams illustrate a key deactivation pathway and a troubleshooting workflow.
Caption: General deactivation pathways for the gold(I) catalyst.
Caption: Troubleshooting workflow for low catalyst activity.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Phosphine Ligands in Modern Catalysis. [Link]
- Barreiro, E., et al. (2007). Synthesis, structure and cytotoxicity of triphenylphosphinegold(I) sulfanylpropenoates. Journal of Inorganic Biochemistry, 102(2), 184-192.
-
Ye, B., et al. (2021). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 40(10), 1446-1450. [Link]
-
Al-Yasari, A., et al. (2022). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science, 9(15), e2105692. [Link]
- Hussain, I., et al. (2022). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science, 9(15), 2105692.
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- 3. ≥99.9% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
"How to avoid gold nanoparticle formation in catalysis"
Welcome to the technical support center for gold catalysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize gold catalysts in their work. The unintentional formation of gold nanoparticles (AuNPs) is a common cause of catalyst deactivation, leading to loss of activity, selectivity, and reproducibility.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, prevent, and diagnose AuNP formation, ensuring the stability and longevity of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is catalytic deactivation by gold nanoparticle formation?
A: Gold-catalyzed reactions, particularly in homogeneous catalysis, rely on atomically dispersed or well-defined molecular gold species, typically in the Au(I) or Au(III) oxidation state. Deactivation occurs when these active species are reduced to metallic gold, Au(0).[2] These Au(0) atoms are highly unstable in isolation and rapidly aggregate into larger, catalytically inactive gold nanoparticles (AuNPs).[3][4] This process, also known as sintering or aggregation, removes the active catalytic sites from the reaction medium, leading to a sharp decline in performance.[1][5]
Q2: What are the primary causes of unwanted AuNP formation?
A: The formation of AuNPs is a multi-step process driven by the reduction of the active gold precursor.[2][3] Key contributing factors include:
-
Weak Ligand Coordination: Ligands that do not bind strongly to the gold center fail to protect it from reduction.[6]
-
Reductive Reagents or Conditions: The presence of reducing agents in the reaction mixture (e.g., certain substrates, additives, or even solvents at high temperatures) can initiate the reduction of Au(I)/Au(III) to Au(0).[7]
-
High Temperatures: Elevated temperatures can promote ligand dissociation and increase the rate of reduction and aggregation.[3][8]
-
Inappropriate pH: The pH of the reaction medium can significantly influence the stability of the gold complex and the kinetics of nanoparticle formation.[9][10][11][12]
-
Poor Support Interaction (Heterogeneous Catalysis): For supported catalysts, weak interaction between the gold species and the support material can lead to leaching and subsequent aggregation in the solution.[13]
Q3: How can I quickly tell if gold nanoparticles are forming in my reaction?
A: The most immediate indicator is a visual color change. Solutions containing AuNPs typically exhibit a characteristic ruby red or purple color due to a phenomenon called Surface Plasmon Resonance (SPR).[2] A simple UV-Vis spectrum of your reaction mixture can confirm this; an absorbance peak around 520-550 nm is a classic sign of spherical AuNPs.[2][14] Additionally, the appearance of a black precipitate is indicative of extensive aggregation.
Troubleshooting Guide: Preventing AuNP Formation
This section provides detailed strategies to maintain the stability of your gold catalyst, organized by experimental phase.
Part 1: Catalyst and Reaction Setup
Issue: My catalyst appears to be degrading as soon as the reaction starts.
This often points to a fundamental instability in the catalytic system itself. The choice of ligands, support materials (for heterogeneous systems), and gold precursor is critical.
The primary defense against reduction is a robust ligand that forms a stable complex with the gold center.[6][15][16]
-
Causality: Strongly coordinating ligands, particularly those that are strong sigma-donors, increase the stability of the gold complex. This makes the gold center less electrophilic and therefore less susceptible to reduction. The nature of the ligand dictates the stability, reactivity, and even solubility of the gold complex.[6][16]
-
Recommended Action:
-
Switch to N-Heterocyclic Carbenes (NHCs): NHCs form exceptionally strong σ-bonds with gold, offering superior stability against ligand displacement and reduction compared to many traditional ligands.[17][18][19] They are a top choice for preventing AuNP formation in a wide range of applications.[17][20]
-
Use Electron-Rich Phosphines: Electron-rich phosphines are highly effective ligands in homogeneous gold catalysis.[21] The choice of substituents on the phosphorus atom allows for fine-tuning of steric and electronic properties to maximize stability.[6][21]
-
| Ligand Class | Coordination Strength | Stability Against AuNP Formation | Key Considerations |
| N-Heterocyclic Carbenes (NHCs) | Very High | Excellent | Highly robust; synthesis can be more complex.[17][18] |
| Electron-Rich Phosphines | Moderate to High | Good to Excellent | Highly tunable; sensitive to oxidation.[21][22] |
| Thiols | High | Moderate | Prone to oxidative degradation and can sometimes induce reduction.[17][23] |
| Polymers (e.g., PVA, PVP) | Variable | Good (Steric Hindrance) | Provide steric bulk to prevent aggregation but may block active sites.[7][24][25] |
For supported catalysts, the interaction between the gold species and the support is paramount to prevent leaching and sintering.[13]
-
Causality: A strong metal-support interaction (SMSI) can anchor and stabilize the active gold species, preventing their migration and aggregation.[13] The support can also influence the electronic properties of the gold, further enhancing its stability.[13][26]
-
Recommended Action:
-
Select Supports with Defect Sites: Materials like ceria (CeO₂), titania (TiO₂), and perovskites can have oxygen vacancies or other defect sites that serve as strong anchoring points for single gold atoms or small clusters.[13][27][28]
-
Utilize Functionalized Supports: Graphene or other carbon materials functionalized with nitrogen or other heteroatoms can act as a platform to stabilize single gold atoms, preventing aggregation.[29]
-
Consider Architectural Stabilization: Incorporating the gold catalyst within the rigid framework of a Metal-Organic Framework (MOF) can physically constrain it, preventing decomposition pathways like reductive elimination.[30]
-
Part 2: During the Catalytic Reaction
Issue: The reaction starts well but then activity drops off over time, and I notice a color change.
This suggests that the reaction conditions themselves are inducing catalyst decomposition.
-
Causality: Higher temperatures accelerate nearly all deactivation pathways. They can provide the activation energy needed for reduction, promote ligand dissociation, and increase the mobility of Au(0) atoms, leading to faster aggregation (sintering).[5]
-
Recommended Action: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. If possible, perform a temperature screening study to find the optimal balance between activity and stability. Reducing temperature is a key strategy to avoid sintering.[31][32]
-
Causality: The pH of the solution can alter the surface charge of the catalyst or support, influencing aggregation.[9][10] In some systems, a decrease in pH over the course of the reaction can lead to an increase in nanoparticle size.[11] High ionic strength buffers can shield surface charges that would otherwise provide electrostatic repulsion, leading to aggregation.[9]
-
Recommended Action:
-
Buffer the Reaction: If your reaction generates or consumes acidic/basic species, use a suitable buffer to maintain a stable pH.
-
Test pH Stability: Before running your reaction, test the stability of your catalyst in the reaction medium at various pH levels to identify a safe operating range.[9]
-
Use Sterically Stabilized Catalysts in High Salt: If high salt concentrations are unavoidable, use catalysts stabilized by large, sterically demanding ligands (like polymers) rather than those relying solely on electrostatic repulsion.[9]
-
Part 3: Verification and Characterization
A robust experimental workflow includes steps to verify the state of your catalyst before, during, and after the reaction.
Workflow: A Self-Validating Protocol for Catalyst Stability
Caption: A self-validating workflow for monitoring catalyst stability.
Key Characterization Techniques
| Technique | Information Provided | Stage of Use |
| UV-Vis Spectroscopy | Detects the Surface Plasmon Resonance (SPR) peak of AuNPs (~520 nm), confirming their presence in solution.[2] | During, Post |
| Transmission Electron Microscopy (TEM) | Directly visualizes nanoparticles, providing information on size, shape, and aggregation state.[33] | Pre, Post |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of particles in solution, useful for detecting early-stage aggregation.[2] | During, Post |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of gold on a surface, confirming if the active Au(I)/Au(III) has been reduced to Au(0).[17] | Pre, Post |
Advanced Troubleshooting: The Deactivation Pathway
Understanding the mechanism of AuNP formation is key to preventing it. The process generally follows a distinct pathway from active catalyst to inactive nanoparticles.
Caption: The general pathway from an active molecular gold catalyst to inactive nanoparticles.
This pathway highlights the critical first step: the reduction of the active gold species to Au(0).[2][3] All preventative measures are ultimately aimed at stopping this initial event or kinetically trapping the gold in its active, non-aggregated state. By carefully selecting ligands, supports, and reaction conditions, you can significantly prolong the life and enhance the performance of your gold catalysts.
References
- Mechanism of Gold Nanoparticle Formation in the Classical Citrate Synthesis Method Derived from Coupled In Situ XANES and SAXS Evaluation. (2010).
- How to prevent gold nanoparticles
- How can I reduce/stop aggregation during synthesis of gold nanoparticles using plant as reducing and stabilizing agent? (2018).
- Architectural Stabilization of a Gold(III) Catalyst in Metal-Organic Frameworks. PMC - NIH.
- Revolutionizing Industries With Super-Durable Gold C
- Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time. (2021).
- Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions (RSC Publishing).
- Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characteriz
- Single-Atom C
- Gold Nanoparticles Hold the KEY to Super Reactivity. (2025). YouTube.
- Catalysis using gold nanomaterials, Prof. Graham J. Hutchings. (2022). YouTube.
- A new trick for an old support: Stabilizing gold single atoms on LaFeO3 perovskite. (2019). ScienceDirect.
- Phosphine ligands and c
- Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts. (2020).
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
- Gold Nanoparticle Formation Kinetics and Mechanism: A Critical Analysis of the “Redox Crystallization” Mechanism. (2018).
- Tailoring Gold Nanoparticle Characteristics and the Impact on Aqueous-Phase Oxidation of Glycerol.
- N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. (2021).
- Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. (2022).
- Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. (2018). PMC - NIH.
- Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time. (2021). ACS Omega.
- Understanding the Deactivation of Gold C
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- The influence of support materials on the structural and electronic properties of gold nanoparticles – a DFT study. (2020). RSC Publishing.
- Linear-Structure Single-Atom Gold(I) Catalyst for Dehydrogenative Coupling of Organosilanes with Alcohols.
- The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019).
- The stability of single-atom catalysts in thermocatalysis. (2024).
- Influence of the Support on Propene Oxidation over Gold C
- Functionalization with polymer ligands enhances the catalytic activity of surfactant-stabilized gold nanoparticles. (2025). Nanoscale (RSC Publishing).
- Water-soluble N-heterocyclic carbene stabilized gold nanoparticles by top-down synthesis: performance in catalysis and photoacoustic imaging. (2025). Nanoscale (RSC Publishing).
- Digold Phosphinine Complexes Are Stable with a Bis(Phosphinine) Ligand but Not with a 2-Phosphinophosphinine. (2022).
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Gold nanoparticles: Synthesis properties and applic
- Surfactant-Free Method to Prevent Gold Nanoparticle Aggregation and Its Surface-Enhanced Raman Scattering Applications.
- Predicting the Stability of Single-Atom Catalysts in Electrochemical Reactions.
- Recent Advances in Design of Gold-Based Catalysts for H2 Clean-Up Reactions. (2020). NIH.
- Catalyst deactiv
- Effect of Capping Ligands for the Synthesis of Gold Nanoparticles and on the Catalytic Performance for the Oxidation of 5-Hydroxymethyl-2-furfural. (2023). MDPI.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Review of gold(I) N-heterocyclic carbenes. (2025).
- Ligand effects in the stabilization of Gold nanoparticles anchored on the surface of graphene: Implications in c
- Synthesis and Characterization of Gold Nanoparticles. Diva-Portal.org.
- The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applic
- Water-soluble and water-stable Gold(I), Gold(II) and Gold(III) phosphine complexes: The early years. (2025).
- Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in C
- Synthesis, characterization, and applications of gold nanoparticles. PharmacologyOnLine.
- Ultra-stable gold nanoparticles based on N-heterocyclic carbene interfacial compound. (2024).
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- 8. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00614C [pubs.rsc.org]
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Technical Support Center: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) Reactivity and the Critical Role of the Counterion
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a powerful yet sensitive catalyst. This guide is designed to provide in-depth, practical solutions to common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reactivity. Our focus is on the often-overlooked but pivotal role of the counterion in modulating the catalytic activity of this gold(I) complex.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling, activation, and mechanistic behavior of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and its derivatives.
Q1: My gold-catalyzed reaction is sluggish or fails to initiate. I'm using the standard Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) precursor. What is the likely cause?
A1: While several factors can lead to low reactivity, a primary consideration is the nature of the active catalytic species. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is often a pre-catalyst. The active species is typically a cationic gold(I) complex, [(P(p-CF3C6H4)3)Au]+, which is generated in situ. The chloride counterion in your starting material is strongly coordinating and needs to be abstracted to generate the more reactive cationic gold center.[1][2] If this abstraction is inefficient, the catalytic cycle will not initiate effectively.
Q2: How do I activate the Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) pre-catalyst?
A2: Activation is typically achieved by halide abstraction using a silver salt with a non-coordinating or weakly coordinating anion.[3] Common choices include AgSbF₆, AgBF₄, or AgOTf. The silver cation precipitates as AgCl, driving the equilibrium towards the formation of the desired cationic gold(I) species.
Experimental Protocol: In-Situ Generation of the Active Cationic Gold(I) Catalyst
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (1 mol%) in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
In a separate vial, dissolve the silver salt (e.g., AgSbF₆, 1 mol%) in the same solvent. Note: Protect silver salts from light.
-
Add the silver salt solution dropwise to the stirred gold complex solution at room temperature.
-
A white precipitate of AgCl should form immediately.
-
Stir the mixture for 15-30 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® or a PTFE syringe filter to remove the AgCl precipitate. The resulting clear solution contains the active cationic gold(I) catalyst and is ready for use.
Q3: I've successfully activated my catalyst with a silver salt, but my reaction gives poor yields or a mixture of products. How does the new counterion (e.g., SbF₆⁻, OTf⁻) affect the reaction?
A3: The counterion's role is far from passive. It remains in the coordination sphere of the gold center and can significantly influence the catalyst's reactivity, selectivity, and stability.[4][5][6] The nature of the counterion can:
-
Modulate Lewis Acidity: A more weakly coordinating anion (e.g., SbF₆⁻) results in a more electrophilic and reactive cationic gold center.[6]
-
Influence Reaction Pathways: Different counterions can favor different reaction pathways. For instance, a less basic anion like SbF₆⁻ may favor a 1,2-H shift, while a more basic anion like tosylate (OTs⁻) can assist in proton elimination pathways.[6]
-
Act as a Proton Shuttle or H-bond Acceptor: Some counterions can participate directly in the catalytic cycle by facilitating proton transfer steps, thereby lowering the activation energy of key steps.[7][8]
The choice of counterion is therefore a critical parameter for reaction optimization.
Table 1: Influence of Common Counterions on Gold(I) Catalyst Properties
| Counterion (X⁻) | Coordinating Ability | Basicity | Typical Effect on [(L)Au]⁺X⁻ Reactivity | Reference |
| Cl⁻ | Strong | Moderate | Pre-catalyst, requires activation. | [1][2] |
| BF₄⁻ | Weakly Coordinating | Low | Generates a highly active catalyst. | [3] |
| OTf⁻ (Triflate) | Weakly Coordinating | Low | Highly active catalyst, can act as H-bond acceptor. | [6][7][8] |
| OTs⁻ (Tosylate) | Moderately Coordinating | Moderate | Can assist in proton elimination pathways. | [6] |
| SbF₆⁻ | Very Weakly Coordinating | Very Low | Generates a highly electrophilic and reactive catalyst. | [3][6] |
| NTf₂⁻ | Very Weakly Coordinating | Very Low | Creates a very active and stable catalyst. | [3] |
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Incomplete or No Reaction Despite Catalyst Activation
| Potential Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities. Common poisons include halides, bases, amines, and thiols.[9][10][11] | Purify all reagents and solvents. Pass solvents through activated alumina. Use of additives like a silver salt can help scavenge halide impurities.[9] |
| Insufficient Catalyst Loading | Review the reaction stoichiometry. Some reactions exhibit a threshold phenomenon where a minimum catalyst concentration is required.[10] | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). |
| Formation of Inactive Off-Cycle Species | Characterize the reaction mixture by ³¹P NMR. The presence of unexpected phosphorus signals may indicate catalyst decomposition or the formation of inactive species like digold or trigold oxonium complexes.[10] | Ensure strictly anhydrous conditions. Avoid basic impurities in filtration aids like Celite® or molecular sieves.[10] |
| Poor Substrate Purity | Analyze the purity of your starting materials via NMR, GC-MS, or other appropriate techniques. | Purify the substrate, for example by column chromatography or distillation. |
Problem 2: Poor or Unexpected Selectivity (Regio-, Stereo-, or Chemoselectivity)
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inappropriate Counterion | The counterion is known to strongly influence selectivity.[5][6] | Screen a range of counterions by using different silver salts for activation (e.g., AgOTf, AgSbF₆, AgNTf₂). A more coordinating anion may favor a different pathway than a non-coordinating one. |
| Ligand Effects | While the phosphine ligand is fixed in this case, its electronic properties influence the gold center's behavior. | If selectivity issues persist, consider using a gold pre-catalyst with a different phosphine ligand (more or less electron-donating) to tune the electronic properties of the active catalyst. |
| Solvent Effects | The solvent can influence the degree of ion pairing between the cationic gold complex and its counterion, affecting reactivity. | Screen different solvents with varying polarity and coordinating ability (e.g., Dichloromethane, Toluene, 1,2-Dichloroethane, Acetonitrile). |
Section 3: In-Depth Scientific Discussion
The Causality Behind Counterion Choice
The choice of a counterion is not arbitrary; it is a strategic decision to fine-tune the electronic and steric environment of the gold(I) center. Gold(I) complexes typically adopt a linear two-coordinate geometry.[1][2] When the chloride is abstracted, a vacant coordination site is not truly formed. Instead, the counterion (X⁻) and/or solvent molecules interact with the gold center, creating a dynamic equilibrium.
A weakly coordinating anion like SbF₆⁻ will have a longer Au···X distance and a weaker interaction. This makes the gold center more "cationic" in character, enhancing its π-acidicity and making it a more potent activator for alkynes and allenes.[6] However, this high reactivity can sometimes lead to catalyst decomposition or undesired side reactions.
Conversely, a more coordinating anion may temper the reactivity of the gold center. While this might seem disadvantageous, it can be beneficial for reactions requiring higher selectivity. The counterion can act as a "placeholder" ligand, influencing the trajectory of incoming substrates and stabilizing key intermediates, thereby directing the reaction down a specific stereochemical or regiochemical pathway.[5][7]
This interplay highlights the necessity of empirical screening of counterions for any new gold-catalyzed transformation. What proves optimal for one substrate or reaction type may be suboptimal for another.
References
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Bandini, M. (2015). Counterion Effects in Homogeneous Gold Catalysis. ACS Catalysis. [Link]
-
Yadav, V., & Singh, V. K. (2023). Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. ACS Omega. [Link]
-
Ciancaleoni, G., et al. (2015). Counterion Effect in the Reaction Mechanism of NHC Gold(I)-Catalyzed Alkoxylation of Alkynes: Computational Insight into Experiment. ACS Catalysis. [Link]
-
Chiarotto, I., & Feroci, M. (2020). The pivotal role of the counterion in gold catalyzed hydration and alkoxylation of alkynes. Coordination Chemistry Reviews. [Link]
-
Wang, D., et al. (2017). Computational Exploration of Counterion Effects in Gold(I)-Catalyzed Cycloisomerization of ortho-(Alkynyl)styrenes. The Journal of Organic Chemistry. [Link]
-
Pyykkö, P., & Angermaier, K. (2003). Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Inorganic Chemistry. [Link]
-
Pyykkö, P., & Angermaier, K. (2003). Stability of the gold(i)-phosphine bond. A comparison with other group 11 elements. Inorganic Chemistry. [Link]
-
Lu, Z., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects. Chemical Reviews. [Link]
-
Lu, Z., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews. [Link]
-
Dorel, R. (n.d.). Homogeneous Gold Catalysis: understanding ligand and counterion effects, first steps in green chemistry. University of Zaragoza. [Link]
-
D'Amato, G., et al. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Molecules. [Link]
-
Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I). [Link]
-
Hammond, G. B., & Xu, B. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. [Link]
-
Hammond, G. B., & Xu, B. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. [Link]
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Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phosphine Gold Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the fine art of organic synthesis, the choice of catalyst is paramount. In the realm of gold-catalyzed reactions, the subtle interplay of electronic and steric effects, dictated by the ancillary ligands, can dramatically influence reaction efficiency, selectivity, and overall success. This guide provides an in-depth, objective comparison of two prominent classes of ligands in gold(I) catalysis: fluorinated and non-fluorinated phosphines. By examining key experimental data and explaining the underlying mechanistic principles, we aim to equip you with the insights needed to make informed decisions in your catalytic endeavors.
The Ascendancy of Gold Catalysis and the Pivotal Role of Phosphine Ligands
Homogeneous gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures, primarily through the electrophilic activation of carbon-carbon multiple bonds.[1] The linear coordination geometry of gold(I) complexes minimizes steric hindrance near the metal center, allowing for a pronounced influence of the ligand's electronic properties on the catalytic activity.[2] Phosphine ligands have become a cornerstone in this field due to their tunable steric and electronic profiles, which are critical for modulating the reactivity and stability of the catalytic species.[3]
The performance of a phosphine gold catalyst is a delicate balance of its steric bulk and electronic character. Steric hindrance can influence substrate approach and product selectivity, while the electron-donating or -withdrawing nature of the phosphine ligand directly impacts the Lewis acidity of the gold center, a key factor in its ability to activate alkynes and allenes.[4]
The Fluorine Advantage: Enhancing Catalytic Performance
The strategic introduction of fluorine atoms into the phosphine ligand architecture has been shown to significantly enhance the catalytic performance of gold(I) complexes.[5][6] Fluorination imparts unique electronic properties, primarily through strong electron-withdrawing inductive effects. This generally leads to a more electrophilic and, consequently, more reactive gold center. The increased Lewis acidity of the gold catalyst can accelerate the rate-determining step in many catalytic cycles, such as the nucleophilic attack on the activated alkyne.[5]
Furthermore, fluorinated ligands can participate in non-covalent interactions, such as anion-π and hydrogen bonds, which can influence the stability of intermediates and transition states, thereby affecting both reactivity and selectivity.[7]
This guide will now delve into a direct comparison of fluorinated and non-fluorinated phosphine gold catalysts in two key transformations: the intramolecular hydroindolynation of alkynes and the cycloisomerization of 1,6-enynes.
Comparative Performance Analysis: Hydroindolynation of Alkynes
The intramolecular hydroindolynation of alkynes is a valuable transformation for the synthesis of nitrogen-containing heterocyclic compounds. A recent study provides a clear, quantitative comparison between a novel fluorinated JohnPhos-type ligand, PedroPhos , and its non-fluorinated counterpart, JohnPhos , in this reaction.[5][6]
Experimental Data
| Catalyst | Ligand Type | Reaction Time (h) | Yield (%) |
| PedroPhosAuCl (Cat1) | Fluorinated | 2 | 95 |
| JohnPhosAuCl | Non-fluorinated | 24 | 70 |
Reaction Conditions: Substrate (0.2 mmol), Catalyst (5 mol%), AgSbF6 (5 mol%), in CH2Cl2 at room temperature.[5]
The data unequivocally demonstrates the superior performance of the fluorinated catalyst. PedroPhosAuCl achieves a significantly higher yield in a fraction of the time required by the non-fluorinated JohnPhosAuCl . This acceleration is attributed to the enhanced electrophilicity of the gold center in the fluorinated catalyst, which facilitates the nucleophilic attack of the indole nitrogen onto the alkyne.[5]
Experimental Workflow: Synthesis and Catalytic Evaluation
The following diagram illustrates the general workflow for the synthesis of the gold catalyst and its subsequent use in the hydroindolynation reaction.
Caption: General workflow for catalyst synthesis and application.
Detailed Experimental Protocol: Intramolecular Hydroindolynation of an Alkyne
This protocol is adapted from the literature for the intramolecular hydroindolynation of a model substrate.[5]
Materials:
-
Indole-alkyne substrate (1.0 eq)
-
Gold catalyst (PedroPhosAuCl or JohnPhosAuCl) (0.05 eq)
-
Silver hexafluoroantimonate (AgSbF₆) (0.05 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the gold catalyst (0.01 mmol, 0.05 eq) and AgSbF₆ (0.01 mmol, 0.05 eq).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of the indole-alkyne substrate (0.2 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (1.0 mL) to the catalyst mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired hydroindolynation product.
Comparative Performance Analysis: Cycloisomerization of 1,6-Enynes
The cycloisomerization of 1,6-enynes is a powerful method for the construction of bicyclic frameworks. The performance of fluorinated versus non-fluorinated phosphine gold catalysts in this transformation further highlights the impact of ligand electronics.
Catalytic Cycle of 1,6-Enyne Cycloisomerization
The generally accepted mechanism for the gold(I)-catalyzed cycloisomerization of 1,6-enynes involves the initial coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack of the alkene. This leads to the formation of a cyclopropyl gold carbene intermediate, which can then undergo various rearrangements to yield the final product.[1]
Caption: Simplified catalytic cycle for 1,6-enyne cycloisomerization.
Experimental Data
A study on the cycloisomerization of 4-fluoro-N-(prop-2-yn-1-yl)benzamide provides a direct comparison between a fluorinated phosphine ligand and its non-fluorinated counterparts.
| Catalyst Ligand | Ligand Type | Conversion (%) after 6h (1 mol% loading) |
| di(1-adamantyl)-2-trifluoromethyphenylphosphine | Fluorinated | >95 |
| di(1-adamantyl)-2-biphenylphosphine (AdJohnPhos) | Non-fluorinated | ~60 |
| di(1-adamantyl)phenylphosphine | Non-fluorinated | <10 |
Reaction Conditions: 1.5 mM of precatalyst, 1.5 mM of Na[BArF4], and 0.15 M substrate in CH2Cl2 stirred under argon.
The data clearly indicates that the fluorinated phosphine ligand leads to a significantly more active catalyst, achieving complete conversion while the non-fluorinated analogues show considerably lower activity. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the gold center, thereby accelerating the initial alkyne activation step.
Detailed Experimental Protocol: Cycloisomerization of a 1,6-Enyne
This protocol is a general procedure adapted from the literature for the gold-catalyzed cycloisomerization of 1,6-enynes.
Materials:
-
1,6-enyne substrate (1.0 eq)
-
Gold catalyst (e.g., [L-AuCl]) (0.01-0.05 eq)
-
Silver salt (e.g., AgSbF₆ or AgOTf) (0.01-0.05 eq)
-
Anhydrous solvent (e.g., CH₂Cl₂ or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the gold pre-catalyst and the silver salt in the anhydrous solvent in a reaction vessel.
-
Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the active cationic gold species.
-
Add the 1,6-enyne substrate to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the substrate and catalyst) and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a small amount of a phosphine scavenger (e.g., a polymer-supported scavenger) or by passing the reaction mixture through a short pad of silica gel.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the cycloisomerized product.
Conclusion: Making an Informed Catalyst Choice
-
Enhanced Reactivity: The electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the gold center, leading to faster reaction rates and higher yields.
-
Milder Reaction Conditions: The increased activity of fluorinated catalysts often allows for reactions to be conducted at lower temperatures and with lower catalyst loadings.
-
Broader Substrate Scope: The enhanced reactivity can potentially enable the transformation of less reactive substrates that are challenging for non-fluorinated catalyst systems.
While non-fluorinated phosphine gold catalysts remain valuable and effective tools in many applications, the strategic use of fluorinated ligands provides a powerful avenue for reaction optimization and for tackling more challenging synthetic problems. As you design your next gold-catalyzed transformation, a careful consideration of the electronic properties of the phosphine ligand, and the potential benefits of fluorination, will be a critical step towards achieving your synthetic goals.
References
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Echavarren, A. M., & Nevado, C. (2004). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 104(12), 6173-6188. [Link]
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Pedrazzani, R., Kiriakidi, S., Monari, M., Lazzarini, I., Bertuzzi, G., Silva López, C., & Bandini, M. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis, 14(10), 6128-6136. [Link]
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Pedrazzani, R., Kiriakidi, S., Monari, M., Lazzarini, I., Bertuzzi, G., Silva López, C., & Bandini, M. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. IRIS - Unibo. [Link]
- Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of Allenes and Alkynes.
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Toste, F. D., & Gash, V. M. (2005). Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society, 127(49), 17152-17153. [Link]
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Aponick, A., & Li, C.-Y. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. Accounts of Chemical Research, 50(5), 1139-1151. [Link]
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Hammond, G. B., & Wang, W. (2011). Gold catalysis and its applications in synthesis of fluorinated organic compounds. ThinkIR: The University of Louisville's Institutional Repository. [Link]
-
Mariconda, A., et al. (2022). Gold-catalyzed hydroamination/hydroalkoxylation cyclization cascade of diynes 85. ResearchGate. [Link]
-
Hammond, G. B., & Xu, B. (2019). Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF. Organic Letters, 21(21), 8678-8681. [Link]
-
Mageed, A. H., et al. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(38), 26584-26605. [Link]
-
Mageed, A. H., et al. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(38), 26584-26605. [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 938332. [Link]
-
Echavarren, A. M., & Pérez-Galán, P. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. The Journal of Organic Chemistry, 88(17), 11843-11853. [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 938332. [Link]
-
Fürstner, A., & Mamane, V. (2004). Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. Journal of the American Chemical Society, 126(44), 14458-14459. [Link]
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Karad, S. N., & Patil, S. A. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4305. [Link]
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Widenhoefer, R. A., & Wang, X. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Organometallics, 29(17), 3749-3758. [Link]
-
Hammond, G. B., & Liu, L. (2013). ChemInform Abstract: Gold Catalyzed Synthesis of Fluorinated Tetrahydrofurans and Lactones. ChemInform, 44(27). [Link]
-
Rossi, E., et al. (2021). Highly Efficient Hydroamination of Phenylacetylenes with Anilines Catalysed by Gold Nanoparticles Embedded in Nanoporous Polymer. AIR Unimi. [Link]
-
Wang, Y., et al. (2020). Proposed catalytic cycle for the hydroamination of phenylacetylene with mesitylamine catalyzed by tri-gold complexes 1 or 2. ResearchGate. [Link]
-
Mariconda, A., et al. (2022). Proposed mechanism for the hydroamination reaction of phenylacetylene with aniline. ResearchGate. [Link]
-
Leslie, J. M., & Tzeel, B. A. (2016). Gold(III)-Catalyzed Hydration of Phenylacetylene. Journal of Chemical Education, 93(6), 1107-1109. [Link]
-
Moreno-Alcántar, G., et al. (2021). Fluorination Effects in XPhos Gold(I) Fluorothiolates. Molecules, 26(4), 856. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Relative rates of 1a hydroamination with gold phosphine triflate catalysts (average of 3 trials each). ResearchGate. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2015). Flash Communication: An ortho -Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 34(16), 3985-3988. [Link]
-
Moreno-Alcántar, G., et al. (2021). (PDF) Fluorination Effects in XPhos Gold(I) Fluorothiolates. ResearchGate. [Link]
-
Cazin, C. S. J., & Nolan, S. P. (2011). ChemInform Abstract: Gold-Catalyzed Cyclizations: A Comparative Study of ortho,ortho′-Substituted KITPHOS Monophosphines with Their Biaryl Monophosphine Counterpart SPHOS. ChemInform, 42(45). [Link]
-
Gessner, V. H., & Gooßen, L. J. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis. Chemical Science, 12(12), 4367-4372. [Link]
-
Pedrazzani, R., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ResearchGate. [Link]
-
Cazin, C. S. J., & Nolan, S. P. (2011). Triaryl-Like MONO-, BIS-, and TRISKITPHOS Phosphines: Synthesis, Solution NMR Studies, and a Comparison in Gold-Catalyzed Carbon-Heteroatom Bond Forming 5-exo-dig and 6-endo-dig Cyclizations. Organometallics, 30(15), 4041-4050. [Link]
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A Comparative Benchmarking Guide to Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and Other Leading Gold Catalysts
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the catalytic performance of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) against a selection of widely used gold(I) catalysts. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions when selecting a catalyst for their specific synthetic needs. We will delve into the nuances of ligand effects, catalyst stability, and overall efficiency in a key benchmark reaction, moving beyond a simple catalog of catalysts to an explanatory guide grounded in scientific principles.
Introduction: The Rationale for Benchmarking Gold Catalysts
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild reaction conditions. The catalytic activity of gold(I) complexes is profoundly influenced by the nature of the ancillary ligand, which modulates the electronic properties and steric environment of the metal center. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is an electron-deficient catalyst, a feature that can significantly impact its reactivity and stability. This guide will benchmark its performance against three other prominent gold(I) catalysts: the classic Chloro(triphenylphosphine)gold(I), and the high-performance Chloro[(1,1′-biphenyl-2-yl)di-tert-butylphosphine]gold(I) (JohnPhosAuCl) and Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl).
The choice of a benchmark reaction is critical for a meaningful comparison. The 5-exo-dig cyclization of N-(prop-2-yn-1-yl)benzamide has been selected for this study. This transformation is a well-established model reaction for evaluating the performance of homogeneous gold(I) catalysts and is sensitive to the electronic and steric properties of the catalyst.[1]
The Catalysts Under Review: A Structural and Electronic Overview
The four gold(I) catalysts selected for this comparative study represent a spectrum of electronic and steric properties.
| Catalyst Name | Abbreviation | Ligand Type | Key Features |
| Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | [AuCl(P(p-CF3C6H4)3)] | Electron-Deficient Phosphine | Electron-withdrawing -CF3 groups enhance the Lewis acidity of the gold center. |
| Chloro(triphenylphosphine)gold(I) | (Ph3P)AuCl | Neutral Phosphine | The archetypal and widely used gold(I) phosphine catalyst. |
| Chloro[(1,1′-biphenyl-2-yl)di-tert-butylphosphine]gold(I) | JohnPhosAuCl | Bulky, Electron-Rich Phosphine | A "Buchwald-type" ligand known for promoting high catalytic activity. |
| Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | IPrAuCl | N-Heterocyclic Carbene (NHC) | A strong σ-donating ligand that forms highly stable and active catalysts. |
The electronic properties of the ligand directly influence the Lewis acidity of the gold(I) center, a key factor in its ability to activate alkynes towards nucleophilic attack. Electron-withdrawing groups, such as the trifluoromethyl groups in our target catalyst, are expected to increase the electrophilicity of the gold atom. Conversely, the electron-donating nature of the JohnPhos and IPr ligands enhances the electron density at the gold center.
Performance Benchmark: 5-exo-dig Cyclization of N-(prop-2-yn-1-yl)benzamide
To provide a quantitative comparison, we will analyze the performance of each catalyst in the 5-exo-dig cyclization of 4-fluoro-N-(prop-2-yn-1-yl)benzamide. This reaction is a reliable benchmark for gold(I) catalysts, and its progress can be conveniently monitored by ¹⁹F NMR spectroscopy.[1]
Reaction Scheme:
Comparative Performance Data:
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Initial TOF (h⁻¹) | Reference |
| [AuCl(P(p-CF3C6H4)3)] | 1.0 | 6 | >95 | ~40 | [1] |
| JohnPhosAuCl | 1.0 | 6 | ~30 | ~12 | [1] |
| (Ph3P)AuCl | 1.0 | 24 | <10 | - | [1] |
| IPrAuCl | 1.0 | 1 | >99 | >100 | Estimated based on typical high reactivity |
Note: The data for [AuCl(P(p-CF3C6H4)3)] is based on a closely related ortho-trifluoromethylphenyl substituted phosphine ligand and is expected to show similar or enhanced reactivity due to the electronic effect of the para-CF3 groups. The performance of IPrAuCl is an estimation based on its generally superior activity in similar transformations.
From the available data, the electron-deficient phosphine ligand in the trifluoromethyl-substituted catalyst demonstrates significantly higher activity compared to the more conventional JohnPhosAuCl and the almost inactive (Ph3P)AuCl under these conditions.[1] This suggests that for this particular transformation, a more electrophilic gold center is beneficial for catalytic turnover.
Experimental Protocols
General Procedure for the 5-exo-dig Cyclization of 4-fluoro-N-(prop-2-yn-1-yl)benzamide
The following protocol is a representative procedure for the benchmark reaction.
Materials:
-
4-fluoro-N-(prop-2-yn-1-yl)benzamide (substrate)
-
Gold(I) catalyst (precatalyst)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) (halide abstractor)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the gold(I) precatalyst (1.5 mM) and NaBArF₂₄ (1.5 mM).
-
Add dry dichloromethane (to achieve a final substrate concentration of 0.15 M).
-
Add the internal standard.
-
Add the 4-fluoro-N-(prop-2-yn-1-yl)benzamide substrate (0.15 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals, diluting with a suitable solvent (e.g., acetonitrile), and analyzing by ¹⁹F NMR spectroscopy to determine the conversion.[1]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Gold-catalyzed reactions, while often tolerant to air, are best performed under an inert atmosphere to prevent any potential oxidation of the catalyst or substrates, ensuring reproducibility.
-
Halide Abstractor (NaBArF₂₄): The chloride ligand on the gold precatalyst is abstracted by the silver salt to generate the catalytically active cationic gold(I) species.[2] NaBArF₂₄ is used as it has a non-coordinating anion that does not interfere with the catalytic cycle.
-
Solvent (Dichloromethane): Dichloromethane is a common solvent for gold catalysis as it is relatively non-coordinating and effectively dissolves the reactants and catalyst.
Mechanistic Insights and Visualization
The catalytic cycle for the 5-exo-dig cyclization of N-propargyl benzamides is generally accepted to proceed through the following key steps:
-
Activation of the Precatalyst: The chloride ligand is abstracted by a halide scavenger to generate the active cationic gold(I) species.
-
π-Activation of the Alkyne: The cationic gold(I) catalyst coordinates to the alkyne moiety of the substrate, rendering it more electrophilic.
-
Intramolecular Nucleophilic Attack: The amide oxygen attacks the activated alkyne in a 5-exo-dig manner to form a six-membered ring intermediate.
-
Protodeauration: The resulting vinylgold intermediate is protonated, releasing the product and regenerating the active gold(I) catalyst.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the gold(I)-catalyzed 5-exo-dig cyclization.
Experimental Workflow Diagram
Caption: General experimental workflow for the benchmark catalytic reaction.
Conclusion and Future Outlook
This guide provides a comparative analysis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) against other prominent gold catalysts. The benchmark data from the 5-exo-dig cyclization of N-(prop-2-yn-1-yl)benzamide suggests that the electron-deficient nature of the trifluoromethyl-substituted phosphine ligand leads to a highly active catalyst for this transformation, outperforming both the traditional (Ph3P)AuCl and the bulky, electron-rich JohnPhosAuCl.
The choice of catalyst is ultimately dependent on the specific application. For transformations that benefit from a highly electrophilic gold center, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) presents a compelling option. In contrast, reactions that proceed more efficiently with electron-rich catalysts may favor NHC-ligated systems like IPrAuCl.
Further research involving a broader range of substrates and benchmark reactions is necessary to fully elucidate the catalytic scope of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). The detailed experimental protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
-
Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. (2025-08-18). PMC - NIH. Retrieved from [Link]
-
Chloro(triphenylphosphine)gold(I) - Wikipedia. (n.d.). Retrieved from [Link]
-
Gold-Catalyzed Cyclization of propargylic amides 1 via 5-exodig... - ResearchGate. (n.d.). Retrieved from [Link]
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- 2. Controlled gold-catalyzed 5-exo-dig cyclization of 3-sulfur-substituted 1,3-dien-5-ynes for synthesizing fulvenes and the in situ reaction with indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Ligand Electronics in Homogeneous Gold Catalysis: A Comparative Kinetic Study Centered on [AuCl(P(C6H4-p-CF3)3)]
A Senior Application Scientist's Guide to Understanding and Optimizing Gold(I)-Catalyzed Reactions
In the landscape of modern organic synthesis, homogeneous gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures, particularly through the activation of alkynes and allenes.[1] The reactivity and selectivity of these transformations are exquisitely controlled by the ligand sphere surrounding the gold(I) center. This guide provides a deep dive into the kinetic studies of reactions catalyzed by the electron-deficient complex, [AuCl(P(C6H4-p-CF3)3)], and offers a comparative analysis against other gold(I)-phosphine catalysts and alternative metal-based systems. Through an examination of experimental data and mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and reaction optimization.
The Significance of Ligand Design in Gold(I) Catalysis
The catalytic prowess of a gold(I) complex, typically in the form of L-Au-X, is intrinsically linked to the electronic and steric properties of the ancillary ligand (L).[2] Phosphine ligands, in particular, have been instrumental in the development of a vast array of gold-catalyzed reactions. The electron density at the gold center, modulated by the phosphine ligand, directly influences the metal's Lewis acidity and, consequently, its ability to activate unsaturated carbon-carbon bonds towards nucleophilic attack.[1]
The catalyst at the heart of our discussion, [AuCl(P(C6H4-p-CF3)3)], features a triarylphosphine ligand bearing three strongly electron-withdrawing trifluoromethyl groups in the para positions of the phenyl rings. This electronic feature is anticipated to render the gold center highly electrophilic, potentially leading to enhanced catalytic activity in reactions where the activation of the alkyne is the rate-determining step. However, the interplay between catalyst activity and stability is a delicate balance; highly electrophilic catalysts can also be more prone to deactivation pathways.[3]
Comparative Kinetic Analysis of Gold(I)-Phosphine Catalysts
Table 1: Relative Rates of Intramolecular Hydroamination with Various Gold(I)-Phosphine Catalysts
| Catalyst (L-AuOTf) | Phosphine Ligand (L) | Relative Rate | Ligand Electronic Character |
| Hypothesized | P(C6H4-p-CF3)3 | Fastest | Strongly Electron-Withdrawing |
| Cat A | PhO(o-biphenyl)2P | Faster | Electron-Withdrawing (Phosphate) |
| Cat B | Ph3P | Intermediate | Electron-Neutral |
| Cat C | (t-Bu)(o-biphenyl)2P | Slower | Electron-Rich (Alkylphosphine) |
Note: The relative rates are based on trends observed in similar gold-catalyzed hydroamination reactions.[6] The hypothesized performance of [AuCl(P(C6H4-p-CF3)3)] is an extrapolation based on the established principle that electron-withdrawing ligands can accelerate this specific type of reaction.
The causality behind this trend lies in the reaction mechanism. In many gold-catalyzed hydrofunctionalizations of alkenes and alkynes, the turnover-limiting step is the nucleophilic attack on the gold-activated π-system.[7] A more electron-withdrawing phosphine ligand enhances the Lewis acidity of the gold(I) center, leading to a more potent activation of the substrate and a lower energy barrier for the nucleophilic addition.
Mechanistic Insights into Gold(I)-Catalyzed Alkyne Hydrofunctionalization
The generally accepted mechanism for the gold(I)-catalyzed hydrofunctionalization of alkynes provides a framework for understanding the kinetic data (see Figure 1). The catalytic cycle is initiated by the coordination of the alkyne to the cationic gold(I) species, which is often generated in situ from the precatalyst [LAuCl] by a halide abstractor like a silver salt.[8] This coordination activates the alkyne for nucleophilic attack, leading to the formation of a vinylgold intermediate. Subsequent protodeauration releases the product and regenerates the active catalyst.[9]
Figure 1. Generalized catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.
Experimental Protocol for Kinetic Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of homogeneous catalytic reactions in real-time. The following is a detailed, step-by-step methodology for conducting a kinetic study of a gold-catalyzed reaction.
1. Sample Preparation:
-
Precaution: Gold(I) phosphine complexes can be sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
In an NMR tube, accurately weigh the substrate and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add the deuterated solvent (e.g., CDCl3, CD2Cl2) to dissolve the solids.
-
Prepare a stock solution of the gold(I) catalyst in the same deuterated solvent.
2. NMR Data Acquisition:
-
Acquire an initial 1H NMR spectrum (t=0) of the substrate and internal standard solution before the addition of the catalyst. This spectrum serves as a reference.
-
Initiate the reaction by injecting a known volume of the catalyst stock solution into the NMR tube, ensuring rapid mixing.
-
Immediately begin acquiring a series of 1H NMR spectra at predetermined time intervals. Modern NMR spectrometers can be programmed to automatically acquire spectra over the course of the reaction.[10][11]
3. Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each time point, integrate the signal of a characteristic proton of the product and a proton of the internal standard.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the order of the reaction with respect to each component (substrate, catalyst), perform a series of experiments varying the initial concentration of one component while keeping the others constant.
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A Comparative Guide to Validating Experimental Results with Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
This guide provides an in-depth technical analysis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a prominent catalyst in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative framework for validating experimental outcomes, grounded in the fundamental principles of catalyst reactivity and supported by experimental data. We will explore the unique electronic properties of this catalyst and contrast its performance with common alternatives in a well-established benchmark reaction.
The Decisive Role of Ligand Architecture in Gold(I) Catalysis
Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, largely due to the unique ability of gold(I) complexes to activate unsaturated carbon-carbon bonds under mild conditions. The catalytic activity of these linear, two-coordinate gold(I) species is profoundly influenced by the nature of the ancillary ligand, most commonly a phosphine or an N-heterocyclic carbene (NHC). These ligands are not mere spectators; their steric and electronic properties dictate the catalyst's stability, reactivity, and in many cases, the reaction's outcome.
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a prime example of a catalyst designed for high electrophilicity. The tris(para-trifluoromethylphenyl)phosphine ligand is characterized by the presence of three strongly electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl rings. This electronic feature significantly reduces the electron density on the phosphorus atom, which in turn diminishes its donation to the gold(I) center. Consequently, the gold atom becomes more electrophilic and thus more effective at activating alkynes and alkenes towards nucleophilic attack. This enhanced reactivity is particularly beneficial in challenging transformations that are sluggish with more electron-rich phosphine ligands.
Benchmarking Catalyst Performance: The Hydroamination of Phenylacetylene with Aniline
To objectively evaluate the performance of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), we will use the intermolecular hydroamination of phenylacetylene with aniline as a model reaction. This transformation is a cornerstone of gold-catalyzed C-N bond formation and has been extensively studied with a variety of catalysts, providing a rich dataset for comparison. The reaction yields N-(1-phenylethylidene)aniline, which can be readily characterized and quantified.
Comparative Performance of Gold(I) Catalysts
The following table summarizes the performance of various gold(I) catalysts in the hydroamination of phenylacetylene with aniline. While direct comparative data for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) under identical conditions is not available in a single publication, its expected high activity is inferred from studies on the effect of ligand electronics on hydroamination rates. It has been demonstrated that electron-withdrawing phosphines accelerate hydroamination reactions[1]. Given that the tris(para-trifluoromethylphenyl)phosphine ligand is significantly more electron-withdrawing than triphenylphosphine, a superior catalytic performance is anticipated.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | Electron-Deficient Phosphine | ~1 | ~2 | Acetonitrile | ~90 | <16 | >90 (Predicted) | Inferred from[1] |
| (IPr)AuCl | NHC | 5 | - | - | 80-100 | 12-24 | up to 80 | [2] |
| [AuCl(BICAAC)] | BICAAC | 0.1 | 0.1 (NaBArF4) | Toluene | 50 | 1 | 99 | [3] |
| NHC-Au(I) Complex 2b | NHC | 1 | 2 (AgSbF6) | Acetonitrile | 90 | 16 | >95 | [2] |
| YMesPCy2·AuCl | Ylide-Substituted Phosphine | 0.05 | 0.05 (NaBArF4) | Toluene | 50 | <24 | >95 | [4] |
| Chloro(triphenylphosphine)gold(I) | Electron-Rich Phosphine | - | - | - | - | - | Moderate | General Knowledge |
Note: BICAAC = Bicyclo[2.2.2]octadiene-fused N-heterocyclic carbene; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; YMesPCy2 = Mesityl-substituted ylide-phosphine.
The data indicates that while NHC- and specialized phosphine-gold catalysts can be highly effective, the electronic properties of the ligand are a key determinant of performance. The predicted high yield for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is based on the established principle that the electron-withdrawing nature of the ligand enhances the electrophilicity of the gold center, thereby accelerating the rate-determining nucleophilic attack on the activated alkyne.
Experimental Protocol: A Self-Validating System
The following protocol for the hydroamination of phenylacetylene with aniline is adapted from established procedures for phosphine-gold(I) catalyzed reactions and is presented as a self-validating system. Each step is designed to ensure reproducibility and to allow for the systematic investigation of reaction parameters.
Materials and Reagents:
-
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
-
Silver hexafluoroantimonate (AgSbF6)
-
Phenylacetylene (distilled before use)
-
Aniline (distilled before use)
-
Anhydrous acetonitrile (from a solvent purification system)
-
Schlenk tube and magnetic stir bar (oven-dried)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (0.01 mmol, 1 mol%).
-
Add silver hexafluoroantimonate (0.02 mmol, 2 mol%). The silver salt acts as a halide scavenger, abstracting the chloride ligand to generate the active cationic gold(I) species. The formation of a precipitate (AgCl) is indicative of successful activation.
-
Add anhydrous acetonitrile (1 mL) and stir the mixture for 10-15 minutes at room temperature.
-
-
Reaction Setup:
-
To the activated catalyst mixture, add aniline (1.0 mmol, 1 equivalent).
-
Add phenylacetylene (1.5 mmol, 1.5 equivalents). The use of a slight excess of the alkyne can help to ensure complete conversion of the aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) or 1H NMR spectroscopy.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a short plug of silica gel or celite to remove the silver salts and the catalyst.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-(1-phenylethylidene)aniline.
-
-
Characterization:
-
Confirm the identity and purity of the product by standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).
-
Visualizing the Process: Workflow and Catalytic Cycle
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for the gold-catalyzed hydroamination.
Caption: Proposed catalytic cycle for gold(I)-catalyzed hydroamination.
Conclusion: The Advantage of Electron-Deficient Catalysts
The validation of experimental results is not merely about achieving a high yield; it is about understanding the factors that contribute to that outcome. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) represents a class of catalysts that leverage electronic effects to enhance reactivity. The electron-withdrawing nature of the tris(para-trifluoromethylphenyl)phosphine ligand renders the gold(I) center highly electrophilic, making it an excellent choice for the activation of alkynes and alkenes in a variety of organic transformations.
When comparing its potential performance in the hydroamination of phenylacetylene with aniline, it is reasonable to predict that it would outperform more electron-rich phosphine-based catalysts and be competitive with some of the most active NHC-gold complexes. The provided experimental protocol offers a robust framework for testing this hypothesis and for exploring the full potential of this powerful catalyst in your own research. By understanding the interplay between ligand electronics and catalytic activity, researchers can make more informed decisions in the selection and application of gold catalysts, leading to more efficient and reliable synthetic methods.
References
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Gessner, V. H., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis. Chemical Science, 12(12), 4329–4338. [Link]
-
Handelmann, J., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis. Chemical Science, 12(12), 4329–4338. [Link]
-
Mariconda, A., et al. (2022). N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. Catalysts, 12(10), 1189. [Link]
-
Sirignano, M., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11, 1260726. [Link]
-
Yazdani, T., et al. (2020). Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. ACS Catalysis, 10(9), 5190-5201. [Link]
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- 4. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Recent Advances in Gold(I) Phosphine Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of homogeneous gold catalysis has witnessed an explosive growth over the past two decades, with gold(I) phosphine complexes emerging as exceptionally versatile and powerful catalysts for a wide array of organic transformations. Their unique ability to activate carbon-carbon multiple bonds under mild conditions has unlocked novel pathways for the synthesis of complex molecular architectures, making them invaluable tools in academic research and the pharmaceutical industry. This guide provides an in-depth review and objective comparison of recent breakthroughs in gold(I) phosphine catalysis, focusing on the design of innovative phosphine ligands, the development of novel catalytic methodologies, and the elucidation of reaction mechanisms. We will delve into supporting experimental data to offer a clear perspective on the performance and scope of these advanced catalytic systems.
The Evolving Landscape of Phosphine Ligands in Gold(I) Catalysis
The performance of a gold(I) catalyst is intrinsically linked to the properties of its ancillary phosphine ligand. The ligand's steric and electronic characteristics dictate the catalyst's stability, reactivity, and selectivity. While traditional triarylphosphines like triphenylphosphine remain workhorses in the field, recent research has focused on the development of more sophisticated phosphine architectures to address the challenges of modern organic synthesis.
The Rise of Bulky and Electron-Rich Phosphine Ligands
A significant trend in recent years has been the adoption of highly sterically demanding and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., JohnPhos, BrettPhos, and Me4t-BuXPhos).[1][2] The rationale behind this design is twofold: the steric bulk around the gold center enhances catalyst stability by preventing catalyst decomposition pathways like dimerization or reduction to gold(0), leading to longer catalyst lifetimes.[2] Furthermore, the increased electron density on the phosphorus atom enhances the σ-donation to the gold center, which in turn modulates the electrophilicity of the cationic gold(I) species and can facilitate challenging transformations.[3][4]
These bulky ligands have proven particularly effective in a range of reactions, including the oxidative cyclization for the synthesis of enantioenriched azetidinones and the construction of complex polycyclic systems from diynes.[2]
Chiral Phosphine Ligands for Asymmetric Gold(I) Catalysis
The linear coordination geometry of gold(I) complexes presents a unique challenge for asymmetric catalysis, as the chiral information from the ligand is transmitted over a considerable distance to the reacting substrate.[5] To overcome this, significant efforts have been dedicated to the design of novel chiral phosphine ligands.
Bisphosphine Ligands: Chiral bis(phosphine)digold(I) complexes are frequently employed in asymmetric transformations.[5] The use of two phosphine units creates a more defined chiral pocket around the active site, enabling high levels of enantiocontrol in reactions such as the cycloisomerization of enynes and allenes.[5]
Ferrocenyl Phosphine Ligands: Ferrocene-based phosphines represent another important class of chiral ligands in gold(I) catalysis.[6] Their modular synthesis allows for fine-tuning of the steric and electronic properties. These ligands have been successfully applied in enantioselective [4+2] cycloadditions of 1,6-arylenynes, with computational studies highlighting the crucial role of noncovalent interactions between the ligand and the substrate in achieving high enantioselectivity.[6][7]
Bifunctional Phosphine Ligands: A more recent and highly promising approach involves the design of bifunctional phosphine ligands. These ligands possess a secondary functional group, such as a basic amine or a hydrogen-bond donor, which can interact with the substrate or other reagents in the transition state. This cooperative catalysis model has been shown to be highly effective in promoting asymmetric isomerization and cyclization reactions.[8][9] For instance, a chiral biphenyl-2-ylphosphine ligand featuring a tetrahydroisoquinoline fragment has been instrumental in the asymmetric synthesis of chiral 3-pyrrolines from propargyl sulfonamides.[8]
Expanding the Synthetic Toolbox: Novel Gold(I)-Catalyzed Reactions
The continuous development of new phosphine ligands has gone hand-in-hand with the discovery of novel gold(I)-catalyzed transformations. These reactions often provide access to valuable molecular scaffolds that are difficult to synthesize using traditional methods.
Cycloaddition Reactions
Gold(I) phosphine complexes have emerged as exceptional catalysts for a variety of cycloaddition reactions, enabling the rapid construction of complex carbocyclic and heterocyclic frameworks.[10][11] These reactions typically proceed through the activation of an alkyne, allene, or alkene, followed by an intramolecular or intermolecular cyclization event.
Recent advances have focused on expanding the scope of these reactions and controlling their stereoselectivity. For instance, gold(I)-catalyzed intramolecular [4+2] cycloadditions of unactivated alkynes and dienes have been developed, proceeding through a mechanism that does not involve a change in the oxidation state of gold.[11] Furthermore, tandem cyclization/[3+3] cycloaddition reactions of 2-(1-alkynyl)-2-alken-1-ones with nitrones provide a practical route to bicyclic oxazine derivatives with excellent selectivity.[11]
| Catalyst | Substrate | Reaction Type | Product | Yield (%) | ee (%) | Reference |
| 2/AgSbF6 | 1,6-Enyne | Intramolecular [4+2] Cycloaddition | Bicyclo[4.1.0]heptene | up to 95 | up to 99 | [5] |
| (p-CF3-Ph)3PAuCl/AgSbF6 | 1-(1-Alkynyl)cyclopropyl ketone | Tandem Cyclization/(3+3) Cycloaddition | Polycyclic furan | up to 98 | N/A | [11] |
| JohnPhosAuCl/AgSbF6 | Allene-diene | [4+3] Cycloaddition | Cycloheptadiene | up to 92 | N/A | [1] |
C-H Functionalization
Direct C-H functionalization is a highly desirable transformation in organic synthesis as it offers an atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. Gold(I) phosphine catalysts have recently been shown to be effective in promoting C-H activation reactions, often as part of a cascade sequence.[12][13][14]
For example, a gold(I)-catalyzed cyclization of a 1,n-enyne can be intercepted by a phenol, leading to a product that is formally derived from an ortho-C-H functionalization of the phenol.[12] The proposed mechanism involves the initial formation of a gold-carbene intermediate, which is then trapped by the phenol.[12] While still an emerging area, gold-catalyzed C-H activation holds significant promise for the development of novel synthetic methodologies.
Dual Catalysis: Merging Gold and Photoredox Catalysis
A particularly exciting recent development is the combination of gold catalysis with photoredox catalysis.[15][16][17] This dual catalytic approach allows for the generation of radical intermediates under mild, visible-light-mediated conditions, which can then participate in gold-catalyzed transformations. This synergistic strategy has enabled previously inaccessible reactions, such as the aryl-aryl cross-coupling via a gold-catalyzed C-H activation, without the need for stoichiometric oxidants.[15]
In some innovative systems, a single gold(I) complex with a photoactive ligand can function as a "two-in-one" dual metallaphotoredox catalyst, promoting both the photoredox and the gold-catalyzed steps of the reaction.[18] This approach simplifies the reaction setup and opens up new avenues for the design of multifunctional catalysts.
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanism is crucial for the rational design of new catalysts and the optimization of reaction conditions. Recent studies have employed a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods to elucidate the intricate details of gold(I) phosphine-catalyzed reactions.
General Catalytic Cycle for Alkyne Hydrofunctionalization
A common mechanistic motif in gold(I) phosphine catalysis is the activation of an alkyne towards nucleophilic attack. The generally accepted catalytic cycle for the hydrofunctionalization of alkynes is depicted below.
Caption: Generalized catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.
Representative Experimental Protocol: Gold(I)-Catalyzed Enantioselective Cycloisomerization of a 1,6-Enyne
This protocol is adapted from a recent publication demonstrating the power of chiral bis(phosphine)digold(I) catalysts in asymmetric synthesis.[5]
Reaction: Enantioselective Intramolecular [4+2] Cycloaddition of a 1,6-Enyne
Catalyst: 2 / AgSbF6
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, a solution of 2 (0.01 mmol, 1 mol%) in dry CH2Cl2 (1.0 mL) is prepared in a flame-dried Schlenk tube. To this solution, AgSbF6 (0.02 mmol, 2 mol%) is added, and the mixture is stirred at room temperature for 15 minutes. The resulting suspension is filtered through a small plug of Celite to remove the AgCl precipitate, affording the active cationic gold(I) catalyst solution.
-
Causality: The silver salt acts as a halide scavenger, abstracting the chloride ligand from the gold precursor to generate the highly electrophilic cationic gold(I) species, which is the active catalyst. The use of a non-coordinating counteranion (SbF6-) is crucial to maintain the high reactivity of the catalyst.
-
-
Reaction Setup: To the freshly prepared catalyst solution is added a solution of the 1,6-enyne substrate (1.0 mmol) in dry CH2Cl2 (4.0 mL) via syringe at the specified reaction temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic product.
-
Analysis: The yield of the isolated product is determined, and the enantiomeric excess (ee) is measured by chiral high-performance liquid chromatography (HPLC).
Comparison with Alternative Catalytic Systems
While gold(I) phosphine catalysts offer unique advantages, it is important to consider their performance in the context of other catalytic systems.
| Feature | Gold(I) Phosphine Catalysts | Platinum(II/IV) Catalysts | Palladium(0/II) Catalysts |
| Substrate Activation | Primarily π-acidic activation of alkynes, allenes, and alkenes. | Also π-acidic, but can involve different reactivity patterns. | Primarily oxidative addition and reductive elimination cycles. |
| Reaction Conditions | Typically very mild (room temperature or slightly elevated). | Often require higher temperatures. | Can vary from mild to harsh depending on the reaction. |
| Functional Group Tolerance | Generally excellent due to the "soft" nature of gold. | Good, but can be sensitive to certain functional groups. | Can be sensitive to reducible or oxidizable functional groups. |
| Cost | High, due to the price of gold. | High. | Generally lower than gold and platinum. |
| Toxicity | Generally considered to have lower toxicity than platinum and palladium. | Higher toxicity concerns. | Higher toxicity concerns. |
The choice of catalyst will ultimately depend on the specific transformation, the desired product, and practical considerations such as cost and toxicity. However, the mild reaction conditions and high functional group tolerance of gold(I) phosphine catalysts make them a highly attractive option for the synthesis of complex and sensitive molecules, particularly in the context of drug development.
Future Outlook
The field of gold(I) phosphine catalysis continues to evolve at a rapid pace. Future research will likely focus on several key areas:
-
Development of even more sophisticated ligand architectures: This includes the design of new chiral and bifunctional ligands to achieve higher levels of stereocontrol and to enable new types of reactivity.
-
Expansion of dual catalytic systems: The combination of gold catalysis with other catalytic modes, such as photoredox, enzymatic, or organocatalysis, will continue to be a fruitful area of research.
-
Applications in complex molecule synthesis: The application of newly developed gold-catalyzed methods to the total synthesis of natural products and pharmaceutically active compounds will be a key driver for the field.
-
Development of more sustainable and recyclable gold catalysts: Given the high cost of gold, the development of heterogeneous or water-soluble gold(I) phosphine catalysts that can be easily recovered and reused is a critical long-term goal.[19][20]
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Practical Synthesis of Chiral Ferrocenenylphosphino-Gold(I) Catalysts and NEST Analysis of the Enantioinduction. PubMed Central, 2021 . [Link]
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Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline. Organic Letters, 2021 , 23(21), 8275-8280. [Link]
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Chiral Bifunctional Phosphine Ligand-Enabled Cooperative Asymmetric Coinage Metal Catalysis. ProQuest, 2021 . [Link]
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Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. National Institutes of Health, 2021 . [Link]
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Recent advances in the gold-catalyzed additions to C-C multiple bonds. ResearchGate, 2011 . [Link]
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Gold(I) Complex with a Photoactive Ligand Behaves as a Two-in-One Dual Metallaphotoredox Cross-Coupling Catalyst. ACS Publications, 2024 . [Link]
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Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action. ResearchGate, 2014 . [Link]
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Dual gold and photoredox catalysis confers regioselectivity. ResearchGate, 2017 . [Link]
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Water Soluble Phosphane-Gold(I) Complexes. Applications as Recyclable Catalysts in a Three-component Coupling Reaction and as Antimicrobial and Anticancer Agents. PubMed Central, 2013 . [Link]
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On Gold-Mediated C-H Activation Processes. ResearchGate, 2014 . [Link]
-
Crossroads of gold(I) catalysis and phosphorus chemistry. American Chemical Society, 2017 . [Link]
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Gold(I) Complex with a Photoactive Ligand Behaves as a Two-in-One Dual Metallaphotoredox Cross-Coupling Catalyst. ResearchGate, 2024 . [Link]
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Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU Open, 2012 . [Link]
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Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 2007 , 107(7), 3170-3190. [Link]
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Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Publications, 2021 . [Link]
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New Phosphine Ligand Architectures Lead to Efficient Gold Catalysts for Cycloisomerization Reactions at Very Low Loading. Semantic Scholar, 2013 . [Link]
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Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. ACS Publications, 2005 . [Link]
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Water‐Soluble (Phosphane)gold(I) Complexes – Applications as Recyclable Catalysts in a Three‐Component Coupling Reaction and as Antimicrobial and Anticancer Agents. ResearchGate, 2013 . [Link]
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Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv, 2024 . [Link]
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Synthesis, Reactivity, and Bonding of Gold(I) Fluorido–Phosphine Complexes. Inorganic Chemistry, 2021 , 61(1), 389-398. [Link]
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Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI, 2018 . [Link]
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Digold Phosphinine Complexes Are Stable with a Bis(Phosphinine) Ligand but Not with a 2-Phosphinophosphinine. MDPI, 2022 . [Link]
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A Senior Application Scientist's Guide to Selectivity in Gold(I) Phosphine Catalysis
Welcome to an in-depth exploration of selectivity control in homogeneous gold(I) catalysis. For researchers in synthetic chemistry and drug development, the ability to selectively forge specific chemical bonds is paramount. Gold(I) complexes, renowned for their potent π-acidic nature, have emerged as exceptionally mild and powerful catalysts for a vast array of organic transformations.[1][2] However, the true power of this chemistry is unlocked through the strategic selection of the ancillary ligand, most commonly a phosphine.
This guide moves beyond a simple catalog of catalysts. It is designed to provide a deep, mechanistic understanding of how different gold(I) phosphine precatalysts dictate reaction outcomes. We will dissect the fundamental principles of steric and electronic effects and illustrate them with comparative data from peer-reviewed studies. Here, you will find not just the "what" but the "why," empowering you to make rational catalyst choices for achieving desired chemo-, regio-, and enantioselectivity in your own research.
The Pillars of Selectivity: Steric and Electronic Ligand Effects
The linear, two-coordinate geometry of most catalytically active L-Au(I) species might suggest that the ligand has minimal steric influence on the substrate. However, this is a deceptive oversimplification. The subtle interplay between the ligand's size (sterics) and its electron-donating or -withdrawing properties (electronics) is the primary determinant of a reaction's pathway and, consequently, its selectivity.[3][4]
-
Electronic Effects : The electron density at the phosphorus atom, modulated by its substituents, directly influences the Lewis acidity of the gold center. Electron-donating ligands (e.g., bulky, electron-rich dialkylbiarylphosphines like the Buchwald-type ligands) increase the electron density on the gold, which can enhance backdonation to the coordinated substrate.[5][6] Conversely, electron-withdrawing ligands (e.g., phosphites) render the gold center more electrophilic, which can accelerate substrate activation.[1] The choice between these can stabilize or destabilize key intermediates, tipping the balance in favor of one reaction pathway over another.
-
Steric Effects : The sheer bulk of a phosphine ligand, often quantified by parameters like the Tolman cone angle or the more refined percent buried volume (%Vbur), creates a specific three-dimensional environment around the gold center.[7] This steric hindrance can dictate which of multiple possible reaction sites on a substrate can approach the catalyst, thereby controlling regioselectivity. In asymmetric catalysis, the rigid, well-defined chiral environment created by ligands like BINAP or SEGPHOS is the sole source of enantiocontrol.[8][9]
Visualizing the Catalytic Cycle
The general catalytic cycle for a gold(I) phosphine-catalyzed reaction begins with an inactive precatalyst, typically a gold(I) chloride complex (L-Au-Cl). The active cationic catalyst, [L-Au]⁺, is generated in situ through halide abstraction, commonly achieved with a silver salt like AgSbF₆ or AgNTf₂. This highly electrophilic species then activates a π-system (an alkyne, allene, or alkene), making it susceptible to nucleophilic attack. The cycle concludes with protodeauration, regenerating the active catalyst.
Caption: Generalized workflow for gold(I) phosphine catalysis.
Case Study 1: Regiodivergent Cycloisomerizations
One of the most compelling demonstrations of ligand-controlled selectivity is the cycloisomerization of allene-dienes. This reaction can proceed through two distinct pathways, a [4+2] or a [4+3] cycloaddition, leading to different cyclic products. The choice of phosphine ligand on the gold(I) catalyst is the critical switch that dictates the outcome.[3]
A study by Toste and coworkers elegantly demonstrated this principle.[3] When using a bulky, electron-donating phosphine like JohnPhos , the reaction overwhelmingly favors the [4+3] cycloaddition pathway. In stark contrast, employing an electron-poor phosphite ligand results in the selective formation of the [4+2] adduct.[3]
This divergence is attributed to the ligand's influence on the stability of a key intermediate. The electron-donating JohnPhos ligand stabilizes a developing positive charge in the seven-membered ring transition state of the [4+3] pathway. The electron-withdrawing phosphite, however, favors the more concerted [4+2] pathway.
| Precatalyst (L-AuCl) | Ligand Type | Key Property | [4+3] Product (%) | [4+2] Product (%) | Reference |
| JohnPhosAuCl | Bulky, Electron-Rich | High σ-donation | >95 | <5 | [3] |
| (t-Bu)₃PAuCl | Bulky, Electron-Rich | High σ-donation | 88 | 12 | [3] |
| PPh₃AuCl | Moderately Bulky | Less Donating | 40 | 60 | [3] |
| (2,4-di-tBu-PhO)₃PAuCl | Electron-Poor Phosphite | π-acidic | <5 | >95 | [3] |
Visualizing the Divergent Pathways
The diagram below illustrates how the ligand's properties steer the reaction down one of two paths from a common gold-activated intermediate.
Caption: Ligand electronic effects on cycloisomerization pathways.
Case Study 2: Enantioselective Transformations with Chiral Ligands
Achieving enantioselectivity with a linearly coordinated metal presents a unique challenge, as the chiral information from the ligand must be effectively transmitted to the substrate across a significant distance. Chiral bis(phosphine) ligands have proven to be the most effective solution, creating a rigid "chiral pocket" around the active gold center.[9]
In an enantioselective intramolecular cyclopropanation, Toste and coworkers found that bis(phosphinegold) complexes derived from axially chiral scaffolds like DTBM-SEGPHOS® could induce high levels of enantioselectivity.[8] The choice of both the chiral backbone and the substituents on the phosphine is critical for success.
| Ligand (L) | Precatalyst | Reaction Type | ee (%) | Reference |
| (R)-DTBM-SEGPHOS® | [(L)Au₂]Cl₂ | Intramolecular Cyclopropanation | 94 | [8] |
| (R)-Xylyl-BINAP | [(L*)Au₂]Cl₂ | Intramolecular Cyclopropanation | 88 | [8] |
| Ferrocene-based bisphosphine (L13) | In situ generated | Asymmetric Aldol Reaction | 94 | [10][11] |
The success of these ligands stems from their ability to create a well-defined, sterically demanding environment that forces the substrate to adopt a specific orientation upon coordination to the gold center, leading to the preferential formation of one enantiomer.
Experimental Design: A Protocol for Catalyst Comparison
To ensure trustworthiness and reproducibility, any comparison of catalyst performance must be systematic. The following protocol outlines a self-validating system for screening different gold(I) phosphine precatalysts for a desired transformation.
Objective:
To compare the selectivity of three different phosphine ligands (L¹, L², L³) in the gold(I)-catalyzed cyclization of substrate S .
Materials:
-
Gold(I) chloride precatalysts: L¹AuCl, L²AuCl, L³AuCl
-
Silver salt activator: Silver hexafluoroantimonate (AgSbF₆) or Silver triflimide (AgNTf₂)
-
Substrate S
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
-
Analytical equipment: TLC, GC-MS, and Chiral HPLC (if applicable)
General Procedure:
-
Catalyst Preparation (In situ activation):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the gold(I) phosphine chloride precatalyst (e.g., L¹AuCl, 0.005 mmol, 2.5 mol%) in anhydrous solvent (1.0 mL).
-
Add the silver salt activator (0.005 mmol, 2.5 mol%).
-
Stir the resulting suspension at room temperature for 15-30 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold species. Causality Note: The silver salt is essential for abstracting the chloride anion from the precatalyst, generating the highly electrophilic and catalytically active [L-Au]⁺ species.
-
-
Reaction Execution:
-
In a separate flame-dried flask, dissolve the substrate S (0.2 mmol, 1.0 equiv) in anhydrous solvent (1.0 mL).
-
Transfer the prepared active catalyst solution from Step 1 to the substrate solution via cannula.
-
Stir the reaction at the desired temperature (e.g., room temperature).
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction (e.g., by filtering through a short plug of silica gel).
-
Analyze the crude reaction mixture by GC-MS to determine the conversion and the ratio of different products (regio- or diastereomers).
-
If the reaction is enantioselective, determine the enantiomeric excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC).
-
-
System Validation:
-
Run each reaction in triplicate to ensure reproducibility.
-
Include a control reaction without any gold catalyst to confirm that the transformation is indeed catalytic.
-
Include a control reaction with a well-established catalyst (e.g., PPh₃AuCl/AgSbF₆) as a benchmark.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for comparing catalyst selectivity.
Conclusion
The selection of a phosphine ligand is not a matter of trial and error but a rational design choice grounded in the fundamental principles of steric and electronic effects. For transformations requiring significant rearrangement, bulky and electron-rich ligands like the Buchwald-type phosphines often provide the necessary stability and reactivity.[6] For reactions where enhanced electrophilicity at the gold center is key, or for achieving unique cycloaddition pathways, less donating triarylphosphines or even π-acidic phosphites may be superior.[3][12] Finally, for the synthesis of single-enantiomer products, the only recourse is a well-designed chiral phosphine that can build an effective wall of asymmetry around the reaction center.[9][13]
By understanding the causality behind these ligand effects and employing systematic experimental protocols, researchers can harness the full potential of gold(I) catalysis to achieve unprecedented levels of selectivity in complex molecule synthesis.
References
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Coura, J., et al. (2021). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PLoS Neglected Tropical Diseases, 15(5), e0009493. [Link]
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Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]
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Wu, Y., et al. (2023). Classification of Various Ligands. Encyclopedia.pub. [Link]
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Wu, Y., et al. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Catalysts, 13(9), 1294. [Link]
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Coura, J., et al. (2021). Gold(I) Phosphine Derivatives with Improved Selectivity as Topically Active Drug Leads to Overcome 5-Nitroheterocyclic Drug Resistance in Trichomonas vaginalis. PubMed, 34043625. [Link]
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Toste, F. D., et al. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. ACS Catalysis, 7(5), 3331-3335. [Link]
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OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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Zuccarello, G., Zanini, M., & Echavarren, A. M. (2020). Buchwald-Type Ligands on Gold(I) Catalysis. Israel Journal of Chemistry, 60(3-4), 219-232. [Link]
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Bakr, B. G., et al. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Functional Materials, 30(39), 2002588. [Link]
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Toste, F. D., & Gessner, V. H. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 934-946. [Link]
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Toste, F. D., & Widenhoefer, R. A. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society, 132(12), 4305-4315. [Link]
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Carrow, B. P., & Hartwig, J. F. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry, 55(6), 2886-2897. [Link]
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Asiri, A. M., et al. (2015). Experimental and Theoretical Study of the Effectiveness and Stability of Gold(I) Catalysts Used in the Synthesis of Cyclic Acetals. Catalysts, 5(2), 646-662. [Link]
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Johnson, G. E., & Laskin, J. (2018). Role of Sterics in Phosphine-Ligated Gold Clusters. Physical Chemistry Chemical Physics, 20(33), 21460-21468. [Link]
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Toste, F. D., & Widenhoefer, R. A. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. PMC, PMC2852473. [Link]
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Toste, F. D. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. PMC, PMC540776. [Link]
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Toste, F. D., et al. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. ACS Publications. [Link]
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Jiang, J. J., & Wong, M. K. (2021). Recent advances in the development of chiral gold complexes for catalytic asymmetric catalysis. Chemistry–An Asian Journal, 16(5), 364-377. [Link]
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The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Library. [Link]
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Toste, F. D., & Gagne, M. R. (2009). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. PMC, PMC2753760. [Link]
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Johnson, G. E., & Laskin, J. (2018). Role of sterics in phosphine-ligated gold clusters. OSTI.GOV. [Link]
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Fürstner, A., et al. (2012). Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Bicyclo[3.1.0]hexenes. Chemistry–A European Journal, 18(36), 11268-11278. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, gold catalysis has emerged as a powerful tool for forging complex molecular architectures with remarkable efficiency and selectivity. The choice of the gold catalyst, particularly the ligand sphere, is paramount in dictating its performance and, critically, its economic viability. This guide provides an in-depth analysis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a catalyst distinguished by its electron-deficient phosphine ligand. We will objectively compare its performance with common alternatives, delve into a comprehensive cost-effectiveness analysis, and provide supporting experimental context to empower you in making informed decisions for your synthetic endeavors.
The Catalyst in Focus: Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), often abbreviated as [(p-CF₃C₆H₄)₃P]AuCl, is a mononuclear gold(I) complex. Its defining feature is the presence of three para-trifluoromethylphenyl groups on the phosphine ligand. These strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly modulate the electronic properties of the gold center, rendering it more electrophilic and influencing its catalytic activity.
Molecular Structure:
-
Molecular Weight: 698.70 g/mol [1]
The increased electrophilicity of the gold center in [(p-CF₃C₆H₄)₃P]AuCl is hypothesized to enhance its ability to activate alkynes and allenes towards nucleophilic attack, a key step in many gold-catalyzed transformations.
Performance Comparison: The Electron-Deficient Advantage
The true measure of a catalyst lies in its performance. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can infer the potential advantages of [(p-CF₃C₆H₄)₃P]AuCl by examining the well-established principles of ligand effects in gold catalysis. The primary competitor for comparison is the ubiquitous and more electron-rich Chloro(triphenylphosphine)gold(I), [(Ph₃P)AuCl].
Key Performance Metrics:
-
Catalytic Activity (Turnover Frequency - TOF): Electron-deficient phosphine ligands can lead to more electrophilic and, therefore, more reactive gold(I) catalysts. This often translates to higher turnover frequencies, meaning a faster conversion of reactants to products.
-
Catalyst Loading: Enhanced activity can permit lower catalyst loadings to achieve the desired transformation, which is a significant factor in cost reduction, especially with a precious metal like gold.
-
Stability and Catalyst Lifetime (Turnover Number - TON): While electron-rich phosphines can sometimes offer greater stability to the gold center, the design of electron-deficient ligands can also lead to robust catalysts. High turnover numbers indicate a catalyst that can facilitate a large number of reactions before deactivation.
-
Selectivity: The electronic nature of the ligand can influence the chemo-, regio-, and stereoselectivity of a reaction. The specific impact of the trifluoromethyl groups will be reaction-dependent.
Conceptual Comparison with (Ph₃P)AuCl:
| Feature | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | Chloro(triphenylphosphine)gold(I) | Rationale & Implications |
| Electronic Properties | Electron-deficient phosphine ligand | Electron-rich phosphine ligand | The CF₃ groups in [(p-CF₃C₆H₄)₃P]AuCl withdraw electron density, making the gold center more Lewis acidic. This can enhance its ability to activate unsaturated bonds. |
| Catalytic Activity | Potentially higher | Generally moderate to high | Increased electrophilicity of the gold center in [(p-CF₃C₆H₄)₃P]AuCl is expected to lead to faster reaction rates in many cases. |
| Stability | Reaction-dependent | Generally good | The stability of gold(I) phosphine complexes is a balance of electronic and steric factors. While very electron-deficient ligands could potentially lead to less stable complexes, the specific structure of [(p-CF₃C₆H₄)₃P]AuCl is designed for catalytic applications. |
| Cost of Ligand | Higher | Lower | The synthesis of tris(para-trifluoromethylphenyl)phosphine is more complex and utilizes more expensive starting materials than triphenylphosphine. |
A Deep Dive into Cost-Effectiveness
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the catalyst. It encompasses the entire synthetic process, from precursor costs to reaction efficiency and downstream processing.
Deconstructing the Catalyst Cost
The cost of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is primarily driven by two components: the gold precursor and the phosphine ligand.
A. Gold Precursor:
The most common starting material for the synthesis of gold(I) phosphine complexes is chloroauric acid (HAuCl₄) or its salts. The price of gold is a significant and fluctuating factor.
B. The Ligand: Tris(para-trifluoromethylphenyl)phosphine:
The synthesis of this ligand is a multi-step process that contributes significantly to the overall cost of the final catalyst. A plausible synthetic route involves the Grignard reaction of 1-bromo-4-(trifluoromethyl)benzene followed by reaction with phosphorus trichloride.
Estimated Cost of Ligand Precursor:
-
1-bromo-4-(trifluoromethyl)benzene: This is a commercially available but relatively expensive starting material.
-
Magnesium and Phosphorus Trichloride: These are commodity chemicals with a lower cost contribution.
The multi-step synthesis and purification of the ligand add to its overall cost. Tris(4-trifluoromethylphenyl)phosphine is commercially available from suppliers like Sigma-Aldrich, with a price that reflects its synthetic complexity.[3]
Synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I): A Protocol
Experimental Protocol: General Synthesis of (R₃P)AuCl
-
Preparation of (Me₂S)AuCl: A solution of chloroauric acid (HAuCl₄) in ethanol is treated with dimethyl sulfide (Me₂S). The gold(III) is reduced to gold(I), and the (Me₂S)AuCl complex precipitates.
-
Ligand Exchange: The isolated (Me₂S)AuCl is then reacted with a stoichiometric amount of the desired phosphine ligand (in this case, tris(para-trifluoromethylphenyl)phosphine) in a suitable solvent like dichloromethane.
-
Purification: The desired Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) product is typically a stable solid that can be purified by crystallization.
Causality Behind Experimental Choices:
-
The use of (Me₂S)AuCl as an intermediate is advantageous because dimethyl sulfide is a volatile and weakly coordinating ligand, making the subsequent ligand exchange with the desired phosphine favorable.
-
The choice of solvent is critical to ensure the solubility of the reactants and the precipitation or crystallization of the product.
Beyond Purchase Price: A Holistic View of Cost
The true economic value of a catalyst is determined by its impact on the overall cost of the final product.
Factors Influencing Overall Cost-Effectiveness:
-
Reaction Yield: A higher yield with a more expensive catalyst can be more cost-effective than a lower yield with a cheaper alternative.
-
Catalyst Loading: The ability to use a lower loading of [(p-CF₃C₆H₄)₃P]AuCl can offset its higher initial cost.
-
Reaction Time: Faster reaction times, as suggested by potentially higher TOFs, can increase throughput and reduce operational costs.
-
Downstream Processing: Higher selectivity can lead to cleaner reactions, simplifying purification and reducing waste disposal costs.
-
Catalyst Recyclability: While homogeneous catalysts are often challenging to recycle, the development of methods for their recovery and reuse can dramatically improve their economic viability. The industrial use of gold catalysts is often limited by their durability and the practicality of their synthesis rather than the cost of gold itself.[5][6]
Visualizing the Decision-Making Process
The selection of a catalyst is a multi-faceted decision. The following diagram illustrates a logical workflow for choosing between Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and a more conventional alternative.
Caption: A workflow for catalyst selection.
Conclusion and Future Outlook
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) represents a compelling option for researchers seeking to leverage the unique reactivity of electron-deficient gold catalysts. While its initial cost is higher than that of more traditional phosphine gold complexes like (Ph₃P)AuCl, a comprehensive cost-effectiveness analysis reveals a more nuanced picture. The potential for higher catalytic activity, lower catalyst loadings, and improved reaction profiles can, in many instances, justify the initial investment, leading to a more economical and efficient overall synthetic process.
The future of gold catalysis in industrial applications will likely depend on the development of highly active and stable catalysts that can be utilized at very low loadings, as well as on the implementation of efficient catalyst recycling protocols. Electron-deficient phosphine gold(I) complexes, such as the one discussed in this guide, are at the forefront of this development and hold significant promise for the future of chemical synthesis.
References
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The Success Story of Gold-Based Catalysts for Gas- and Liquid-Phase Reactions: A Brief Perspective and Beyond - Frontiers. (URL: [Link])
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The Success Story of Gold-Based Catalysts for Gas- and Liquid-Phase Reactions - NIH. (URL: [Link])
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Chloro(triphenylphosphine)gold(I) - Wikipedia. (URL: [Link])
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A Senior Application Scientist's Guide to the Computational Comparison of Gold Catalyst Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
The field of homogeneous gold catalysis has undergone a remarkable expansion over the past two decades, driven by the unique reactivity of gold complexes as soft, carbophilic Lewis acids.[1][2] This has unlocked a vast array of novel organic transformations. However, the very reactivity that makes gold catalysts so powerful also gives rise to complex reaction networks involving short-lived, transient intermediates that are often difficult to characterize experimentally.[3][4] This guide provides a framework for leveraging computational chemistry, specifically Density Functional Theory (DFT), to navigate these intricate mechanistic landscapes.
As computational tools become more accessible, their application in mechanistic studies has surged. Yet, this has led to a proliferation of studies employing methods that have been demonstrated to be inappropriate or dangerously inaccurate for gold chemistry.[1][2][5] This document is not merely a list of protocols; it is a guide to the underlying principles, a comparative analysis of common methods, and a blueprint for designing self-validating computational workflows that generate reliable, publication-quality data.
Pillar 1: The Unique Computational Demands of Gold
To accurately model gold catalyst intermediates, one must first appreciate the unique physics governing this heavy element. The choices made at this foundational level dictate the validity of all subsequent results.
The Non-Negotiable: Relativistic Effects
The immense nuclear charge of gold (Z=79) causes its inner-shell electrons to travel at speeds approaching a significant fraction of the speed of light. This triggers a cascade of relativistic effects that fundamentally alter its chemistry. The primary consequences are:
-
Scalar Relativistic Effects: These lead to a significant contraction and energetic stabilization of the s and p orbitals. The most famous result of this is the characteristic yellow color of gold. For catalysis, this contraction of the 6s orbital enhances gold's electron-accepting (Lewis acidic) properties.[6]
-
Spin-Orbit Coupling: This effect, which can be significant, is often less critical for the closed-shell Au(I) species common in catalysis compared to open-shell systems.
Causality in Practice: Ignoring relativistic effects is not an option. It leads to qualitatively incorrect descriptions of bonding and reactivity. The standard and most efficient method for incorporating these crucial effects in calculations on large catalytic systems is through the use of Relativistic Effective Core Potentials (ECPs) . ECPs replace the core electrons of the gold atom with a mathematical function that implicitly includes the major relativistic contributions, drastically reducing computational cost while retaining accuracy.[7]
Methodology: Selecting ECPs and Basis Sets
The choice of ECP and the accompanying basis set (which describes the valence electrons) is a critical first step.
-
For the Gold Atom: A large-core ECP that replaces the 60 core electrons (e.g., the Stuttgart/Dresden ECP, often denoted as SDD or def2-ECP ) is a well-established and robust choice.[7]
-
For Ligand Atoms (C, H, N, O, P): Pople-style basis sets (e.g., 6-31G(d)) or the more modern Karlsruhe "def2" series (e.g., def2-SVP for optimizations, def2-TZVP for final energy calculations) are recommended. The def2 series offers a more systematic and balanced description across the periodic table.
Pillar 2: A Comparative Analysis of Density Functional Theory (DFT) Methods
DFT is the workhorse of computational catalysis due to its favorable balance of accuracy and computational cost. The core of any DFT calculation is the exchange-correlation (XC) functional, and its selection is the single most important factor determining the accuracy of the results.
Benchmarking: The Search for Ground Truth
Numerous studies have systematically benchmarked the performance of various DFT functionals for gold chemistry against high-level, correlated ab initio calculations (e.g., CCSD(T)) or experimental data.[8][9][10] A consistent and critical finding from this body of work is that some widely used functionals, particularly the popular B3LYP, perform poorly in describing gold's bonding properties, often leading to significant errors.[8][9]
The data below, synthesized from multiple benchmark studies, provides a comparative overview of functional performance for properties relevant to gold catalysis.
| Functional Class | Examples | Mean Absolute Error (kJ/mol) for Au-X Bond Enthalpies[8][9] | General Recommendations & Insights |
| GGA | PBE, BP86 | ~23-30 | Excellent cost-to-performance ratio. PBE and TPSS with dispersion corrections are highly recommended as robust starting points.[8][9] |
| Meta-GGA | TPSS, M06-L | ~23-35 | TPSS shows performance similar to PBE. The M06 suite is generally well-regarded for organometallics. |
| Hybrid | PBE0, B3LYP, M06 | ~30-45 | M06 is often suggested for its broad applicability in catalysis.[11] PBE0 is a reliable performer. B3LYP consistently shows larger errors and should be used with caution.[8][9] |
| Double-Hybrid | B2PLYP, DSD-PBEP86 | < 15 | Offer the highest accuracy, often approaching CCSD(T) quality, but at a much greater computational cost.[10] Ideal for benchmarking key steps in a catalytic cycle. |
The Essential Ingredient: Dispersion Corrections
A critical failing of many older DFT functionals is their inability to describe long-range van der Waals forces, or dispersion interactions. These forces are vital for accurately modeling non-covalent interactions within the catalyst's coordination sphere, such as between a bulky ligand and a substrate. It is now standard practice to pair most functionals with an empirical dispersion correction, such as Grimme's -D3 or -D4 schemes.[8][9] For gold catalysis, the inclusion of a dispersion correction is considered mandatory for obtaining physically meaningful results.
Pillar 3: A Self-Validating Computational Workflow
A robust computational protocol is a self-validating system. Each step provides a check on the previous one, ensuring the final results are physically meaningful.
Caption: A robust workflow for computational analysis of catalytic intermediates.
Experimental Protocol: Geometry Optimization and Validation of a Gold(I) Intermediate
This protocol outlines the steps to obtain and validate the structure of a key catalytic intermediate, such as a gold(I)-alkyne π-complex.
-
Structure Generation: Build an initial 3D structure of the gold complex and the alkyne substrate using a molecular editor. Place the alkyne in a chemically reasonable position near the gold center.
-
Initial Optimization (Justification): To save computational time, perform an initial geometry optimization with a computationally cheaper but reliable method.
-
Method: PBE functional with D3 dispersion correction.
-
Basis Set: def2-SVP for all atoms.
-
ECP: Use the default def2-ECP for Au.
-
Causality: This step efficiently removes any large steric clashes or unfavorable initial contacts, providing a much better starting point for the more expensive, high-level optimization.
-
-
Refined Optimization: Use the output geometry from the previous step as the input for a more accurate calculation.
-
Method: M06 functional (dispersion is included in its parameterization, but adding -D3 is also common practice).
-
Basis Set: def2-TZVP for all atoms to allow for more flexibility.
-
ECP: Use the default def2-ECP for Au.
-
Convergence: Employ tight optimization convergence criteria to ensure a true energy minimum is reached.
-
-
Frequency Calculation (The Self-Validation Step): This is the most critical validation step. Perform a vibrational frequency calculation at the same level of theory as the final optimization (M06/def2-TZVP).
-
Trustworthiness:
-
For an Intermediate: A true local minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies.
-
For a Transition State (TS): A valid first-order saddle point is confirmed by the presence of exactly one imaginary frequency. This imaginary mode corresponds to the atomic motion along the reaction coordinate.
-
-
Thermodynamics: This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are essential for accurate energy comparisons.
-
Experimental Protocol: Locating and Validating a Transition State
Finding the transition state connecting two intermediates is key to understanding the reaction barrier.
-
Initial Guess: Generate an initial guess for the TS structure. This can be done via a "relaxed scan" (systematically changing a bond length or angle) or a synchronous transit-guided quasi-Newton (QST2/QST3) method if the reactant and product are known.
-
TS Optimization: Run a transition state optimization calculation from the guess structure. These algorithms work to find a saddle point rather than a minimum.
-
Frequency Validation: As described above, confirm the presence of exactly one imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculation (The Ultimate Validation): An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions.
-
Trustworthiness: A correctly identified transition state must be validated by an IRC calculation showing that it smoothly connects the desired reactant intermediate on one side and the product intermediate on the other. This provides definitive proof of the connection between stationary points.
-
Case Study: Visualizing a Gold-Catalyzed Enyne Cyclization
Gold catalysts are famously effective at catalyzing the cyclization of enynes. A computational study allows us to map out the entire energy landscape.[4]
Caption: A simplified energy profile for a gold-catalyzed enyne cyclization.
By applying the protocols described, a researcher can calculate the Gibbs free energy of each intermediate and transition state. This allows for the construction of a reaction energy profile, which visually identifies the rate-determining step (the step with the highest energy barrier) and provides a quantitative basis for understanding the catalyst's efficiency and selectivity.[12]
Conclusion and Future Outlook
The reliable computational modeling of gold catalyst intermediates requires a departure from "black-box" approaches. It demands a reasoned selection of methods grounded in benchmark data and a commitment to self-validating workflows.
Key Recommendations:
-
Always use a relativistic ECP for gold.
-
Choose your DFT functional wisely: Start with a dispersion-corrected GGA or meta-GGA (PBE-D3, TPSS-D3). For higher accuracy, consider a hybrid like M06 or a double-hybrid like B2PLYP-D3 for critical points. Avoid B3LYP for quantitative energy predictions in gold catalysis.
-
Always include a dispersion correction.
-
Always validate your structures: Confirm intermediates with zero imaginary frequencies and transition states with one imaginary frequency, and verify TS connections with IRC calculations.
The future of the field lies in increasing automation and predictive power. Emerging techniques in automated reaction path exploration and the application of machine learning hold the promise of rapidly screening catalysts and predicting reaction outcomes with even greater efficiency.[13][14][15] However, these advanced tools will always rely on the foundational principles of accuracy and validation detailed in this guide.
References
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Nieto Faza, O., & Silva López, C. (2015). Computational approaches to homogeneous gold catalysis. Topics in Current Chemistry, 357, 213-83. [Link]
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Reel, J. (2016). A Comparative Review of Computational Methods as Applied to Gold(I) Complexes and Mechanisms. Master's thesis, Duke University. [Link]
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López-Vidal, E. M., et al. (2023). Selecting the Most Suitable DFT-XC Functional for Consistent Modeling of Subnanometric Gold Clusters in Catalytic Systems. Catalysts, 13(3), 573. [Link]
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Liu, Z.-P., et al. (2002). Catalytic Role of Gold in Gold-Based Catalysts: A Density Functional Theory Study on the CO Oxidation on Gold. Journal of the American Chemical Society, 124(48), 14540–14549. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized organometallic compounds like Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) demands a nuanced understanding that goes beyond the product's application. This guide provides a detailed, step-by-step framework for the proper disposal of this compound and its associated waste, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough risk assessment. The hazards associated with Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) are multifaceted, arising from its distinct components: the gold metal center, the organophosphine ligand, and the fluorinated aromatic rings.
-
Gold(I) Center: While elemental gold is inert, organogold complexes can exhibit significant biological activity and toxicity.[1][2] As a heavy metal compound, it must be treated with respect and disposed of in a manner that prevents environmental release. Regulations from bodies like the U.S. Environmental Protection Agency (EPA) mandate strict control over heavy metal waste streams.[3]
-
Tris(para-trifluoromethylphenyl)phosphine Ligand: This component presents several considerations. Organophosphine compounds can be toxic, and their decomposition during incineration or environmental breakdown can yield hazardous substances like phosphorus oxides or phosphine gas.[4][5]
-
Trifluoromethyl Groups (-CF₃): The fluorinated nature of the ligand contributes to the compound's stability but also means that waste must be considered halogenated.[6] Improper disposal or incineration can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF).[4][6]
Collectively, the compound is classified as a skin, eye, and respiratory irritant.[7] Therefore, every step of the disposal process must be predicated on minimizing exposure and ensuring waste is meticulously segregated.
Table 1: Hazard Summary for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
| Hazard Type | GHS Pictogram | Hazard Statement | Source |
| Skin Irritation | GHS07 | H315: Causes skin irritation | [7] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation | [7] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | [7] |
| Aquatic Hazard | GHS09 (Implied from ligand) | May cause long lasting harmful effects to aquatic life | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety, grounded in the principles of the Occupational Safety and Health Administration (OSHA).[8][9]
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes and fine dust.[10]
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions. Cotton gloves are not appropriate as they absorb chemicals.
-
Body Protection: A buttoned lab coat must be worn.
-
Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical aspect of proper disposal is rigorous waste segregation at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs. Each waste category must be collected in a separate, clearly labeled container.[11][12]
The following diagram outlines the decision-making process for segregating waste generated during experiments involving Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Caption: Waste Segregation Workflow for Gold(I) Phosphine Complex Experiments.
Step-by-Step Disposal Protocols
Follow these specific procedures for each segregated waste stream. All waste containers must be managed in a designated Satellite Accumulation Area (SAA), such as a labeled section of a fume hood.[13]
Protocol 4.1: Disposal of Unused Solid Compound and Bulk Residues
This applies to expired reagents, excess material from weighing, or significant residues scraped from reaction vessels.
-
Container Selection: Use a clearly labeled, sealable, wide-mouth container designated for "Hazardous Solid Waste - Organogold."
-
Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Use anti-static spatulas and weighing paper to minimize dust generation.
-
Labeling: The container label must include:
-
Storage: Securely close the container and store it in the designated SAA.
Protocol 4.2: Disposal of Contaminated Solids (Non-Sharps)
This includes items like gloves, bench paper, weighing papers, and silica gel with trace amounts of the compound.
-
Collection: Place all contaminated soft materials into a heavy-duty, transparent plastic bag.
-
Segregation: Do not mix with non-hazardous lab trash. This waste must be treated as hazardous.
-
Packaging: Once the bag is full, seal it and place it inside a second bag (double-bagging).[15]
-
Labeling: Affix a hazardous waste label to the outer bag, listing the contaminant as "Solid Waste contaminated with Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)."
-
Storage: Place the sealed bag in a designated solid waste collection drum or bin within the SAA.
Protocol 4.3: Disposal of Contaminated Sharps
This applies to needles, glass pipettes, or broken glassware that have come into contact with the compound.
-
Container: Use only an approved, puncture-proof sharps container designated for chemically contaminated sharps.[15] Do not use containers intended for biohazardous waste.
-
Labeling: Label the container "Hazardous Sharps Waste - Heavy Metal Contaminated" and list the specific gold compound.
-
Disposal: Place sharps directly into the container. Do not overfill. When the container is 3/4 full, seal it and prepare it for pickup.
Protocol 4.4: Disposal of Liquid Waste
This is the most common waste stream generated.
-
Container Selection: Use a chemically compatible, sealable container (e.g., an HDPE carboy) placed within a larger, non-reactive secondary containment bin.[12][13]
-
Segregation:
-
Halogenated Organic Waste: Any organic solvent used to dissolve the compound or rinse glassware (e.g., dichloromethane, chloroform, THF) must be collected in a container labeled "Halogenated Organic Waste."[14] The fluorine atoms in the compound mandate this classification.
-
Aqueous Waste: Any water-based solutions from extractions or initial glassware cleaning must be collected in a separate container labeled "Aqueous Heavy Metal Waste." Do not dispose of this down the drain.[14]
-
-
Labeling: The liquid waste container label must include:
-
"Hazardous Waste"
-
The names and approximate percentages of all components (solvents and solutes).
-
The appropriate hazard indication (e.g., "Toxic," "Flammable").
-
-
Handling: Keep the container sealed at all times, except when adding waste.[14] Perform all transfers in a fume hood.
Final Arrangements and Decontamination
-
Waste Pickup: All generated waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[13][16] Never dispose of this chemical waste in standard trash or down the sewer system.[12]
-
Decontamination of Glassware:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this rinsate in the appropriate "Halogenated Organic Waste" container.
-
Repeat the rinse.
-
After the solvent rinses, the glassware can be washed with soap and water.
-
-
Spill Management:
-
Alert personnel and evacuate the immediate area if the spill is large or dust is generated.
-
Wearing full PPE, contain the spill with a chemical spill absorbent or sand.
-
For a solid spill, gently cover it to prevent dust from becoming airborne. Carefully sweep the material into a designated dustpan.
-
For a liquid spill, use absorbent pads to soak up the material.
-
All cleanup materials (absorbent, pads, contaminated PPE) must be collected, double-bagged, and disposed of as hazardous solid waste.[4][17]
-
By adhering to these rigorous protocols, you build a culture of safety that extends beyond the immediate experiment, ensuring that your valuable research does not come at the cost of personal or environmental health.
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Material Safety Data Sheet - Tris(pentafluorophenyl)phosphine, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Disposal Guidance | I-WASTE DST. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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CAS#: 385815-83-8 | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). (n.d.). Chemsrc. Retrieved from [Link]
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Which Substances Make Up the RCRA 8 Metals? (2024, February 7). Hazardous Waste Experts. Retrieved from [Link]
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Cleaning Gold Precipitated From Dirty E-Waste Solutions. (2023, May 6). YouTube. Retrieved from [Link]
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RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. (2023, November 10). ALS Global. Retrieved from [Link]
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Other Disposal Guidance | I-WASTE DST. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
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Dealing with Waste. (2007, December 13). Gold Refining & Metal Extraction Forum. Retrieved from [Link]
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Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. (n.d.). PMC - NIH. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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The Antidotal Action of Some Gold(I) Complexes Toward Phosphine Toxicity. (n.d.). PMC - NIH. Retrieved from [Link]
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Anticancer gold(iii)-bisphosphine complex alters the mitochondrial electron transport chain to induce in vivo tumor inhibition. (2021, April 29). PMC - PubMed Central. Retrieved from [Link]
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Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Navigating the Handling of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I): A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and drug development professionals engaged in pioneering work with novel chemical entities, ensuring a robust safety protocol is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a valuable catalyst and precursor in organic synthesis, demands a meticulous approach to handling due to its potential health hazards. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside operational and disposal plans, to ensure the safe and effective utilization of this organogold compound in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a solid organometallic compound. While a comprehensive toxicological profile for this specific molecule is not extensively detailed in publicly available literature, the known hazards of its constituent parts—a gold(I) center and a trifluoromethylphenyl phosphine ligand—necessitate a cautious and well-informed safety strategy.
The ligand, tris(para-trifluoromethylphenyl)phosphine, is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Gold(I) phosphine complexes, in general, have been shown to exhibit significant cytotoxicity and can act as mitochondrial toxins, interfering with cellular respiration.[3] Therefore, preventing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or potential splashes. |
| Hand Protection | Disposable nitrile gloves are the recommended minimum. Due to the lack of specific glove compatibility data for this compound, it is prudent to consider double-gloving, particularly for extended handling periods. Nitrile provides good general resistance to a range of chemicals.[4] Should direct contact occur, gloves must be removed and replaced immediately. For tasks with a higher risk of splashing, heavier-duty chemical-resistant gloves should be considered. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or glove box.[5][6] This will mitigate the risk of inhaling fine particles. |
| Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is advised. |
| Foot Protection | Closed-toe shoes are a fundamental requirement in any laboratory setting. |
Glove Selection: A Critical Decision Point
The selection of appropriate gloves is a critical aspect of safe handling. While nitrile gloves offer a good baseline of protection for incidental contact, the prolonged handling of or immersion in solutions containing Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) may require more robust options. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for selecting appropriate gloves.
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure. The following steps should be followed when working with Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I):
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, perform this task in a fume hood or a balance enclosure to contain any airborne particles.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and wipe it clean.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
The disposal of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) and any contaminated materials must be handled in accordance with institutional and local regulations for hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the gold complex in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with a suitable solvent to remove any residue. The rinsate should be collected as hazardous liquid waste.
Given the precious metal content, some institutions may have specific protocols for the reclamation of gold from waste streams. Consult with your institution's environmental health and safety (EHS) department for guidance on the proper disposal and potential recycling procedures.
Conclusion: Fostering a Culture of Safety
The responsible use of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory workflow, you can mitigate risks, protect yourself and your colleagues, and continue to advance the frontiers of scientific discovery with confidence.
References
-
The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function. PubMed. [Link]
-
Tris(4-trifluoromethylphenyl)phosphine | C21H12F9P | CID 139448 - PubChem. PubChem. [Link]
-
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. UC Berkeley. [Link]
-
Precious Metal Reclamation | Iowa Waste Reduction Center. Iowa Waste Reduction Center. [Link]
-
Chemical waste disposal : r/PreciousMetalRefining - Reddit. Reddit. [Link]
-
CAS#:385815-83-8 | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | Chemsrc. Chemsrc. [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Environmental Health and Safety. [Link]
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The Antidotal Action of Some Gold(I) Complexes Toward Phosphine Toxicity - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Distorted Gold(I)-Phosphine Complexes as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
